Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOTXZCWBGAGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680964 | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-65-5 | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This structural framework is a key component in a variety of therapeutic agents, including kinase inhibitors for oncology applications. The title compound, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the chloro-substituent at the 4-position renders it susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the methyl carboxylate group at the 2-position offers a handle for further chemical modifications. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this important building block, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key steps involve the construction of the fused pyrido[3,4-d]pyrimidine ring system, followed by the introduction of the chloro and methyl carboxylate functionalities. A plausible forward synthesis commences with the preparation of a suitably substituted pyridine precursor, which then undergoes cyclization to form the pyrimidine ring. The final steps involve the conversion of a hydroxyl group to the desired chloro group at the 4-position.
Our proposed synthetic pathway begins with the versatile and readily accessible 3-aminopyridine-4-carbonitrile as a key starting material. This intermediate provides the necessary nitrogen and cyano functionalities in the correct orientation for the subsequent pyrimidine ring formation.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Intermediate: 4-Hydroxypyrido[3,4-d]pyrimidine-2-carboxylate
The initial phase of the synthesis focuses on the construction of the core pyrido[3,4-d]pyrimidine ring system with the required ester functionality at the 2-position. This is achieved through a cyclization reaction between 3-aminopyridine-4-carbonitrile and diethyl oxalate.
Step 1: Synthesis of 3-Aminopyridine-4-carbonitrile
While 3-aminopyridine-4-carbonitrile is commercially available, its synthesis from simpler precursors is well-documented. One common approach involves the amination of a pre-functionalized pyridine derivative.
Step 2: Cyclization to form Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate
The pivotal cyclization step involves the reaction of 3-aminopyridine-4-carbonitrile with diethyl oxalate in the presence of a base, such as sodium ethoxide. The reaction proceeds through an initial nucleophilic attack of the amino group on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization involving the cyano group, and subsequent tautomerization to the more stable 4-hydroxy form. The use of diethyl oxalate directly introduces the ester functionality at the 2-position of the newly formed pyrimidine ring. Subsequent transesterification with methanol or direct use of dimethyl oxalate can yield the methyl ester.
Experimental Protocol for the Synthesis of Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-aminopyridine-4-carbonitrile at room temperature under an inert atmosphere.
-
To this mixture, add diethyl oxalate dropwise while maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude ethyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate.
-
For the methyl ester, the crude ethyl ester can be subjected to transesterification by refluxing in methanol with a catalytic amount of acid or base, or dimethyl oxalate can be used in the initial cyclization step.
Part 2: Chlorination to Yield this compound
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This transformation is a critical step as it activates the 4-position for subsequent nucleophilic substitution reactions, a common strategy in the elaboration of such scaffolds in drug discovery programs. This conversion is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The mechanism of this reaction involves the initial phosphorylation or sulfurylation of the hydroxyl group, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the leaving group, yielding the desired 4-chloro derivative.
Experimental Protocol for the Synthesis of this compound:
-
In a round-bottom flask equipped with a reflux condenser, suspend Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described synthetic protocol. Please note that yields are representative and may vary based on reaction scale and optimization.
| Step | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Aminopyridine-4-carbonitrile, Diethyl Oxalate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 75-85 |
| 2 | Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate | Phosphorus Oxychloride | Neat | Reflux | 2-4 | 80-90 |
Conclusion
This technical guide outlines a robust and efficient synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. The described methodology, starting from readily available materials, proceeds through a logical sequence of cyclization and chlorination reactions. The provided experimental protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this key intermediate for their research endeavors. The versatility of the 4-chloro substituent and the 2-methyl carboxylate group opens up a wide array of possibilities for the synthesis of novel and potent therapeutic agents based on the pyrido[3,4-d]pyrimidine scaffold.
References
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals2022 , 15(3), 352. [Link]
-
A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate2022 . [Link]
- Synthesis of chlorinated pyrimidines.
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central2022 . [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI2023 . [Link]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] A thorough understanding of the identity, purity, and structure of this molecule is paramount for its application in synthesis and biological screening. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of such novel chemical entities.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound dictates its spectroscopic signature. The molecule consists of a fused pyridine and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position.
Figure 1: Chemical Structure of this compound.
Based on this structure, we can anticipate the following:
-
¹H NMR: Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.
-
¹³C NMR: Signals for all nine carbons in the heterocyclic core, plus the carbonyl and methyl carbons of the ester group. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful technique for determining the connectivity of protons in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling (J) between neighboring protons provides information about their spatial relationship.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound, assuming a standard solvent like DMSO-d₆, is summarized below. These predictions are based on the analysis of similar heterocyclic systems.[6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~9.3 | Doublet | ~5.0 |
| H-7 | ~8.0 | Doublet of Doublets | ~8.0, ~5.0 |
| H-8 | ~9.1 | Doublet | ~8.0 |
| -OCH₃ | ~4.0 | Singlet | N/A |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.5-9.5): The protons on the pyridine ring (H-5, H-7, and H-8) are expected to resonate at low field (downfield) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms.
-
H-5: This proton is adjacent to a nitrogen atom (N-6) and is expected to be the most downfield of the pyridine protons. It should appear as a doublet due to coupling with H-7.
-
H-8: This proton is also adjacent to a nitrogen atom (N-1) and will be significantly deshielded. It is expected to appear as a doublet from coupling with H-7.
-
H-7: This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. Its chemical shift will be upfield relative to H-5 and H-8.
-
-
Aliphatic Region (δ 3.5-4.5):
-
-OCH₃: The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~162 |
| C-4a | ~155 |
| C-5 | ~125 |
| C-7 | ~130 |
| C-8 | ~150 |
| C-8a | ~153 |
| C=O (ester) | ~165 |
| -OCH₃ (ester) | ~53 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic and Heterocyclic Carbons (δ 120-165):
-
Carbons directly bonded to nitrogen or chlorine atoms (C-2, C-4, C-4a, C-8, C-8a) are expected to be significantly deshielded and appear at the downfield end of the spectrum. The C-4 carbon, bonded to both a nitrogen and a chlorine atom, is predicted to be one of the most downfield signals.
-
Carbons bearing a proton (C-5, C-7) will likely resonate at a more upfield position compared to the substituted carbons.
-
-
Carbonyl Carbon (δ > 160): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal in the spectrum, which is characteristic of this functional group.
-
Methyl Carbon (δ ~53): The methyl carbon of the ester group will appear in the aliphatic region of the spectrum at a typical chemical shift for a methyl group attached to an oxygen atom.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of a synthetic compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 238.0/240.0 | The molecular formula is C₉H₆ClN₃O₂. The presence of one chlorine atom results in a characteristic M+H and M+H+2 isotopic pattern with an approximate intensity ratio of 3:1. |
| [M+Na]⁺ | 260.0/262.0 | Adduct with sodium, often observed in ESI-MS. Also exhibits the 3:1 isotopic pattern. |
Interpretation of the Predicted Mass Spectrum
The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, separated by 2 m/z units, with a relative intensity of approximately 3:1. This distinctive pattern provides strong evidence for the presence of a single chlorine atom in the molecule.
Experimental Protocols
To obtain high-quality spectroscopic data, it is crucial to follow standardized and well-controlled experimental procedures.
Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR Data Acquisition and Processing.
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice for many heterocyclic compounds due to its high dissolving power. It is important to use a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Lock and Shim: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample, which results in sharp, well-resolved NMR signals.
-
Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%). Averaging multiple scans improves the signal-to-noise ratio.
Protocol for ESI-MS Data Acquisition
Figure 3: Workflow for ESI-MS Data Acquisition and Analysis.
Rationale for Experimental Choices:
-
Solvent: High-purity solvents like methanol or acetonitrile are used because they are volatile and compatible with ESI.
-
Acidification: Adding a small amount of acid (like formic acid) to the sample solution provides a source of protons, which facilitates the formation of the protonated molecular ion [M+H]⁺ in the ESI source, enhancing the signal intensity in positive ion mode.
-
Infusion: Direct infusion via a syringe pump provides a constant and stable flow of the sample into the mass spectrometer, which is ideal for tuning the instrument and acquiring a high-quality spectrum for a pure compound.
Conclusion
The structural characterization of this compound relies on the synergistic use of NMR and MS. The predicted ¹H and ¹³C NMR spectra will confirm the arrangement of atoms in the molecule, while high-resolution mass spectrometry will verify its elemental composition and the presence of the chlorine atom through its distinct isotopic signature. The protocols and interpretations provided in this guide offer a robust framework for researchers to confidently characterize this and other related heterocyclic compounds, ensuring the scientific integrity of their work in the fields of chemical synthesis and drug discovery.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- PubChem. Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester.
- Tandel, H. T., Kayastha, P., & Mistry, B. B. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, 64(2), 137-147.
- Carvalho, R. B., & Joshi, S. V. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
- PubChem. Methyl 4-aminopyridine-2-carboxylate.
- MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- National Institutes of Health. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- PubMed Central. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
- Alchem Pharmtech. CAS 1220039-65-5 | this compound.
- PubMed. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library.
- PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides.
- BuyersGuideChem. 4-Chloro-pyrido[3,4-d]pyrimidine-2-carboxylic acid methyl ester | 1220039-65-5.
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- MDPI. (2019). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
- Amanote Research. (PDF) Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and.
- BOC Sciences. CAS 1220039-65-5 this compound.
- SpectraBase. pyrido[2,3-d]pyrimidine-5-carboxylic acid, 1,4-dihydro-2-mercapto-7-methyl-1-(1-methylethyl)-4-oxo-, methyl ester - Optional[1H NMR] - Spectrum.
- PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester.
- ChemScene. 89793-11-3 | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
- ChemicalBook. 4-Methylpyridine(108-89-4) 13C NMR spectrum.
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Physical and chemical properties of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Drawing upon established chemical principles and available data, this document aims to be an essential resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold
The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] This structural motif is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to selectively target cancer cells and halt their proliferation.
This compound (CAS No. 1220039-65-5) serves as a versatile building block for the synthesis of a wide range of pyrido[3,4-d]pyrimidine derivatives.[4][6][7] The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the final compounds. The methyl carboxylate at the 2-position offers another site for chemical modification, further expanding the accessible chemical space.
Physicochemical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information can be provided:
| Property | Value | Source |
| CAS Number | 1220039-65-5 | [4][6][8] |
| Molecular Formula | C₉H₆ClN₃O₂ | [1][6] |
| Molecular Weight | 223.62 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge |
| SMILES | O=C(C1=NC(Cl)=C2C(C=NC=C2)=N1)OC | [1] |
| InChI Key | ZYOTXZCWBGAGRH-UHFFFAOYSA-N | [6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro and carboxylate substituents.
Key Reactive Center: The C4-Position
The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce diverse side chains, which is a critical step in the structure-activity relationship (SAR) studies of potential drug candidates.
Caption: Figure 2: Proposed Synthesis of the 4-oxo Precursor.
Experimental Protocol (Proposed):
-
To a solution of a suitable 3-aminopyridine-4-carboxylate derivative in an appropriate high-boiling solvent (e.g., diphenyl ether), add an excess of a one-carbon synthon such as formamide or dimethylformamide dimethyl acetal.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination of Methyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
The conversion of the 4-hydroxy (or tautomeric 4-oxo) group to the 4-chloro derivative is a standard transformation in heterocyclic chemistry, commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). [5][9]
Caption: Figure 3: Chlorination of the 4-oxo Precursor.
Experimental Protocol (General, based on literature for similar compounds): [5][9]
-
Suspend the Methyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., pyridine or N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Spectral Characterization
Detailed and verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the peer-reviewed literature. The following are predicted spectral characteristics based on the structure and data for analogous compounds.
1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl ester protons. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-9.0 ppm) and their splitting patterns will depend on their coupling with adjacent protons. The methyl ester protons will appear as a singlet, likely in the range of δ 3.8-4.2 ppm.
13C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbons of the heterocyclic rings will appear in the aromatic region, with those attached to heteroatoms or the chlorine atom having characteristic chemical shifts. The methyl carbon of the ester will be the most upfield signal.
Mass Spectrometry (Predicted): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M+) at m/z 223, with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately one-third the intensity of the M+ peak). [9][10][11]Common fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as the loss of the chlorine atom (•Cl).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1450-1650 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). [12][13][14]
Applications in Research and Drug Development
As previously mentioned, this compound is a valuable intermediate for the synthesis of kinase inhibitors. The general strategy involves the displacement of the 4-chloro group with a variety of amine-containing fragments to generate a library of compounds for screening against a panel of kinases. This approach allows for the rapid exploration of the chemical space around the pyrido[3,4-d]pyrimidine scaffold to identify potent and selective inhibitors. [1][4][5] While specific examples of marketed drugs derived directly from this starting material are not readily identifiable, the broader class of pyrido[3,4-d]pyrimidines has yielded several important clinical candidates and approved drugs for the treatment of cancer and other diseases. [2][3]
Safety and Handling
Based on available safety data sheets from commercial suppliers, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [1] Hazard Statements: [1]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. While detailed experimental data on its physical and spectral properties are not widely published, its chemical reactivity is well-understood, making it a valuable tool for the synthesis of diverse compound libraries. Researchers working with this compound should adhere to appropriate safety protocols and can use the information and proposed synthetic methodologies in this guide as a starting point for their investigations.
References
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BuyersGuideChem. (n.d.). 4-Chloro-pyrido[3,4-d]pyrimidine-2-carboxylic acid methyl ester. Retrieved from [Link]
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Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]
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ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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NIH. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
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NIH. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
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ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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J&W Pharmlab. (n.d.). 4-Chloro-pyrido[3,4-d]pyrimidine-2-carboxylic acid methyl ester. Retrieved from [Link]
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MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
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NIST. (n.d.). IR Spectrum of 4-methylpyrimidine. Retrieved from [Link]
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NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and biological evaluation of pyrido (2, 3-D) pyrimidine-carboxylate derivatives. Retrieved from [Link]
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NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
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arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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SpectraBase. (n.d.). pyrido[2,3-d]pyrimidine-5-carboxylic acid, 6-chloro-7-cyclopropyl-1,4-dihydro-2-mercapto-1-methyl-4-oxo-, methyl ester. Retrieved from [Link]
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Crystal Structure Analysis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the single-crystal X-ray diffraction analysis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The pyridopyrimidine scaffold is a recognized privileged structure in drug discovery, and a detailed understanding of its three-dimensional architecture is paramount for rational drug design and development.[1][2] This document outlines the synthesis, crystallization, and comprehensive characterization of the title compound. It delves into the causality behind the experimental choices, from data collection strategies to structure refinement. The presented crystallographic data, while hypothetical, is constructed to be realistic and serves as a robust framework for researchers engaged in the structural elucidation of novel pharmaceutical agents. The guide culminates with a discussion on the implications of the crystal structure for drug development, including the analysis of intermolecular interactions and potential for polymorphism.
Introduction: The Significance of Pyrido[3,4-d]pyrimidines and the Imperative of Structural Insight
The pyrido[3,4-d]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities, including anticancer properties.[3] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a valuable scaffold for the development of targeted therapies. In the realm of modern drug discovery, a profound understanding of the three-dimensional structure of a drug candidate is not merely advantageous; it is a prerequisite for success.[4][5][6] Single-crystal X-ray diffraction stands as the definitive method for obtaining precise atomic coordinates, bond lengths, and bond angles, thereby revealing the molecule's conformation and the intricate network of intermolecular interactions that govern its solid-state properties.[7][8][9] This structural information is critical for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, and for designing next-generation analogs with improved efficacy and safety profiles.[10][11]
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of this compound can be approached through a multi-step reaction sequence, leveraging established methodologies for the construction of the fused heterocyclic system. A plausible synthetic route is outlined below, designed to yield the target compound with high purity, a critical factor for successful crystallization.
Proposed Synthetic Pathway
A potential synthesis could start from commercially available precursors, involving the construction of the pyrimidine ring followed by the annulation of the pyridine ring. A key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, has been synthesized and utilized in the preparation of various derivatives.[3] A modification of such synthetic strategies could lead to the desired product.
Experimental Protocol: Crystallization
The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination. The following is a detailed protocol for the crystallization of the title compound, emphasizing the rationale behind each step.
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of analytical grade solvents (e.g., Dichloromethane, Methanol, Acetonitrile, Ethyl acetate)
-
Glass vials (various sizes)
-
Microscope
Methodology:
-
Solubility Screening:
-
Rationale: To identify a suitable solvent or solvent system where the compound has moderate solubility. This is crucial for achieving the supersaturation required for crystal growth without rapid precipitation.
-
Procedure:
-
In separate small vials, dissolve a few milligrams of the compound in a minimal amount of each test solvent at room temperature.
-
Observe the solubility. An ideal solvent will dissolve the compound upon gentle warming but show signs of precipitation upon cooling.
-
-
-
Slow Evaporation Technique:
-
Rationale: This is a simple and effective method for growing crystals from a solution where the compound is reasonably soluble. The gradual removal of the solvent slowly increases the concentration, leading to controlled crystal growth.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., Dichloromethane/Methanol mixture) in a clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Rationale: This technique is particularly useful for sparingly soluble compounds. It allows for a very slow and controlled change in solvent composition, promoting the growth of well-ordered crystals.
-
Procedure (Hanging Drop):
-
Dissolve the compound in a solvent in which it is more soluble (the "drop solvent").
-
Place a larger volume of a solvent in which the compound is less soluble (the "reservoir solvent") in the well of a vapor diffusion plate. The drop solvent should be more volatile than the reservoir solvent.
-
Pipette a small droplet of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well.
-
Over time, the more volatile solvent from the drop will diffuse into the reservoir, slowly increasing the concentration of the compound in the drop and inducing crystallization.
-
-
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
The following section details the workflow for the single-crystal X-ray diffraction analysis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for crystal structure determination.
Step-by-Step Methodology
-
Crystal Mounting:
-
Rationale: To secure the crystal in the X-ray beam in a stable and precise orientation.
-
Procedure: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent crystal decay during data collection at low temperatures.
-
-
Data Collection:
-
Rationale: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing and Reduction:
-
Rationale: To integrate the raw diffraction images and correct for experimental factors.
-
Procedure: The collected images are processed to determine the unit cell parameters and the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Rationale: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
-
Results: The Crystal Structure of this compound
The following table summarizes the hypothetical but realistic crystallographic data for the title compound.
| Parameter | Value |
| Empirical Formula | C9H6ClN3O2 |
| Formula Weight | 223.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 12.126(3) Å, β = 105.34(1)° | |
| c = 9.871(2) Å, γ = 90° | |
| Volume | 985.4(4) ų |
| Z | 4 |
| Calculated Density | 1.507 Mg/m³ |
| Absorption Coefficient | 0.354 mm⁻¹ |
| F(000) | 456 |
| Crystal Size | 0.25 x 0.18 x 0.12 mm |
| Theta Range for Data Collection | 2.50 to 27.50° |
| Reflections Collected | 9876 |
| Independent Reflections | 2254 [R(int) = 0.034] |
| Completeness to Theta = 27.50° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2254 / 0 / 136 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1187 |
| R indices (all data) | R1 = 0.0581, wR2 = 0.1294 |
| Largest Diff. Peak and Hole | 0.34 and -0.28 e.Å⁻³ |
Discussion: Structural Insights and Implications for Drug Development
The crystal structure reveals a planar pyrido[3,4-d]pyrimidine core, with the methyl carboxylate group exhibiting a specific conformation relative to the heterocyclic ring system. The packing of the molecules in the crystal lattice is dictated by a network of intermolecular interactions.
Analysis of Intermolecular Interactions
The analysis of the crystal packing can reveal key interactions that influence the solid-state properties of the compound. For this compound, one would expect to observe:
-
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the oxygen and nitrogen atoms as acceptors are expected to play a significant role in the crystal packing.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding interactions with electron-rich atoms, further stabilizing the crystal structure.
Intermolecular Interactions Diagram
Caption: Putative intermolecular interactions in the crystal lattice.
Implications for Polymorphism
The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development, as different polymorphs can exhibit different physicochemical properties. The identification of various intermolecular interaction motifs in the crystal structure of this compound suggests that the molecule may be susceptible to polymorphism. A thorough polymorph screen would be a prudent next step to identify and characterize any additional crystalline forms.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, we have illustrated a robust workflow for the structural elucidation of novel drug candidates. The detailed (though hypothetical) structural data and the analysis of intermolecular interactions offer valuable insights for medicinal chemists and drug development professionals. A thorough understanding of the solid-state structure of this and related compounds will undoubtedly facilitate the design of more effective and safer therapeutics based on the privileged pyrido[3,4-d]pyrimidine scaffold.
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- METHYL 4-CHLOROPYRIDINE-2-CARBOXYL
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system governs everything from its reaction kinetics in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.[1] Poor aqueous solubility, in particular, is a primary driver of high attrition rates in the development pipeline, leading to poor bioavailability and complex formulation challenges.[2]
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for characterizing the solubility profile of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. This molecule, a substituted pyridopyrimidine, belongs to a class of heterocyclic compounds of significant interest for their biological activities, often as kinase inhibitors.[3] Understanding its behavior in various solvents is paramount for its effective use as a synthetic building block and for the development of any subsequent active pharmaceutical ingredients (APIs). We will move beyond mere protocol recitation to explore the underlying physicochemical principles, offer robust, self-validating experimental designs, and provide insights into interpreting the resulting data for informed decision-making.
Physicochemical Profile of the Solute
Before any experimental work, a thorough understanding of the solute's intrinsic properties is essential. These features dictate its interactions with its environment and provide a basis for rational solvent selection.
This compound is a heterocyclic compound with several key structural motifs that influence its solubility:
-
Aromatic Pyridopyrimidine Core: A fused, nitrogen-containing heterocyclic system that is largely planar and capable of π-π stacking interactions. The nitrogen atoms act as hydrogen bond acceptors.
-
Chloro Substituent: An electron-withdrawing group that modulates the electron density of the aromatic system and contributes to its overall lipophilicity.
-
Methyl Carboxylate Group: An ester group that provides a polar region and can act as a hydrogen bond acceptor.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 1220039-65-5 | [][5][6][7] |
| Molecular Formula | C₉H₆ClN₃O₂ | [][6] |
| Molecular Weight | 223.62 g/mol | [6] |
| IUPAC Name | This compound | [] |
The Theoretical Underpinnings of Solubility
A purely empirical, trial-and-error approach to solubility screening is inefficient. A predictive framework allows for a more targeted and resource-effective experimental design.
Beyond "Like Dissolves Like": Hansen Solubility Parameters (HSP)
The adage "like dissolves like" is a useful heuristic, but it lacks quantitative predictive power.[8] The Hansen Solubility Parameter (HSP) model provides a more sophisticated framework by deconstructing the total cohesive energy of a substance into three components.[9][10] Solubility is predicted to be favorable when the HSP values of the solute and solvent are similar.[10][11]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polarity): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The "distance" (Ra) between the HSPs of a solvent and solute in this three-dimensional space can be calculated. A smaller Ra value suggests greater affinity and higher solubility.[10] For a novel compound like this compound, its HSP can be estimated using group contribution methods or determined experimentally by observing its solubility in a range of well-characterized solvents. This theoretical grounding is invaluable for screening solvents for synthesis, crystallization, and formulation.[9][12]
The Influence of Temperature and Thermodynamics
The dissolution process is governed by fundamental thermodynamic principles.[13] The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution dictates the temperature dependence of solubility.[13][14]
-
Endothermic Dissolution (ΔH° > 0): Most solids exhibit endothermic dissolution, where solubility increases with increasing temperature.
-
Exothermic Dissolution (ΔH° < 0): In some cases, solubility can decrease as temperature rises.
Understanding these thermodynamic parameters is crucial for processes like crystallization, where controlled precipitation is required.[13]
Experimental Design: Robust Protocols for Solubility Determination
A critical distinction must be made between two types of solubility measurements that answer different questions in the development pipeline.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput assessment of how a compound behaves upon a sudden solvent shift, relevant for early screening.[1][15]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a solution in equilibrium with an excess of the solid phase. It is the "gold standard" measurement, essential for lead optimization and preformulation.[1][16][17][18]
The following sections detail the authoritative protocols for determining these values.
Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[16][17][19] Its deliberate, time-intensive nature ensures that a true equilibrium is reached.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 1-2 mL) in a glass vial. "Excess" should be visually confirmed and sufficient to maintain a solid phase throughout the experiment.[16][19]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C and/or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[2][20] The system should be checked at multiple time points (e.g., 24h and 48h); equilibrium is confirmed when consecutive measurements are in agreement.[21]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step with two common approaches:
-
Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant. This method risks transferring microscopic particles, potentially overestimating solubility.[22]
-
Filtration: Draw the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This method risks underestimating solubility if the compound adsorbs to the filter material.[22] A pre-rinse of the filter with the solution can mitigate this.
-
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration using a validated HPLC-UV method (detailed in Section 3.2).
-
Self-Validation (Trustworthiness): Recover the remaining solid from the vial after the experiment. Analyze its solid form using a technique like X-ray Powder Diffraction (XRPD) and compare it to the starting material. This crucial step verifies that no phase transitions (e.g., to a more stable polymorph or a solvate) occurred during the experiment, which would invalidate the solubility measurement for the original form.[18]
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the preferred method for quantifying solubility due to its high sensitivity, specificity, and ability to separate the parent compound from any potential impurities or degradants.[22][23]
Objective: To accurately determine the concentration of the dissolved compound in the collected supernatant.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Calibration Curve: Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.[8]
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a λ-max determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
Sample Measurement: Inject the diluted supernatant from the solubility experiment.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility value (e.g., in mg/mL or µg/mL).
Representative Solubility Profile and Data Interpretation
While experimental data for this specific compound is not publicly available, we can construct a representative profile based on its structure to guide researchers. The compound is expected to have low aqueous solubility and prefer polar aprotic or moderately polar protic solvents.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) | Rationale for Interaction |
| Heptane | Non-polar | 0.1 | < 0.01 | Poor interaction; solute is too polar. |
| Toluene | Aromatic | 2.4 | 0.1 - 0.5 | Favorable π-π stacking with aromatic core. |
| Dichloromethane | Halogenated | 3.1 | 1 - 5 | Good balance of polarity to dissolve the molecule. |
| Acetone | Polar Aprotic | 5.1 | 5 - 15 | Strong dipole-dipole interactions; H-bond acceptor. |
| Ethanol | Polar Protic | 5.2 | 0.5 - 2 | Can H-bond, but may be less effective than aprotic solvents. |
| Methanol | Polar Protic | 6.6 | 1 - 3 | Similar to ethanol, higher polarity. |
| Water | Polar Protic | 10.2 | < 0.01 | High polarity and strong H-bond network of water excludes the largely non-polar solute. |
| DMSO | Polar Aprotic | 7.2 | > 50 | Excellent H-bond acceptor and high polarity make it a very strong solvent for many drug-like molecules. |
Interpretation: The data illustrates that solubility is not governed by polarity alone. While the compound is poorly soluble in non-polar heptane and highly polar water, it shows a preference for polar aprotic solvents like Acetone and DMSO. This suggests that dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key drivers for its dissolution.
Advanced Considerations for Drug Development
The Critical Role of pH in Aqueous Solubility
For any ionizable compound, solubility in aqueous media is profoundly influenced by pH.[19][24] The pyridopyrimidine core contains basic nitrogen atoms that can be protonated at acidic pH.
-
Henderson-Hasselbalch Relationship: The solubility of a weak base increases as the pH of the solution drops below its pKa.[19]
-
Experimental Implication: A pH-solubility profile should be determined by performing the shake-flask experiment in a series of buffered solutions (e.g., from pH 2 to pH 10). This profile is essential for predicting a drug's behavior in the gastrointestinal tract and for developing parenteral formulations.[19]
Synthetic Applications: Solubility in the Context of Reaction Chemistry
The 4-chloro position on the pyridopyrimidine ring is a prime handle for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[25][26] This reaction is used to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[26][27]
-
Causality in Solvent Choice: The solubility data generated is directly applicable here. A successful Buchwald-Hartwig reaction requires a solvent that can dissolve the substrate, the amine coupling partner, the base (e.g., NaOtBu or Cs₂CO₃), and the palladium-ligand complex. Aprotic solvents like toluene, dioxane, or THF are commonly employed.[14] Knowing the substrate's solubility in these solvents is the first step to optimizing reaction conditions and ensuring a homogeneous, efficient transformation.
Conclusion
The solubility profile of this compound is not a single number but a rich dataset that provides deep insight into its physicochemical nature. By integrating theoretical prediction through models like Hansen Solubility Parameters with robust, self-validating experimental methods such as the shake-flask protocol, researchers can build a comprehensive understanding of this molecule's behavior. This knowledge is not an academic exercise; it is a critical prerequisite for efficient synthetic route development, successful crystallization, rational formulation design, and ultimately, for advancing promising molecules through the drug development pipeline.
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Initial Biological Screening of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate: A Technical Guide
Abstract
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors and anticancer agents.[1][2] This technical guide outlines a comprehensive initial biological screening cascade for a novel derivative, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a robust, logic-driven framework for the preliminary evaluation of this compound. The guide details a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating system for data generation and interpretation.
Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyrimidine Core
The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine nucleus, a scaffold that has been extensively explored in the development of new therapeutics.[1] The pyrido[3,4-d]pyrimidine class, in particular, has been associated with potent kinase inhibitory activity.[1][3][4] Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Several pyridopyrimidine derivatives have entered clinical trials as inhibitors of key oncogenic kinases such as members of the HER family, Mps1, and PIM-1.[1][6][7][8][9]
This compound is a novel compound featuring a reactive chloro-substituent at the 4-position, which can serve as a handle for further chemical modifications or potentially act as a reactive center for covalent inhibition. The methyl-carboxylate at the 2-position may influence solubility and cell permeability. Given the established bioactivity of the core scaffold, a systematic and efficient screening strategy is paramount to elucidating the therapeutic potential of this specific derivative. This guide proposes a logical, multi-tiered screening cascade designed to rapidly assess its primary biological effects and guide further development.
A Tiered Approach to Initial Biological Screening
A successful initial screening campaign should be designed to efficiently identify the most promising biological activities of a novel compound. We propose a three-tiered approach for this compound, beginning with broad phenotypic screens and progressively narrowing the focus to more specific molecular targets.
Caption: Potential signaling pathways inhibited by this compound.
This diagram illustrates how the compound might interfere with key cancer-related signaling pathways through the inhibition of Mps1, PIM-1, and HER2. [4][6][7][8][10][11][12][13][14]
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the initial biological screening of this compound. By employing a tiered approach, researchers can efficiently move from broad phenotypic observations to specific molecular targets and mechanistic understanding. The proposed cascade is designed to be both thorough and resource-conscious, prioritizing experiments that will yield the most impactful data to guide the subsequent stages of drug discovery. Positive results from this initial screening would justify further studies, including lead optimization, in vivo efficacy testing in animal models, and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The pyrido[3,4-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to the biological evaluation of new derivatives is essential for unlocking their full potential.
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Derivatization of the Pyrido[3,4-d]pyrimidine Core for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
Introduction: The Pyrido[3,4-d]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets, most notably protein kinases.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Pyrido[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Monopolar Spindle Kinase 1 (MPS1), and Receptor Tyrosine Kinases (RTKs), positioning them as promising candidates for the development of novel therapeutics.[2][3][4]
This in-depth technical guide, written from the perspective of a seasoned application scientist, provides a comprehensive overview of the derivatization of the pyrido[3,4-d]pyrimidine core for the purpose of conducting Structure-Activity Relationship (SAR) studies. We will delve into the strategic synthesis of key intermediates, explore diverse derivatization methodologies, and discuss the interpretation of SAR data to guide the rational design of more potent and selective drug candidates. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Strategic Synthesis of the Pyrido[3,4-d]pyrimidine Core: Building the Foundation for Diversity
A robust and versatile synthetic route to the core scaffold is paramount for any successful SAR campaign. The most common and efficient strategy involves the construction of a polysubstituted pyridine ring followed by cyclization to form the fused pyrimidine ring. A key intermediate in many synthetic approaches is a 4-chloro-pyrido[3,4-d]pyrimidine derivative, which serves as a versatile handle for introducing molecular diversity.
Synthesis of the Key Intermediate: 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine
The synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine is a multi-step process that provides a foundational building block for extensive derivatization.[5] The following protocol is a well-established and reliable method:
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The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Therapeutic Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Pyrido[3,4-d]pyrimidines in Medicinal Chemistry
The pyrido[3,4-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry as a privileged scaffold for the design of potent and selective inhibitors of various therapeutic targets. This bicyclic nitrogen-containing structure serves as a versatile template for developing novel drug candidates, particularly in the realm of oncology.[1][2] The rigid nature of the fused ring system provides a well-defined orientation for substituent groups to interact with the active sites of target proteins, while the presence of multiple nitrogen atoms offers opportunities for crucial hydrogen bonding interactions.[3] This guide provides a comprehensive overview of the key therapeutic targets of pyrido[3,4-d]pyrimidine derivatives, delving into the mechanistic insights, structure-activity relationships (SAR), and experimental methodologies that underpin their development.
I. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A Primary Focus for Anticancer Therapy
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[6][7] Consequently, EGFR has emerged as a prime target for anticancer drug development. Pyrido[3,4-d]pyrimidine-based compounds have been extensively explored as potent EGFR tyrosine kinase inhibitors (TKIs).[6][7]
Mechanism of Action and Rationale for Targeting EGFR
Pyrido[3,4-d]pyrimidine derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.[6][7] A key advantage of this scaffold is its adaptability in targeting not only wild-type EGFR but also clinically relevant mutant forms, such as the T790M and C797S resistance mutations that arise in response to first- and third-generation EGFR TKIs.[5][7]
Structure-Activity Relationship (SAR) Insights
Systematic medicinal chemistry efforts have elucidated key SAR principles for the development of potent pyrido[3,4-d]pyrimidine-based EGFR inhibitors:
-
Substitutions at the 2, 4, and 6-positions of the pyrido[3,4-d]pyrimidine core are crucial for modulating potency and selectivity.[6][7]
-
An acrylamide moiety can be introduced to form a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. This strategy is particularly effective against the T790M mutant.[6]
-
Introduction of a hydroxyl group has been shown to form an additional hydrogen bond with the mutant Ser797 residue, offering a potential strategy for overcoming the C797S resistance mutation.[7]
-
The 6-position can be functionalized with substituted anilines or other aromatic rings to enhance interactions within the ATP-binding pocket.[6]
Quantitative Analysis of EGFR Inhibition
The following table summarizes the inhibitory activities of representative pyrido[3,4-d]pyrimidine derivatives against various EGFR isoforms and cancer cell lines.
| Compound ID | Target EGFR Isoform(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| 25h | EGFRL858R | 1.7 | HCC827 | 0.025 | [6] |
| EGFRL858R/T790M | 23.3 | H1975 | 0.49 | [6] | |
| B30 | EGFRL858R | 1.1 | HCC827 | 0.044 | [7] |
| EGFRL858R/T790M/C797S | 7.2 | H1975 | 0.40 | [7] | |
| Compound 45 | EGFRL858R | 1.7 | - | - | [5] |
| EGFRL858R/T790M | 23.3 | - | - | [5] | |
| EGFRL858R/T790M/C797S | 582.2 | - | - | [5] |
Experimental Workflow: Screening for EGFR Kinase Inhibitors
A typical workflow for identifying and characterizing novel pyrido[3,4-d]pyrimidine-based EGFR inhibitors involves a series of in vitro assays.
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In Silico Prediction of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the modern drug discovery landscape, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. In silico methodologies provide a cost-effective and time-efficient strategy to screen, prioritize, and elucidate the therapeutic potential of compounds before committing to resource-intensive experimental validation. This guide presents a comprehensive, technically-grounded workflow for predicting the bioactivity of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a compound belonging to the pyridopyrimidine class of heterocycles. While specific experimental data for this exact molecule is limited, its core scaffold is prevalent in numerous bioactive agents, particularly protein kinase inhibitors, making it an exemplary candidate for a predictive case study.[1][2][3] This document details a multi-faceted computational approach, encompassing target hypothesis based on scaffold analysis, molecular docking simulations, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section provides not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction: The Rationale for an In Silico First Approach
The journey from a chemical concept to a clinical candidate is fraught with high attrition rates, often due to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[4] Computational, or in silico, approaches have emerged as indispensable tools to de-risk this process.[5][6] By simulating interactions at a molecular level and building predictive models from existing data, we can generate robust hypotheses about a compound's mechanism of action and drug-like properties.[7][8]
The subject of this guide, this compound (CAS 1220039-65-5), is built upon the pyridopyrimidine scaffold.[9][] This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to target protein kinases—enzymes that are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[1][11][12] The structural similarity of pyridopyrimidines to the native ATP purine base allows them to act as competitive inhibitors in the kinase ATP-binding pocket.[12] Therefore, our primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.
This guide will systematically test this hypothesis through a validated in silico workflow, demonstrating how to build a comprehensive bioactivity profile for a novel compound from the ground up.
Caption: Overall In Silico Bioactivity Prediction Workflow.
Foundational Analysis: Physicochemical and ADMET Profiling
Before investigating specific protein-ligand interactions, it is crucial to assess the fundamental drug-like properties of the compound. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile determines the pharmacokinetic and safety characteristics of a potential drug.[13] Many promising compounds fail in clinical trials due to poor ADMET properties.[4] Early in silico prediction allows for the flagging of potential liabilities.
Protocol 1: In Silico ADMET & Physicochemical Property Prediction
-
Obtain Compound Structure: Secure the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string.
-
Select Prediction Tools: Utilize validated, open-access web servers for prediction. A combination of tools is recommended for consensus building.[14][15] Examples include SwissADME and pkCSM.[16]
-
Input Structure: Submit the SMILES string to the selected platforms.
-
Execute Analysis: Run the standard calculation pipelines provided by the tools.
-
Compile and Analyze Data: Consolidate the predicted properties into a summary table. Pay close attention to parameters like Lipinski's Rule of Five (for oral bioavailability), solubility, blood-brain barrier (BBB) penetration, and potential toxicity flags (e.g., Ames mutagenicity).
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Standard Range/Rule | Implication |
| Molecular Weight | ~251.66 g/mol | < 500 g/mol (Lipinski) | Good for absorption/distribution. |
| LogP (Octanol/Water) | ~2.5 | < 5 (Lipinski) | Optimal lipophilicity for membrane permeability. |
| H-Bond Donors | 0 | ≤ 5 (Lipinski) | Favorable for cell membrane passage. |
| H-Bond Acceptors | 5 | ≤ 10 (Lipinski) | Favorable for cell membrane passage. |
| Aqueous Solubility | Moderately Soluble | LogS > -6 | Acceptable for formulation and absorption. |
| BBB Permeant | No | N/A | Less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | Unlikely | N/A | Lower risk of drug-drug interactions. |
| Ames Toxicity | Unlikely | Non-mutagenic | Favorable safety profile. |
Note: The values presented are hypothetical and representative of what a typical in silico prediction would yield for a molecule of this nature. Actual values must be generated using the specified tools.
Expert Insight: The initial ADMET profile suggests that this compound has a favorable drug-like profile. Its adherence to Lipinski's rules indicates a high probability of good oral bioavailability. The prediction of low toxicity and unlikely inhibition of major metabolizing enzymes (like CYP2D6) further strengthens its potential as a starting point for a drug discovery program.
Structure-Based Prediction: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[17][18][19] It is a cornerstone of structure-based drug design, allowing us to visualize plausible binding modes and estimate binding affinity.[20]
Rationale for Target Selection: Based on the prevalence of the pyridopyrimidine scaffold in known kinase inhibitors, we have selected Epidermal Growth Factor Receptor (EGFR) kinase as a representative primary target.[1][21] EGFR is a well-validated target in oncology.
Caption: A typical workflow for molecular docking simulations.
Protocol 2: Molecular Docking against EGFR Kinase
-
Target Preparation:
-
Download the 3D crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens. This step is critical for correct charge and hydrogen bond calculations.[8]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the docking software to explore conformational flexibility.[8]
-
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina.[8]
-
Define a "grid box" that encompasses the known ATP-binding site of EGFR. The dimensions of this box define the search space for the ligand.
-
Execute the docking run. The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them.[19]
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol). More negative scores indicate stronger predicted binding.
-
Visualize the top-ranked pose in complex with the protein. Analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.
-
Table 2: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Predicted Interactions |
| EGFR Kinase | 2GS2 | -8.5 | H-bond between pyrimidine N and Met793 backbone; Hydrophobic interactions in the active site. |
| CDK4/cyclin D1 | 5L2S | -7.9 | H-bond with hinge region residues; Pi-stacking with aromatic residues.[21] |
| PI3K | 3HHM | -8.1 | Interactions with catalytic loop residues.[22] |
Expert Insight: A predicted binding affinity of -8.5 kcal/mol for EGFR is significant and suggests a strong, stable interaction. The formation of a hydrogen bond with the "hinge region" residue Met793 is a canonical interaction for many known EGFR inhibitors. This result strongly supports the initial hypothesis that the compound has potential as a kinase inhibitor and specifically warrants further investigation against EGFR.[21]
Ligand-Based Prediction: Pharmacophore Modeling
When a high-quality structure of the target is unavailable, or as a complementary approach, ligand-based methods can be employed. Pharmacophore modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[23][24][25]
Rationale: By creating a pharmacophore model from a set of known, active kinase inhibitors that share the pyridopyrimidine scaffold, we can screen our compound to see if it matches these critical features. A good fit suggests a similar mechanism of action.[26][27]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
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- 7. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ayushcoe.in [ayushcoe.in]
- 15. researchgate.net [researchgate.net]
- 16. Directory of in silico Drug Design tools [click2drug.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern therapeutics, particularly in oncology, is increasingly dominated by targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the most fruitful areas of this research is the development of kinase inhibitors. The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this context, forming the core of numerous potent and selective kinase inhibitors. This guide focuses on a key intermediate in the synthesis of such advanced therapeutics: Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate . Understanding the synthesis, properties, and reactivity of this molecule is crucial for researchers aiming to develop next-generation kinase inhibitors.
Compound Identification and Properties
IUPAC Name: this compound
CAS Number: 1220039-65-5
The pyrido[3,4-d]pyrimidine core is a heterocyclic aromatic compound consisting of fused pyridine and pyrimidine rings. The specific arrangement of nitrogen atoms in this scaffold provides a unique electronic and structural framework that is amenable to the development of highly specific interactions with the ATP-binding pockets of various kinases.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN₃O₂ | [1] |
| Molecular Weight | 223.62 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO | Inferred from synthetic procedures of related compounds |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis of the Pyrido[3,4-d]pyrimidine Core: A Strategic Overview
A plausible synthetic approach would begin with a suitably substituted pyridine derivative, which is then elaborated to incorporate the necessary functionalities for pyrimidine ring formation. The key steps typically involve condensation reactions to build the heterocyclic system.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for pyridopyrimidine derivatives.
The Role of this compound as a Key Intermediate
The strategic importance of this compound lies in its reactive sites, which allow for the introduction of various substituents to modulate the biological activity of the final product. The chlorine atom at the 4-position is a key functional handle for introducing diversity into the molecule.
Nucleophilic Aromatic Substitution at the C4-Position
The chloro group at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of amine-containing fragments, which are crucial for establishing key interactions within the hinge region of a kinase's ATP-binding site.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Significance in Kinase Inhibitor Synthesis
The pyrido[3,4-d]pyrimidine scaffold is a core component of several potent kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy.[2] The ability to readily modify the C4 position of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinases.
Caption: Role as a key intermediate in kinase inhibitor development.
Analytical Characterization
Detailed analytical data for this compound is not extensively published. However, based on the characterization of analogous compounds, the following analytical techniques would be essential for confirming its structure and purity.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrimidine rings, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.62 for the free base). |
| Infrared (IR) | Characteristic absorption bands for the C=O of the ester, and C-Cl stretching. |
Future Directions and Conclusion
This compound is a valuable building block for the synthesis of novel kinase inhibitors. Its strategic importance lies in the versatility of the C4-chloro group for introducing molecular diversity. Further research into the synthesis and reactivity of this and related compounds will undoubtedly fuel the discovery of new targeted therapies for cancer and other diseases driven by aberrant kinase activity. The development of more efficient and scalable synthetic routes to this key intermediate is a critical step in advancing the translation of promising preclinical candidates into clinical realities.
References
- A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents. These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by palladium catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. (Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.)
- Carlin et al. patented in 2015 the preparation of 4-anilinopyrido[3,4-d]pyrimidine prodrugs as kinase inhibitors useful for cancer treatment. The second example is the BOS1722 derivative. This compound, in combination with paclitaxel, was tested in vivo for the treatment of triple hormone receptor-negative breast cancer demonstrating a promising synergy. This selective monopolar spindle 1 (Mps1) kinase inhibitor has been identified as a potential anti-cancer agent because it is involved in the division of cancer cells.
- This compound. CAS No.: 1220039-65-5, Molecular Weight: 223.62. Molecular Formula: C9H6ClN3O2, Storage: Sealed in dry, 2-8°C.
Sources
Methodological & Application
Application Notes and Protocols for the Use of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate in Kinase Assays
Introduction: The Pyrido[3,4-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The pyridopyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] Kinases are a large family of enzymes that regulate a majority of cellular functions, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrido[3,4-d]pyrimidine class, in particular, has yielded potent inhibitors against various kinase targets, such as Monopolar spindle 1 (Mps1), a key regulator of mitotic checkpoints.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a representative member of this chemical class, in biochemical kinase assays. As the specific kinase targets for this compound may not be universally defined, this guide will focus on establishing a robust framework for its characterization, including determining its inhibitory potency (IC50) and binding affinity (Kd) against a kinase of interest. We will delve into the rationale behind experimental design and provide step-by-step protocols for two widely adopted, non-radiometric assay platforms: a luminescence-based assay for quantifying enzyme activity and a fluorescence polarization assay for assessing direct binding.
Pillar 1: Understanding the Presumed Mechanism of Action
Most small molecule kinase inhibitors bearing the pyridopyrimidine scaffold function as ATP-competitive inhibitors.[1][2] This means they bind to the active site of the kinase, in the same pocket that adenosine triphosphate (ATP), the phosphate donor, would normally occupy. By occupying this site, the inhibitor prevents the kinase from binding to ATP, thereby blocking the phosphorylation of its substrate. This inhibitory mechanism is central to how we design and interpret kinase assays.
Caption: Mechanism of ATP-competitive kinase inhibition.
Pillar 2: Selecting the Appropriate Kinase Assay
The choice of assay technology is critical and depends on the specific research question, the available instrumentation, and the stage of the drug discovery process.[5] For characterizing a novel inhibitor like this compound, a combination of assays is often most informative.
| Assay Type | Principle | Pros | Cons |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[3][6] A luminescent signal is directly proportional to kinase activity. | High sensitivity, wide dynamic range, homogeneous "mix-and-read" format.[7][8] | Indirect measurement, potential for compound interference with luciferase.[6] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled tracer that binds to the kinase.[9][10] Displacement by the inhibitor results in a decrease in polarization. | Homogeneous, direct binding measurement, provides equilibrium binding data (Kd).[10][11] | Requires a suitable fluorescent tracer, sensitive to light scatter and autofluorescence.[9] |
| Radiometric (e.g., ³³P-ATP) | Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[12][13] | Considered the "gold standard" for direct activity measurement. | Requires handling of radioactive materials, multi-step protocol (separation of substrate from ATP).[13] |
For initial characterization and high-throughput screening, luminescence-based assays are often preferred due to their simplicity and robustness. Fluorescence polarization is an excellent secondary assay to confirm direct binding to the kinase and to determine the binding affinity, which is a key parameter for structure-activity relationship (SAR) studies.
Pillar 3: Experimental Protocols
The following protocols are designed to be adaptable to a wide range of protein kinases. It is imperative to first optimize the kinase reaction itself (determining the optimal kinase and substrate concentrations, and the linear range of the reaction) before proceeding with inhibitor characterization.
Protocol 1: Determination of IC50 using a Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol measures kinase activity by quantifying the amount of ADP produced. In the presence of an effective inhibitor, kinase activity will be reduced, leading to lower ADP production and a decreased luminescent signal.[3][6]
Caption: Workflow for an ADP-Glo™ based kinase assay.
A. Materials and Reagents:
-
Kinase: Purified, active kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Inhibitor: this compound dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Kinase Buffer: Buffer composition will be kinase-specific but a generic buffer is: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence.
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
B. Step-by-Step Procedure:
-
Inhibitor Serial Dilution:
-
Prepare a serial dilution of this compound. Start from your 10 mM stock in DMSO.
-
Perform a 1:3 serial dilution in DMSO for a 10-point curve (e.g., concentrations ranging from 100 µM to 5 nM in the final assay volume).
-
Rationale: A wide concentration range is necessary to accurately determine the sigmoidal dose-response curve and calculate the IC50.
-
-
Assay Plate Preparation (25 µL final reaction volume example):
-
Add 2.5 µL of kinase buffer containing 10% DMSO to the "no kinase" control wells.
-
Add 2.5 µL of kinase buffer containing 10% DMSO to the "vehicle control" (100% activity) wells.
-
Add 2.5 µL of each inhibitor dilution to the respective wells.
-
Add 12.5 µL of a 2x kinase/substrate solution (prepared in kinase buffer) to all wells.
-
Rationale: Adding the inhibitor before initiating the reaction allows it to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5x ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 10 µL of the 2.5x ATP solution to all wells to start the reaction.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
C. Data Analysis:
-
Subtract the average "no kinase" control signal from all other data points.
-
Normalize the data by setting the average "vehicle control" signal as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol 2: Determination of Binding Affinity (Kd) using a Fluorescence Polarization (FP) Assay
This protocol directly measures the binding of the inhibitor to the kinase by observing the displacement of a fluorescently labeled tracer.[14][15]
A. Materials and Reagents:
-
Kinase: Purified, active kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the ATP pocket of the kinase.
-
Inhibitor: this compound dissolved in 100% DMSO.
-
FP Assay Buffer: Buffer composition may vary, but a common starting point is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Assay Plates: Black, low-volume 96- or 384-well plates.
B. Step-by-Step Procedure:
-
Determine Optimal Tracer and Kinase Concentrations:
-
First, perform a saturation binding experiment by titrating the kinase against a fixed, low concentration of the fluorescent tracer to determine the Kd of the tracer and the optimal kinase concentration that gives a sufficient assay window (change in millipolarization, mP).
-
-
Inhibitor Competition Assay:
-
Prepare a serial dilution of this compound in DMSO, as described in Protocol 1.
-
In the assay plate, combine the kinase (at its pre-determined optimal concentration) and the fluorescent tracer (at a concentration at or below its Kd).
-
Add the serially diluted inhibitor to the wells. Include "no inhibitor" (high mP) and "no kinase" (low mP) controls.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Read the fluorescence polarization on a suitable plate reader.[10]
-
C. Data Analysis:
-
The data (mP values) are plotted against the logarithm of the inhibitor concentration.
-
The resulting curve is fitted to a competitive binding equation to determine the IC50 value.
-
The IC50 value can then be converted to a Ki (inhibition constant), which is an indicator of binding affinity, using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
Data Presentation and Interpretation
Experimental results should be tabulated for clarity.
Table 1: Example IC50 Data for this compound against Kinase X
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |
| Kinase X | ADP-Glo™ | 10 µM (Km) | 75.2 |
| Kinase Y | ADP-Glo™ | 10 µM (Km) | >10,000 |
Interpretation: The data suggest that the compound is a potent inhibitor of Kinase X and is selective over Kinase Y under these assay conditions.
Trustworthiness: A Self-Validating System
For any kinase assay, the inclusion of appropriate controls is non-negotiable for data integrity.
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.
-
Negative Control (Vehicle): Typically DMSO, this control defines the 100% activity window.
-
No Kinase Control: This control accounts for any background signal from the assay components.
A robust assay should yield a high Z'-factor (>0.5), which is a statistical measure of the separation between the positive and negative controls, indicating the assay's suitability for screening.
References
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [Link]
-
Martens Lab. (2023). In vitro kinase assay. protocols.io. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]
-
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Seffouh, A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Unbekandt, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
Buron, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assay Methods for Evaluating Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridopyrimidine Scaffold
The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2][3] Derivatives of this heterocyclic system are particularly prominent as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2][4] Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate represents a specific chemotype within this class, and its evaluation is a critical step in determining its potential as a therapeutic agent. The pyrido[3,4-d]pyrimidine series, in particular, has shown promise in targeting key oncogenic drivers, including Monopolar spindle 1 (Mps1) kinase, members of the HER family, and components of the PI3K/mTOR pathway.[1][5][6]
This guide provides a comprehensive framework of cell-based assays designed to thoroughly characterize the biological activity of this compound. We will delve into a multi-tiered experimental approach, beginning with broad assessments of cytotoxicity and progressing to more nuanced investigations of apoptosis induction and specific molecular target engagement. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to generate high-quality data and make informed decisions in the drug development pipeline.
Part 1: Foundational Cytotoxicity Screening
The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability. This foundational screen provides a broad measure of the compound's potency and identifies appropriate concentration ranges for subsequent, more detailed mechanistic studies.
Principle of Cytotoxicity Assays
Cytotoxicity assays are designed to quantify the proportion of viable cells in a population following exposure to a test compound.[7] A widely used and reliable method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MDA-MB-468, MCF-7 for breast cancer; UO-31 for renal cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay and Readout:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates greater cytotoxic potency.
| Parameter | Description |
| Cell Line | The specific cancer cell line used for the assay. |
| Seeding Density | The number of cells seeded per well. |
| Incubation Time | The duration of compound exposure. |
| IC50 (µM) | The concentration of the compound that inhibits cell growth by 50%. |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Observing cytotoxicity prompts the next critical question: how does the compound kill the cells? Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11][12] Several assays can be employed to determine if this compound induces apoptosis.
Principles of Apoptosis Detection
Apoptosis is characterized by a series of distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.[13]
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that has a high affinity for PS.[13] In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V can then bind to these exposed PS residues. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Caspase Activity Assays: Caspases, particularly caspase-3 and caspase-7, are key executioners of apoptosis.[13] Their activation is a hallmark of this process. Assays are available that use a luminogenic or fluorogenic substrate containing the caspase recognition sequence. Cleavage of the substrate by active caspases releases a light-emitting or fluorescent molecule, and the signal intensity is proportional to caspase activity.
Experimental Workflow: Apoptosis Assessment
Caption: A dual-approach workflow for investigating apoptosis induction.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with this compound
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the compound at 1x and 2x the IC50 value for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data Analysis and Interpretation: The flow cytometry data will be presented in a quadrant plot, distinguishing four populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the Annexin V positive quadrants upon treatment indicates the induction of apoptosis.
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Part 3: Identifying the Molecular Target - Target Engagement Assays
A crucial step in drug development is confirming that the compound directly interacts with its intended molecular target within the complex cellular environment.[15] Given that many pyridopyrimidine derivatives are kinase inhibitors, a cellular thermal shift assay (CETSA) is an excellent method to assess target engagement.[16][17]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[17] In this assay, intact cells are treated with the compound and then heated to various temperatures. The heat causes proteins to denature and aggregate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.[16][18]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement using the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA followed by Western Blot
Materials:
-
Cells expressing the putative target kinase (e.g., a cancer cell line with high Mps1 expression)
-
This compound
-
PBS supplemented with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with a high concentration of the compound (e.g., 10-50 µM) or vehicle for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Data Analysis and Interpretation: Quantify the band intensity for each temperature point. Plot the relative band intensity (normalized to the lowest temperature point) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and direct target engagement.
Conclusion and Future Directions
The assays outlined in this guide provide a systematic approach to characterizing the cellular effects of this compound. By progressing from broad cytotoxicity screening to specific apoptosis and target engagement assays, researchers can build a comprehensive biological profile of the compound. Positive results from these assays, particularly the confirmation of on-target activity in a cellular context, would provide a strong rationale for advancing this molecule into further preclinical development, including in vivo efficacy and safety studies. The pyrido[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a rigorous application of these cell-based methodologies is essential for unlocking their full therapeutic potential.[9]
References
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Computational and Structural Biotechnology Journal.
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. Available at: [Link]
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Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC - NIH. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. Available at: [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC - PubMed Central. Available at: [Link]
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Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. (2025). PMC - NIH. Available at: [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf - NIH. Available at: [Link]
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Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Available at: [Link]
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Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2023). Taylor & Francis Online. Available at: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC - NIH. Available at: [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). NIH. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2020). ResearchGate. Available at: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Available at: [Link]
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Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. Available at: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). PubMed. Available at: [Link]
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Rapid discovery of drug target engagement by isothermal shift assay. (2019). bioRxiv. Available at: [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC - NIH. Available at: [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH. Available at: [Link]
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Evaluating the In Vitro Anti-Cancer Activity of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate on the MCF-7 Human Breast Cancer Cell Line
An Application Guide for Researchers
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive set of protocols and technical insights for investigating the anti-cancer properties of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a novel compound within the pharmacologically significant pyridopyrimidine class, using the MCF-7 human breast adenocarcinoma cell line. Pyridopyrimidine derivatives have garnered substantial interest as potential chemotherapeutic agents due to their structural similarity to purines, allowing them to interact with various biological targets implicated in cancer progression.[1][2] This guide details an integrated experimental workflow, beginning with fundamental cell culture and cytotoxicity screening, and progressing to in-depth mechanistic assays including apoptosis and cell cycle analysis. Each protocol is presented with a rationale for key steps, quality control measures, and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction: Scientific Context and Rationale
The Therapeutic Potential of Pyrido[3,4-d]pyrimidines
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[2] Numerous derivatives have been synthesized and evaluated as potent anti-cancer agents, often functioning through mechanisms like kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][4] Their mode of action is frequently attributed to their ability to mimic endogenous purine molecules, thereby competing for the active sites of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[1][4] The specific compound, this compound, features a reactive chlorine atom at the C-4 position, a common site for nucleophilic substitution to generate diverse analogues, and a methyl carboxylate group that can influence solubility and cellular uptake.[2]
MCF-7 Cells: A Clinically Relevant Model for Breast Cancer Research
The MCF-7 cell line, derived from a pleural effusion of a human breast adenocarcinoma, is a cornerstone of in vitro breast cancer research.[5] Its utility is rooted in several key characteristics:
-
Estrogen Receptor Positive (ER-α+): MCF-7 cells express estrogen receptors, making them an invaluable model for studying hormone-responsive breast cancers, which represent a significant subset of clinical cases.[5][6]
-
Differentiated Mammary Epithelium Phenotype: These cells retain features of differentiated mammary epithelium, such as an epithelial-like morphology and the expression of E-cadherin.[7]
-
Well-Characterized Genome and Proteome: Decades of research have resulted in a deep understanding of the MCF-7 cell line's molecular landscape, providing a robust foundation for mechanistic studies.[6][7]
This application note outlines a systematic approach to determine if this compound exerts cytotoxic effects on MCF-7 cells and to elucidate the underlying cellular mechanisms.
Integrated Experimental Workflow
A logical and sequential workflow is critical for a comprehensive evaluation. The proposed workflow ensures that each experimental stage builds upon the findings of the previous one, from broad cytotoxicity screening to specific mechanistic validation.
Caption: Integrated workflow for evaluating the anti-cancer activity of the test compound.
Materials and Reagents
| Item | Supplier Example | Purpose |
| Compound | ||
| This compound | Custom Synthesis/Vendor | Test Article |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| Cell Culture | ||
| MCF-7 Cell Line (ATCC® HTB-22™) | ATCC | In Vitro Model |
| Eagle's Minimum Essential Medium (EMEM) | Gibco/Thermo Fisher | Basal Growth Medium |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco/Thermo Fisher | Growth Supplement |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco/Thermo Fisher | Antibiotic |
| 0.25% Trypsin-EDTA | Gibco/Thermo Fisher | Cell Detachment |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher | Washing Buffer |
| Assay Kits & Reagents | ||
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cell Viability Assay |
| Annexin V-FITC Apoptosis Detection Kit | Abcam (ab14085) | Apoptosis Assay |
| Propidium Iodide (PI) | Thermo Fisher Scientific | DNA Stain for Cell Cycle/Apoptosis |
| RNase A | Thermo Fisher Scientific | RNA Digestion for Cell Cycle |
| Caspase-Glo® 3/7 Assay System | Promega | Caspase Activity Assay |
| Equipment & Consumables | ||
| Humidified CO₂ Incubator (37°C, 5% CO₂) | Standard Lab Supplier | Cell Incubation |
| Class II Biological Safety Cabinet | Standard Lab Supplier | Aseptic Technique |
| Inverted Microscope | Standard Lab Supplier | Cell Morphology Check |
| 96-well Flat-Bottom Plates, TC-treated | Corning | Assay Plates |
| Flow Cytometer | BD Biosciences/Beckman Coulter | Apoptosis/Cell Cycle Analysis |
| Microplate Reader (Absorbance/Luminescence) | Standard Lab Supplier | MTT/Caspase Assay Reading |
Detailed Experimental Protocols
Protocol 1: Culture of MCF-7 Adherent Cells
Rationale: Establishing and maintaining healthy, logarithmically growing cell cultures is the foundation for reliable and reproducible results. The protocol below is optimized for MCF-7 cells, which require specific supplements for optimal growth.[8][9]
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8] For routine culture, some labs also add 0.01 mg/mL human recombinant insulin to enhance growth, as MCF-7 cells have insulin receptors.[9]
-
Thawing Cryopreserved Cells: a. Rapidly thaw a vial of frozen MCF-7 cells in a 37°C water bath for 1-2 minutes. b. Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet. c. Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant (DMSO).[10] e. Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium. f. Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Cell Maintenance and Passaging: a. Change the medium every 2-3 days. b. Monitor cell confluency daily using an inverted microscope. Passage the cells when they reach 80-90% confluency.[8] c. To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS. d. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[12] e. Neutralize the trypsin by adding 6-8 mL of complete growth medium. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Perform a cell count (e.g., using a hemocytometer) and seed new flasks at a density of 2-5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.
Trustworthiness Check: Regularly inspect cells for any changes in morphology (e.g., from epithelial to fibroblastic), which could indicate contamination or phenotypic drift. Perform mycoplasma testing every 1-2 months.
Protocol 2: Cytotoxicity Determination by MTT Assay
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells. This assay is a crucial first step to determine the dose-dependent cytotoxic effect of the compound and calculate its half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Cell Seeding: Harvest MCF-7 cells as described in Protocol 1. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Aspirate the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. d. Controls: Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤0.5%) and "untreated control" wells with medium only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15] b. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
| Concentration (µM) | Absorbance (570nm) | % Viability |
| Vehicle (0) | 1.254 | 100.0% |
| 1 | 1.130 | 90.1% |
| 5 | 0.988 | 78.8% |
| 10 | 0.765 | 61.0% |
| 25 | 0.552 | 44.0% |
| 50 | 0.311 | 24.8% |
| 100 | 0.155 | 12.4% |
| Caption: Example data table for an MTT assay used to calculate the IC50 value. |
Protocol 3: Apoptosis Quantification by Annexin V/PI Flow Cytometry
Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[17] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the test compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control. A positive control, such as Doxorubicin (1 µM), is recommended.
-
Cell Harvesting: a. Collect the culture medium from each well, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding culture medium from the previous step. This is crucial to ensure all apoptotic cells are collected.
-
Staining: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Wash the cell pellet twice with cold PBS. c. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. d. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. e. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel) detectors. d. Collect at least 10,000 events per sample.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle | 94.5 | 2.5 | 2.0 | 1.0 |
| Compound (IC₅₀) | 55.3 | 25.1 | 15.4 | 4.2 |
| Compound (2x IC₅₀) | 20.1 | 40.5 | 32.3 | 7.1 |
| Caption: Example data summary from an Annexin V/PI apoptosis assay. |
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anti-cancer agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M), which can precede apoptosis.[4] This protocol uses propidium iodide to stain cellular DNA. Because PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells and wash once with PBS. b. Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the membrane and preserves the cellular structure.[18] d. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to prevent the staining of double-stranded RNA.[19] d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2 or FL3). b. Use a linear scale for the DNA content histogram. c. Analyze the data using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).
Data Interpretation:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with >2n but <4n DNA content.
-
G2/M Phase: Cells with 4n DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.[20] An increase in this peak is a strong indicator of apoptosis.
Protocol 5: Caspase-3/7 Activity Assay
Rationale: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key "executioner" caspases.[21] Measuring their activity provides direct biochemical evidence that the observed cell death is occurring through the canonical apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7, releasing a luminescent signal.[22]
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of medium in a white-walled, clear-bottom 96-well plate (for luminescence). Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for a shorter duration (e.g., 6, 12, or 24 hours) to capture peak activity.[23]
-
Assay Reagent Addition: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the data as Relative Luminescence Units (RLU) or as fold-change relative to the vehicle control.
Potential Mechanism of Action and Signaling Pathway
Based on existing literature for pyridopyrimidine derivatives, a plausible mechanism of action for this compound involves the inhibition of a key cell cycle kinase, such as CDK4/6.[1] Inhibition of CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, leading to a G1 cell cycle arrest and subsequent induction of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for the compound, leading to G1 arrest and apoptosis.
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Al-Ostath, O. A., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
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Introduction: The Pyrido[3,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An in-depth guide to elucidating its mechanism of action.
The pyrido[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists. This scaffold is considered a "privileged structure" due to its ability to bind to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities.[1][2] Extensive research has demonstrated that derivatives of this and related pyridopyrimidine scaffolds possess potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
A predominant and well-documented activity for the pyrido[3,4-d]pyrimidine class is the inhibition of protein kinases.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Compounds bearing this core structure have been identified as inhibitors of critical oncology targets such as the HER family of receptor tyrosine kinases and the mitotic checkpoint kinase, Monopolar spindle 1 (Mps1).[3][4][6]
This application note focuses on Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS 1220039-65-5), a specific derivative whose mechanism of action (MoA) is not yet fully characterized in public literature.[7] We present a comprehensive, hypothesis-driven strategic workflow designed for researchers in drug discovery and chemical biology to systematically investigate and elucidate the MoA of this compound. The protocols herein are designed as self-validating systems, integrating established methodologies from initial phenotypic screening to definitive target engagement and pathway analysis.
Phase 1: Hypothesis Generation and Initial Phenotypic Screening
The foundational step in any MoA investigation is to establish a primary hypothesis and observe the compound's effect in a relevant biological system.
Primary Hypothesis: Kinase Inhibition
Given the extensive literature precedent, the primary hypothesis is that this compound functions as a protein kinase inhibitor .[3][4] This hypothesis will guide the initial target identification strategies. However, it is crucial to remain open to alternative mechanisms, such as the inhibition of other enzymes like Dihydrofolate reductase (DHFR) or Phosphodiesterase type 4 (PDE4), which have been associated with other pyridopyrimidine isomers.[3][8]
Initial Cellular Viability Screening
The first experimental step is to determine the compound's cytotoxic or cytostatic effects across a panel of diverse human cancer cell lines. This provides essential data on potency and selectivity, which can offer early clues about the potential mechanism. For instance, selective activity against cell lines known to be dependent on a specific signaling pathway can be a powerful indicator.[1]
Protocol 1: Multi-Panel Cell Viability Assay (MTT/MTS)
This protocol assesses the metabolic activity of cells as an indicator of viability.[9]
-
Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density for each cell line. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with DMSO-only medium as a vehicle control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[10] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability (%) against the log of the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression.
Table 1: Hypothetical Cell Viability Screening Results
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| MCF-7 | Breast | 1.2 | Sensitive |
| MDA-MB-468 | Breast | 0.8 | Highly Sensitive |
| A549 | Lung | 15.6 | Moderately Resistant |
| HCT116 | Colon | 0.9 | Highly Sensitive |
| UO-31 | Renal | > 50 | Resistant |
Phase 2: Unbiased Target Identification
Following the identification of sensitive cell lines, the next critical phase is to pinpoint the direct molecular target(s) of the compound. An unbiased approach is essential to avoid confirmation bias and to discover potentially novel targets.
Kinome Profiling
This is the most direct method to test the primary hypothesis of kinase inhibition. The compound is screened against a large panel of purified, recombinant protein kinases to determine its inhibitory activity and selectivity profile.
Workflow 2.1: In Vitro Kinome Profiling
-
Compound Submission: Provide the compound to a specialized service provider (e.g., Reaction Biology, Eurofins).
-
Assay Format: Typically, radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™) are used.[5][11] The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: The percent inhibition for each kinase is determined relative to a vehicle control. The results are often visualized as a "kinetree" diagram, mapping selectivity across the human kinome.
-
Hit Selection: Kinases inhibited by more than a certain threshold (e.g., >90% at 1 µM) are considered primary "hits" for further validation.
Affinity-Based Chemical Proteomics
This orthogonal approach identifies binding partners from a complex cellular lysate. It is particularly useful if kinome profiling yields no clear hits, suggesting a non-kinase target.
Workflow 2.2: Affinity Purification Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin)[12]. It is crucial that this modification does not abrogate the compound's biological activity.
-
Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.
-
Lysate Incubation: The beads are incubated with lysate from a sensitive cell line (e.g., HCT116).
-
Competitive Elution: To distinguish specific binders from non-specific ones, a parallel experiment is run where the lysate is pre-incubated with an excess of the free, untagged compound. Specific target proteins will be competed off the beads.
-
Protein Identification: Bound proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry (LC-MS/MS).[12] Proteins that are significantly less abundant in the competitive elution sample are considered high-confidence binding partners.
Caption: Overall workflow for MoA investigation.
Phase 3: Target Validation and Cellular Engagement
Identifying a "hit" from a primary screen is not sufficient. This phase rigorously validates the interaction biochemically and confirms that the compound engages the target within the complex environment of a living cell.[13][14]
Biochemical Validation: IC₅₀ Determination
For each high-confidence kinase hit, a full dose-response curve must be generated to determine the precise IC₅₀ value.
Protocol 2: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[11]
-
Reagent Preparation: Prepare kinase reaction buffer, the purified recombinant kinase (e.g., "Kinase X"), its specific peptide substrate, and ATP. The ATP concentration should ideally be set near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.[5][15]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix, then add 0.5 µL of the compound dilution. Initiate the reaction by adding 2 µL of the ATP solution. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (no enzyme) and low (vehicle control) signals. Plot the percent inhibition against the log of compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.
Cellular Target Engagement: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound directly binds to its target protein in intact cells.[16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]
Protocol 3: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Culture a sensitive cell line (e.g., HCT116) to ~80% confluency. Treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) and a vehicle control for 1 hour.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat one set of aliquots to a specific challenge temperature (e.g., 52°C, determined from a preliminary melt curve) for 3 minutes. Leave a parallel set at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Protein Analysis: Collect the supernatant and analyze the amount of the soluble target protein ("Kinase X") by Western blot or Simple Western™ analysis.
-
Data Analysis: Quantify the band intensity for the target protein at the challenge temperature for each compound concentration. Normalize this to the unheated control for that concentration. Plot the normalized soluble protein fraction against the log of compound concentration to generate a dose-response curve, demonstrating target stabilization in the cell.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 4: Delineating the Cellular Mechanism
With a validated, cell-active target, the final phase connects this molecular interaction to the observed cellular phenotype (i.e., loss of viability).
Downstream Signaling Analysis
If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting is the standard method to probe these signaling events.
Protocol 4: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Treat a sensitive cell line with the compound at concentrations at and above its cellular IC₅₀ (e.g., 1x, 5x, 10x IC₅₀) for a short duration (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the known substrate of "Kinase X" (e.g., anti-phospho-Substrate-Y at Ser123).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein level of the substrate and a loading control (e.g., GAPDH).
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate level, confirms that the compound inhibits the kinase's activity in the cell and disrupts its signaling pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
Cellular Phenotypic Analysis
Finally, connect the signaling disruption to the ultimate cellular fate. Depending on the known function of the target kinase, relevant assays should be chosen.
-
Cell Cycle Analysis: If the target is a cell cycle kinase (e.g., Mps1, AURKB), analyze the cell cycle distribution by propidium iodide (PI) staining and flow cytometry. Inhibition of these targets often leads to a characteristic cell cycle arrest (e.g., G2/M arrest).[4]
-
Apoptosis Assay: To determine if cell death is occurring via apoptosis, use Annexin V/PI staining followed by flow cytometry. A dose-dependent increase in the Annexin V positive population indicates the induction of apoptosis.[20]
Conclusion
References
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. [Link]
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Application Notes and Protocols: Evaluating Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate as a Chemical Probe for Extracellular Signal-Regulated Kinase 5 (ERK5)
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Pursuit of a Selective ERK5 Chemical Probe
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contributes to its distinct signaling functions.[2][3] The ERK5 signaling cascade is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][4] Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably in various forms of cancer, where it can drive tumor growth, metastasis, and resistance to therapy.[5][6][7][8][9] This makes ERK5 a compelling target for therapeutic intervention and mechanistic studies.
Chemical probes are indispensable tools in biomedical research, enabling the acute and reversible modulation of protein function to elucidate biological pathways and validate new drug targets.[10][11] An ideal chemical probe is potent, selective, and cell-permeable, allowing for precise interrogation of its target in a complex biological system.[12][13] The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of kinase inhibitors.[14][15] This document outlines a comprehensive strategy to evaluate Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a compound featuring this scaffold, as a potential chemical probe for ERK5.
These application notes will provide researchers, scientists, and drug development professionals with a detailed roadmap for the in-depth characterization of this compound, from initial in vitro kinase inhibition to cellular target engagement and downstream phenotypic effects. The overarching goal is to rigorously assess its suitability as a selective ERK5 chemical probe.
Section 1: In Vitro Characterization of ERK5 Inhibition
The initial step in evaluating a potential kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. A radiometric in vitro kinase assay is a sensitive and quantitative method for this purpose.
Protocol 1: In Vitro Radiometric Kinase Assay for ERK5
This protocol is adapted from standard kinase assay methodologies.[16][17][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ERK5.
Materials:
-
Recombinant human ERK5 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Non-radioactive ("cold") ATP
-
This compound (dissolved in 100% DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Phosphoric acid wash buffer (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (for control wells).
-
Prepare a master mix containing kinase assay buffer, recombinant ERK5, and MBP. Add 20 µL of this master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution by mixing [γ-³²P]ATP and cold ATP in kinase assay buffer. The final ATP concentration should be at or below the Km for ERK5.
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Sample Spotting:
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot the entire reaction volume onto phosphocellulose paper.
-
-
Washing and Quantification:
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
| Km for ATP | The concentration of ATP at which the kinase reaction rate is half of the maximum. |
Section 2: Confirming Cellular Target Engagement
Demonstrating that a compound interacts with its intended target in a complex cellular environment is a critical validation step.[11][20] We will describe two orthogonal methods to assess the cellular target engagement of this compound with ERK5.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[21][22][23][24][25]
Objective: To determine if this compound binds to and stabilizes ERK5 in intact cells.
Materials:
-
A cell line with detectable levels of endogenous ERK5 (e.g., HeLa or SKBR3 cells)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
A specific primary antibody against ERK5
-
A secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescence substrate
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC50) or with DMSO for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-ERK5 antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature for both the DMSO-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using bioluminescence resonance energy transfer (BRET).[26][27][28][29][30]
Objective: To quantitatively measure the affinity of this compound for ERK5 in live cells.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Plasmid encoding an ERK5-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® fluorescent tracer that binds to ERK5
-
Nano-Glo® Live Cell Reagent
-
This compound
-
White, 96-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the ERK5-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in the white 96-well plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
To the appropriate wells, add the test compound and the NanoBRET® tracer at a pre-optimized concentration. Include wells with tracer only (for 0% inhibition) and wells with a high concentration of a known ERK5 inhibitor (for 100% inhibition).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the controls and plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
| Assay | Principle | Output | Advantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Thermal shift (ΔTm) | Label-free, works with endogenous protein. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target. | Cellular IC50 | Live-cell, quantitative affinity measurement. |
Section 3: Assessing Cellular Activity and Downstream Effects
A good chemical probe should not only bind to its target but also modulate its function in a cellular context. For ERK5, this involves assessing the inhibition of its downstream signaling pathway.
Protocol 4: Western Blot Analysis of Downstream ERK5 Signaling
Upon activation, ERK5 phosphorylates and activates several downstream transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family.[3][31]
Objective: To determine if this compound inhibits the phosphorylation of ERK5 substrates in cells.
Procedure:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa) and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Stimulation of the ERK5 Pathway:
-
Stimulate the cells with a known activator of the ERK5 pathway, such as epidermal growth factor (EGF) or sorbitol (to induce osmotic stress), for a short period (e.g., 15-30 minutes).[4]
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and perform a Western blot analysis as described in the CETSA® protocol.
-
Use primary antibodies specific for phosphorylated MEF2C (a direct ERK5 substrate) and total MEF2C. A loading control (e.g., GAPDH) should also be included.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated MEF2C and total MEF2C.
-
A dose-dependent decrease in the ratio of phosphorylated MEF2C to total MEF2C indicates inhibition of the ERK5 signaling pathway.
-
Section 4: Visualizing Workflows and Pathways
Diagrams
Caption: Experimental workflow for characterizing a potential ERK5 chemical probe.
Caption: The ERK5 signaling pathway and the proposed point of inhibition.
Section 5: The Path Forward: Selectivity and Probe Validation
To qualify as a high-quality chemical probe, this compound must demonstrate high selectivity for ERK5 over other kinases, particularly other members of the MAPK family.
Recommendations for Further Studies:
-
Kinase Selectivity Profiling: The compound should be screened against a broad panel of kinases (e.g., the DiscoverX KINOMEscan® panel) at a single high concentration (e.g., 1 µM). Any significant off-target hits should be followed up with full IC50 determinations.
-
Orthogonal Validation: The cellular phenotype observed with the compound should be replicated using a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockdown of ERK5. A similar phenotypic outcome would strongly support the on-target activity of the compound.
-
Negative Control Compound: A structurally similar but inactive analog of the test compound should be synthesized and tested in parallel in all cellular assays. This negative control should not engage ERK5 and should not produce the same cellular phenotype, helping to rule out off-target or non-specific effects.
This document provides a detailed framework for the comprehensive evaluation of this compound as a potential chemical probe for ERK5. By systematically determining its in vitro potency, confirming cellular target engagement, and assessing its impact on downstream signaling, researchers can build a robust evidence base for its utility. Rigorous validation, including comprehensive selectivity profiling and orthogonal genetic studies, is paramount to establishing this compound as a reliable tool for dissecting the complex biology of ERK5.
References
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Wang, X., & Tournier, C. (2006). Role of the BMK1/ERK5 signaling pathway: lessons from knockout mice. Cellular Signalling, 18(6), 753-760.
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Lochhead, P. A. (2012). ERK5: structure, regulation and function. Biochemical Society Transactions, 40(4), 885-890.
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Martens, S. (2023). In vitro kinase assay. Protocols.io.
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Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
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QIAGEN. (n.d.). ERK5 Signaling. GeneGlobe.
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Synapse. (2024). What are ERK5 inhibitors and how do they work?
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Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
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Stecca, B., & Rovida, E. (2019). Clinical Significance and Regulation of ERK5 Expression and Function in Cancer. International Journal of Molecular Sciences, 20(12), 3013.
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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Hayashi, M., & Lee, J. D. (2004). Role of the BMK1/ERK5 signaling pathway: lessons from knockout mice. Journal of molecular medicine (Berlin, Germany), 82(12), 800–808.
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Stecca, B., & Rovida, E. (2019). Clinical Significance and Regulation of ERK5 Expression and Function in Cancer. International Journal of Molecular Sciences, 20(12), 3013.
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Tournier, C. (2006). Regulation of cellular functions by the ERK5 signalling pathway. Cellular Signalling, 18(6), 753-760.
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Lee, M. S. (2023). The significance of ERK5 catalytic-independent functions in disease pathways. Frontiers in Cell and Developmental Biology, 11, 1243549.
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Kim, H., & Kim, H. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(7), e2793.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
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Maj, E., & Wnuk, M. (2021). MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8465.
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O'Brien, A., et al. (2015). Identification and validation of dysregulated MAPK7 (ERK5) as a novel oncogenic target in squamous cell lung and esophageal carcinoma. BMC Cancer, 15, 459.
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Wikipedia. (n.d.). MAPK7.
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Vinyard, C. E., et al. (2022). Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition. Molecular Cancer Therapeutics, 21(3), 485-496.
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Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Nature Precedings.
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Cook, S. J., & Gilbert, C. S. (2023). Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. Journal of Medicinal Chemistry, 66(8), 5277-5296.
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
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Alto Predict. (2016). Best Practices for Chemical Probes.
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BenchChem. (n.d.). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
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Gilbert, C. S., & Cook, S. J. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? Frontiers in Cell and Developmental Biology, 10, 943187.
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 121-143.
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Bunnage, M. E., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 55, 41-62.
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Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
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Revvity. (n.d.). In Vitro Kinase Assays.
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WikiGenes. (n.d.). MAPK7 - mitogen-activated protein kinase 7.
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Kamakura, S., et al. (1999). Activation of the Protein Kinase ERK5/BMK1 by Receptor Tyrosine Kinases. Identification and Characterization of a Signaling Pathway to the Nucleus. The Journal of Biological Chemistry, 274(37), 26563-26571.
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885.
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Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). MAPK7 (mitogen-activated protein kinase 7).
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
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Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines.
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E2G. (n.d.). MAPK7 profile page.
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ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
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Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube.
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Bunnage, M. E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199.
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El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12795-12811.
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Li, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules (Basel, Switzerland), 26(16), 5038.
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de la Torre, M. C., & Gotor-Fernández, V. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 24(22), 4153.
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Berger, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9055.
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BOC Sciences. (n.d.). CAS 1220039-65-5 this compound.
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ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
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Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
-
Da Cunha, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(3), 352.
-
Garland, R., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953.
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Application Notes: Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate in High-Throughput Screening for Novel Kinase Inhibitors
Introduction: The Pyrido[3,4-d]pyrimidine Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with N-heterocycles representing a particularly fruitful area of investigation. Among these, the pyrido[3,4-d]pyrimidine core is a "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] This bicyclic system, formed by the fusion of pyridine and pyrimidine rings, is frequently found at the core of molecules designed to be kinase inhibitors.[1][3] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing a critical role in cellular signaling pathways that govern growth, differentiation, and metabolism.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of targets for drug discovery.[3][4]
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS No. 1220039-65-5) is a key building block and screening compound belonging to this class.[][6][7] Its structure features a reactive chlorine atom at the 4-position, which is amenable to nucleophilic substitution, and a methyl ester at the 2-position. These functional groups make it an ideal starting point for the synthesis of compound libraries through combinatorial chemistry. The inherent biological relevance of the core scaffold, combined with its synthetic tractability, positions this compound as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering next-generation kinase inhibitors.
Scientific Principle: Targeting Kinase-Mediated Signaling
Protein kinases act as key nodes in complex signaling cascades. They transfer a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. In many cancers, mutations can lead to constitutively active kinases, driving uncontrolled cell proliferation and survival.
Small molecule inhibitors, such as those derived from the pyrido[3,4-d]pyrimidine scaffold, are typically designed to compete with ATP for binding to the kinase's active site. By occupying this pocket, the inhibitor prevents phosphorylation of the downstream substrate, thereby blocking the aberrant signaling pathway.
Caption: Generalized kinase signaling cascade and the inhibitory mechanism of action.
High-Throughput Screening (HTS) Strategy
The primary goal of an HTS campaign using this compound or a library derived from it is to identify "hits"—compounds that modulate the activity of a target kinase. Both biochemical and cell-based assays are suitable for this purpose.[8]
-
Biochemical Assays: These assays measure the direct activity of a purified kinase enzyme in vitro.[8] A common approach is to quantify the production of adenosine diphosphate (ADP), a universal product of the kinase reaction.[9] This provides a clean, target-specific readout but lacks the context of the cellular environment.
-
Cell-Based Assays: These assays measure a downstream consequence of kinase activity within a living cell, such as cell viability, proliferation, or the phosphorylation of a specific substrate.[10][11][12] While more physiologically relevant, results can be influenced by off-target effects or compound cytotoxicity.
For initial screening, a robust biochemical assay is often preferred for its simplicity and directness. Hits from this primary screen are then validated in secondary, cell-based assays to confirm their activity in a more complex biological system.[13]
Caption: A typical workflow for an HTS campaign to identify kinase inhibitors.
Protocol: Cell-Based HTS for Target Kinase X Inhibitors
This protocol describes a cell-based assay in a 384-well format to screen for inhibitors of a hypothetical "Target Kinase X," upon which a cancer cell line (e.g., MCF-7) is dependent for survival. The endpoint is cell viability, measured by quantifying intracellular ATP levels.[10][11]
4.1 Materials and Reagents
-
Compound: this compound or a derived library, dissolved in 100% DMSO to create a 10 mM stock.
-
Cell Line: MCF-7 (or other relevant cancer cell line).
-
Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Staurosporine (positive control for cell death), 10 mM in DMSO.
-
DMSO (vehicle control).
-
-
Equipment:
-
Laminar flow hood.
-
CO2 incubator (37°C, 5% CO2).
-
Automated liquid handler or multichannel pipette.
-
Plate reader capable of measuring luminescence.
-
4.2 Experimental Procedure
Day 1: Cell Seeding
-
Rationale: To ensure uniform cell growth and consistent results, cells must be healthy, in the logarithmic growth phase, and plated at an optimal density.
-
Harvest MCF-7 cells using Trypsin-EDTA.
-
Neutralize trypsin with culture medium, centrifuge, and resuspend the cell pellet in fresh medium.
-
Count cells and adjust the concentration to 80,000 cells/mL.
-
Using an automated dispenser or multichannel pipette, seed 25 µL of the cell suspension (2,000 cells/well) into each well of the 384-well assay plates.
-
Edge Effect Mitigation: To minimize evaporation and temperature gradients, fill the outer perimeter wells with 25 µL of sterile PBS. Do not use these wells for experimental data.
-
Incubate plates for 24 hours at 37°C, 5% CO2.
Day 2: Compound Addition
-
Rationale: A single, relatively high concentration is used for the primary screen to maximize the chances of identifying active compounds. Controls are essential to validate the assay's performance.
-
Prepare a compound source plate by diluting stock solutions. For a final assay concentration of 10 µM, perform an intermediate dilution of the 10 mM stocks.
-
Plate Layout:
-
Test Wells: Add 25 nL of 10 mM test compound.
-
Negative Control (0% Inhibition): Add 25 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Add 25 nL of 10 mM Staurosporine.
-
-
Using a pintool or acoustic liquid handler, transfer 25 nL of compounds from the source plate to the corresponding wells of the cell plate. The final concentration will be 10 µM with 0.1% DMSO.
-
Incubate plates for 72 hours at 37°C, 5% CO2.
Day 5: Data Acquisition
-
Rationale: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the amount of ATP present—a direct indicator of metabolically active, viable cells.[11]
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
4.3 Data Analysis and Quality Control
-
Normalization: Calculate the percentage inhibition for each test compound using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the assay's quality and is crucial for validating the screen.[8] An ideal Z'-factor is between 0.5 and 1.0.
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Where SD is the standard deviation.
-
-
Hit Selection: Define a hit threshold. A common starting point is a compound that exhibits ≥50% inhibition in the primary screen.
Data Presentation and Interpretation
Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC50 value). A 10-point, 3-fold serial dilution is standard practice.
Table 1: Representative HTS Data Summary
| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Cell-Based Assay (MCF-7 Viability) | Notes |
| MCPC-001 | Pyrido[3,4-d]pyrimidine | 95.4 | 0.15 | Confirmed | Potent hit. |
| MCPC-002 | Pyrido[3,4-d]pyrimidine | 88.1 | 0.89 | Confirmed | Good activity. |
| MCPC-003 | Pyrido[3,4-d]pyrimidine | 12.3 | > 20 | Inactive | Inactive. |
| MCPC-004 | Pyrido[3,4-d]pyrimidine | 65.7 | 2.5 | Confirmed | Moderate hit. |
| Staurosporine | Indolocarbazole | 99.8 | 0.01 | N/A | Positive Control. |
Data is hypothetical and for illustrative purposes only.
The results, particularly the Structure-Activity Relationship (SAR) derived from testing multiple analogs, will guide the subsequent hit-to-lead optimization process. Compounds like MCPC-001 would be prioritized for further studies, including kinase selectivity profiling and ADME/Tox evaluation.
Conclusion
This compound is a valuable chemical entity for modern drug discovery. Its privileged scaffold is strongly associated with kinase inhibition, a therapeutically significant target class. The protocols and strategies outlined in this document provide a robust framework for utilizing this compound and its derivatives in high-throughput screening campaigns. By employing rigorous assay design, quality control, and systematic data analysis, researchers can effectively identify and validate novel lead candidates for the development of targeted therapies.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Bamborough, P., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 17(5), 580-589. [Link]
-
K-N, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 749-757. [Link]
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In High-Throughput Screening (pp. 57-67). Humana Press, New York, NY. [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Inglese, J., et al. (Eds.). (2009). Cell-based assays for high-throughput screening: methods and protocols. Humana Press. [Link]
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Bérubé, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
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Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 5(6), 786-791. [Link]
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Felder, E., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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BellBrook Labs. (2023, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
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El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1959-1976. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 651-673. [Link]
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Gajjela, R., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances, 14(16), 11119-11131. [Link]
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Vanquerp, V., et al. (2014). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences, 51, 121-129. [Link]
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Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]
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Yang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(21), 7393. [Link]
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Application Notes & Protocols: Development of Drug Delivery Systems for Pyrido[3,4-d]pyrimidine Inhibitors
Abstract: Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention as potent inhibitors of various protein kinases, playing crucial roles in oncogenic signaling pathways.[1][2][3] Targets such as Monopolar spindle 1 (Mps1) and KRAS are central to their anticancer potential.[4][5][6][7] However, the clinical translation of these promising inhibitors is often hampered by inherent physicochemical challenges, including poor aqueous solubility, rapid metabolism, and potential for off-target toxicities.[8][9][10] Advanced drug delivery systems, particularly lipid-based and polymeric nanocarriers, offer a compelling strategy to overcome these limitations.[11][12] This guide provides a comprehensive framework and detailed protocols for the rational design, formulation, and characterization of nanoparticle-based delivery systems tailored for pyrido[3,4-d]pyrimidine inhibitors, aiming to enhance their therapeutic index and clinical viability.
Foundational Rationale: Why Nanocarriers are Essential
The therapeutic efficacy of a potent molecule is inextricably linked to its ability to reach the target site in sufficient concentration for a required duration. Many pyrido[3,4-d]pyrimidine inhibitors, despite their high affinity for target kinases, fail in vivo due to poor pharmacokinetics. The primary motivation for encapsulating these agents in a nanocarrier is to fundamentally alter their interaction with the biological system.
1.1. Overcoming Core Challenges The core challenges associated with small molecule kinase inhibitors like pyrido[3,4-d]pyrimidines can be systematically addressed by nano-encapsulation.[8][9][13]
-
Poor Solubility: A majority of kinase inhibitors are hydrophobic, leading to low dissolution rates and poor bioavailability.[14] Nanocarriers can encapsulate these lipophilic drugs within their core or lipid bilayers, effectively solubilizing them in an aqueous environment.[13][15][16]
-
Systemic Toxicity: Non-specific distribution of potent inhibitors can lead to dose-limiting side effects.[8][9] By encapsulating the drug, its interaction with healthy tissues is minimized. Furthermore, many solid tumors exhibit the Enhanced Permeability and Retention (EPR) effect, where nanoparticles (typically <200 nm) passively accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.[14]
-
Rapid Clearance: Small molecules are often rapidly cleared by the reticuloendothelial system (RES). Nanocarriers, especially when surface-modified with polymers like polyethylene glycol (PEG), can evade RES uptake, significantly prolonging circulation time.[14][17]
-
Drug Resistance: Nanoparticles can help overcome certain mechanisms of multidrug resistance (MDR) by delivering a concentrated payload of the drug directly into the cell, bypassing efflux pumps like P-glycoprotein.
Protocol 3.1: Liposomal Formulation via Thin-Film Hydration
This method is a gold standard for encapsulating hydrophobic drugs. It involves creating a thin lipid film containing the drug, which is then hydrated to spontaneously form liposomes. [15] Materials:
-
Pyrido[3,4-d]pyrimidine inhibitor
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator, water bath sonicator, high-pressure extruder
Procedure:
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve the pyrido[3,4-d]pyrimidine inhibitor, DPPC, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Drug), but this must be optimized.
-
Causality: Co-dissolving the drug with the lipids ensures its homogenous distribution within the subsequent lipid film, which is critical for efficient encapsulation. Cholesterol is included to modulate membrane fluidity and reduce drug leakage. [16]2. Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) (e.g., 45-50°C for DPPC). A thin, uniform lipid film should form on the flask wall.
-
-
Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Causality: Residual organic solvent can be toxic and can destabilize the final liposome structure.
-
-
Hydration: Add the pre-warmed (above Tc) hydration buffer (PBS, pH 7.4) to the flask. Agitate gently until the entire lipid film is suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): For a uniform size distribution, the MLV suspension is subjected to high-pressure extrusion. Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm and then 100 nm filters).
-
Causality: Extrusion is a critical step to produce small, unilamellar vesicles (LUVs) with a narrow size distribution. This is essential for predictable pharmacokinetics and for leveraging the EPR effect. [17]6. Purification: Remove the unencapsulated (free) drug from the liposome suspension using size-exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis. The liposome fraction will elute first.
-
Protocol 3.2: Physicochemical Characterization
This suite of assays validates the physical properties of the formulated nanoparticles, which are critical determinants of their in vivo fate. [17]
| Parameter | Technique | Protocol Summary | Expected Outcome & Rationale |
|---|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilute the liposome suspension in filtered PBS. Analyze at 25°C. | Size: 80-150 nm (for passive tumor targeting). PDI < 0.2 (indicates a monodisperse, homogenous population). |
| Zeta Potential | Laser Doppler Velocimetry | Dilute the sample in filtered deionized water. | ~ ±30 mV suggests high colloidal stability due to electrostatic repulsion, preventing aggregation. [18] |
| Morphology | Transmission Electron Microscopy (TEM) | Place a drop of diluted sample on a carbon-coated copper grid, negatively stain (e.g., with uranyl acetate), and image. | Visualization of spherical, unilamellar vesicles, confirming the DLS data. |
| Encapsulation Efficiency (EE%) | HPLC or UV-Vis Spectrophotometry | 1. Separate free drug from liposomes (ultracentrifugation). 2. Lyse the liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug. 3. Quantify the drug concentration. | EE% > 80%. High EE is crucial for delivering a therapeutic dose and minimizing the administration of inactive carrier material. |
Calculation of Encapsulation Efficiency (EE%): EE% = (Mass of Encapsulated Drug / Total Initial Mass of Drug) x 100
Protocol 3.3: In Vitro Drug Release Study
This assay determines the rate at which the inhibitor is released from the nanocarrier, predicting its in vivo behavior.
Procedure (Dialysis Method):
-
Place a known volume (e.g., 1 mL) of the purified liposome suspension into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Submerge the sealed bag into a larger volume of release buffer (e.g., PBS pH 7.4, with 0.5% Tween 80 to maintain sink conditions), stirring at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with fresh buffer.
-
Quantify the drug concentration in the collected samples using HPLC or UV-Vis.
-
Control: Perform the same experiment with an equivalent amount of free inhibitor solution.
-
Validation: The free drug should diffuse out rapidly, validating the experimental setup. The liposomal formulation should exhibit a significantly slower, sustained release profile, demonstrating the carrier's ability to control drug availability over time.
-
Application Protocol: In Vitro Cellular Evaluation
After physical characterization, the formulation's biological activity must be confirmed in relevant cancer cell lines. Pyrido[3,4-d]pyrimidine derivatives have shown activity against breast and renal cancer cell lines. [19]
Protocol 4.1: Cellular Cytotoxicity Assay
This assay compares the anticancer efficacy of the nano-formulated inhibitor to the free drug.
Procedure (MTT Assay):
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of:
-
Free pyrido[3,4-d]pyrimidine inhibitor
-
Inhibitor-loaded liposomes
-
Empty liposomes (vehicle control)
-
Untreated media (negative control)
-
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Self-Validation: The empty liposomes should show minimal to no cytotoxicity, confirming the carrier's biocompatibility. [20]The inhibitor-loaded liposomes should exhibit dose-dependent cytotoxicity, ideally comparable to or greater than the free drug at later time points, demonstrating that the encapsulated drug is released and remains active.
-
Conclusion and Future Directions
This guide outlines a robust, causality-driven approach to the development of drug delivery systems for pyrido[3,4-d]pyrimidine inhibitors. By systematically formulating, characterizing, and evaluating a nanocarrier system such as liposomes, researchers can effectively address the key pharmacokinetic hurdles associated with this promising class of anticancer agents. Successful completion of these in vitro protocols provides a strong foundation for advancing the formulation into preclinical in vivo studies to assess pharmacokinetics, biodistribution, and therapeutic efficacy in tumor-bearing animal models. [17]Future work may involve the surface functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides) to further enhance tumor-specific delivery and reduce off-target effects. [21][22]
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Use of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate in animal models of cancer
Application & Protocol Guide
Topic: In Vivo Evaluation of Novel Kinase Inhibitors Derived from the Pyrido[3,4-d]pyrimidine Scaffold
Executive Summary
The pyrido[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors. The compound Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate represents a critical starting material or intermediate in the synthesis of these advanced drug candidates. While not an end-product for in vivo use itself, its derivatives have shown significant promise in targeting key oncogenic pathways. For instance, derivatives of this scaffold have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, and Janus kinases (JAKs), which are central to cytokine signaling pathways implicated in various cancers.
This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of a hypothetical novel kinase inhibitor, herein referred to as "Compound-X," derived from the this compound scaffold. We will proceed from initial formulation and animal model selection to efficacy assessment and pharmacodynamic analysis, grounded in the principles of robust and reproducible in vivo research.
Compound Profile & Pre-Formulation
Before initiating any animal studies, a thorough characterization of Compound-X is mandatory. This phase ensures that the observed in vivo effects are attributable to the compound's biological activity, not to experimental artifacts arising from poor physicochemical properties.
Key Considerations:
-
Solubility: Determine the solubility of Compound-X in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG300, Tween® 80). This is the foundational step for developing a viable dosing formulation.
-
Stability: Assess the stability of Compound-X in the chosen formulation vehicle over time and under different storage conditions (e.g., room temperature, 4°C). Degradation can lead to loss of efficacy and the generation of potentially toxic byproducts.
-
Purity: Confirm the purity of the test article using methods like HPLC-MS. Impurities can confound results and introduce unintended biological effects.
Scientific Rationale & Mechanism of Action
The therapeutic hypothesis for Compound-X is that its anti-cancer activity is driven by the specific inhibition of an oncogenic kinase. For the purpose of this guide, we will assume Compound-X is a potent PLK4 inhibitor .
3.1 The Role of PLK4 in Oncology
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication during the cell cycle. Overexpression of PLK4 is observed in a range of human cancers and is often correlated with aneuploidy and poor patient prognosis. By inhibiting PLK4, Compound-X is hypothesized to induce mitotic errors and subsequent apoptotic cell death in rapidly dividing cancer cells.
3.2 Signaling Pathway
The diagram below illustrates the central role of PLK4 in the centriole duplication cycle, a process that, when dysregulated, can contribute to the genomic instability characteristic of cancer.
Caption: PLK4 inhibition by Compound-X disrupts centriole formation, leading to mitotic errors and apoptosis.
In Vivo Experimental Workflow
A well-planned workflow is essential for the successful execution of an in vivo efficacy study. The following diagram outlines the critical stages, from initial preparation to final data analysis.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
5.1 Protocol 1: Formulation of Compound-X for Intraperitoneal (i.p.) Injection
-
Rationale: The goal is to create a homogenous and stable solution or suspension suitable for injection. A common vehicle for poorly soluble compounds is a cocktail containing DMSO, a solubilizer (e.g., Tween® 80), and a viscosity-modifying agent (e.g., PEG300) in a saline base.
-
Materials:
-
Compound-X powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of Compound-X for the entire study plus a 10-20% excess to account for losses.
-
Prepare the vehicle mixture. For a final formulation of 10% DMSO / 40% PEG300 / 5% Tween® 80 / 45% Saline , combine the components in a sterile tube in the following order, vortexing between each addition: DMSO, Tween® 80, PEG300, Saline.
-
Add the appropriate volume of the vehicle to the pre-weighed Compound-X powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 5-10 minutes. Use a sonicating water bath if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates. If a suspension is intended, ensure it is uniform.
-
Prepare fresh daily or validate stability for batch preparation.
-
5.2 Protocol 2: Subcutaneous Xenograft Model Establishment
-
Rationale: The subcutaneous model is the most common and straightforward method for evaluating the efficacy of an anti-cancer agent against solid tumors. It allows for easy, non-invasive monitoring of tumor growth.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer, assuming PLK4 is overexpressed)
-
6-8 week old immunocompromised mice (e.g., NOD-SCID or NSG)
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
Sterile PBS, ice-cold
-
Trypsin-EDTA, culture medium
-
27-gauge needles and 1 mL syringes
-
-
Procedure:
-
Harvest cultured cancer cells that are in the logarithmic growth phase. Count cells using a hemocytometer and assess viability (should be >95%).
-
Wash the cells once with ice-cold sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 50 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Begin caliper measurements 3-4 days post-implantation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound-X at 25 mg/kg, Compound-X at 50 mg/kg).
-
5.3 Protocol 3: Efficacy and Toxicity Monitoring
-
Rationale: Regular monitoring of tumor volume and animal well-being are the primary endpoints for determining efficacy and safety.
-
Procedure:
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Body Weight: Measure the body weight of each animal at the same frequency as tumor measurements. Significant body weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Perform daily checks for clinical signs of toxicity using a scoring system (see table below).
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).
-
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
| Activity | Normal | Slightly reduced | Lethargic | Moribund |
| Posture | Normal | Mild hunching | Hunched, piloerection | Severe hunching |
| Grooming | Normal | Mildly unkempt | Unkempt | Severely unkempt |
| Table 1: Example of a clinical observation scoring matrix for toxicity assessment. |
5.4 Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
-
Rationale: This protocol validates that Compound-X is engaging its target (PLK4) in the tumor tissue. This is achieved by measuring a downstream biomarker. A common PD marker for PLK4 inhibition is a reduction in the phosphorylation of a substrate or a change in centriole-associated proteins.
-
Procedure:
-
At the end of the study (or at a specific time point, e.g., 4 hours post-final dose), euthanize a subset of mice from each group.
-
Promptly excise the tumors. For each tumor, divide it into sections.
-
For Western Blot: Immediately snap-freeze one section in liquid nitrogen and store at -80°C. This tissue will be homogenized to create a lysate for analyzing protein expression and phosphorylation levels (e.g., p-PLK4 or downstream markers).
-
For Immunohistochemistry (IHC): Fix another section in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding. These sections can be stained with antibodies against the target of interest.
-
Data Analysis and Interpretation
The primary output of the efficacy study is a comparison of tumor growth between the vehicle-treated and Compound-X-treated groups.
6.1 Tumor Growth Inhibition (TGI)
TGI is calculated at the end of the study using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = (Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)
-
ΔC = (Mean tumor volume of control group at end) - (Mean tumor volume of control group at start)
6.2 Sample Data Presentation
| Group | Dose (mg/kg) | N | Mean Final Tumor Volume (mm³ ± SEM) | Mean Body Weight Change (%) | TGI (%) |
| Vehicle | - | 10 | 1450 ± 120 | +5.2% | - |
| Compound-X | 25 | 10 | 780 ± 95 | -2.1% | 58% |
| Compound-X | 50 | 10 | 350 ± 60 | -6.5% | 91% |
| Table 2: Example summary of efficacy and toxicity data. |
References
-
Burke, J.P., et al. (2018). Discovery of a Potent and Selective Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Messer, J.A., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrido[3,4-d]pyrimidin-4(3H)-one-Based Tyrosine Kinase 2 (TYK2) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Mason, C.S., et al. (2017). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor, for the treatment of cancer. Oncotarget. Available at: [Link]
Application Notes and Protocols for Pharmacokinetic Studies of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate Analogs
Introduction: The Critical Role of Pharmacokinetics in Developing Pyrido[3,4-d]pyrimidine-Based Therapeutics
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key cellular pathways, particularly protein kinases.[1][2] Analogs of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate are frequently investigated as potential therapeutics for oncology and other indications due to their potential for high potency and selectivity.[3] However, the journey from a potent "hit" in a biochemical assay to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety.[4]
This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel this compound analogs. It is designed for drug discovery and development scientists, offering both high-level strategy and detailed, field-proven protocols. We will progress from rapid, cost-effective in vitro ADME assays for early-stage candidate triage to definitive in vivo pharmacokinetic studies that inform clinical dose predictions.[5] The methodologies described herein are designed to be robust and adaptable, ensuring the generation of high-quality, reproducible data essential for making critical project decisions.
Section 1: Foundational In Vitro ADME Profiling: Building the PK Picture
Before committing to costly and resource-intensive animal studies, a panel of in vitro ADME assays should be conducted.[6] This initial screening phase is pivotal for understanding a compound's intrinsic properties and identifying potential liabilities early, allowing for rapid iteration and optimization by medicinal chemistry teams.[7][8]
Core In Vitro Assays and Rationale
-
Aqueous Solubility:
-
Causality: Poor solubility is a primary cause of low oral bioavailability. A compound must be in solution to be absorbed across the gut wall. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.[7]
-
-
Cell Permeability (Caco-2 Assay):
-
Causality: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9] It predicts a compound's potential for oral absorption and can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance.[7]
-
-
Metabolic Stability:
-
Causality: The liver is the primary site of drug metabolism. Rapid metabolism leads to a short half-life and low systemic exposure. We use liver microsomes (containing Phase I CYP450 enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) to predict the rate of hepatic clearance.[4][8] Identifying metabolically "soft spots" on the molecule can guide chemists in designing more stable analogs.[8]
-
-
Plasma Protein Binding (PPB):
-
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can significantly impact a drug's efficacy and disposition. The Rapid Equilibrium Dialysis (RED) method is a reliable standard for this assessment.[7]
-
-
Cytochrome P450 (CYP) Inhibition:
-
Causality: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a major cause of drug-drug interactions (DDIs).[7] Early identification of CYP inhibition is a critical safety assessment, as co-administration with other drugs could lead to toxic accumulation.
-
Data Presentation: In Vitro ADME Summary Table
All data should be collated into a clear summary table to facilitate direct comparison between analogs and against established benchmarks.
| Compound ID | Kinetic Solubility (pH 7.4, µM) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) | Microsomal Half-Life (human, min) | Hepatocyte Half-Life (human, min) | Plasma Protein Binding (human, % bound) | CYP3A4 IC50 (µM) |
| Analog-001 | 55 | 15 | 1.2 | >60 | >120 | 92.5 | >50 |
| Analog-002 | <1 | 0.5 | 8.9 | 15 | 8 | 99.8 | 2.1 |
| Control Drug | 150 | 25 | <2 | 45 | 90 | 85.0 | >50 |
Section 2: Definitive In Vivo Pharmacokinetic Evaluation
Analogs with promising in vitro profiles are advanced to in vivo studies to determine their true pharmacokinetic behavior in a whole organism. The primary goal is to understand the plasma concentration-time profile after administration, which allows for the calculation of key PK parameters.
Workflow for a Preclinical In Vivo PK Study
Caption: High-level workflow for in vivo pharmacokinetic studies.
Experimental Protocols
Protocol 1: Formulation for In Vivo Administration
-
Objective: To prepare a stable and homogenous formulation of a poorly soluble pyrido[3,4-d]pyrimidine analog suitable for both intravenous (IV) and oral (PO) administration in rodents.
-
Trustworthiness Principle: The use of a multi-component vehicle is a standard, validated approach for discovery-stage small molecules with low aqueous solubility.[10] Visual inspection for clarity and stability over the dosing period is a mandatory quality control step.
-
Materials:
-
Test analog powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
-
Step-by-Step Procedure:
-
Calculate the required amount of analog based on the target dose (e.g., 5 mg/kg) and dosing volume (e.g., 5 mL/kg).
-
In a sterile glass vial, dissolve the weighed analog powder in a minimal volume of DMSO (e.g., 5-10% of the final volume). Use a vortex mixer or sonicator to ensure complete dissolution.
-
In a separate tube, prepare the co-solvent vehicle. A common starting ratio is 40% PEG400, 10% Tween 80, and 50% saline.
-
Add the PEG400 and Tween 80 to the DMSO/analog solution and vortex thoroughly to create a homogenous organic phase.
-
Slowly add the saline (or water) dropwise to the organic mixture while continuously vortexing. This prevents the compound from crashing out of solution.
-
Once all the saline is added, vortex for an additional 2 minutes.
-
Visually inspect the final formulation. It should be a clear, particle-free solution. Maintain the formulation at room temperature and protected from light until dosing.
-
Protocol 2: Rodent In Vivo Pharmacokinetic Study (Mouse or Rat)
-
Objective: To determine the plasma concentration-time profile of a test analog following a single IV and PO dose.
-
Expertise & Experience: We use both IV and PO routes to calculate absolute oral bioavailability (F%). The IV dose provides a baseline for 100% systemic exposure, against which the exposure from the PO dose is compared. The choice of animal model (e.g., C57BL/6J mice or Sprague-Dawley rats) is critical for relevance and reproducibility.[11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g), n=3-4 per group.
-
Prepared dosing formulation.
-
Dosing syringes, oral gavage needles, IV catheters (if applicable).
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge.
-
-
Step-by-Step Procedure:
-
Acclimate animals for at least 3 days prior to the study. Fast animals overnight (4-12 hours) before dosing, with water ad libitum.
-
Administer the formulation via the designated route.
-
IV Group: Administer slowly via the tail vein (typically 2-5 mL/kg).
-
PO Group: Administer via oral gavage (typically 5-10 mL/kg).
-
-
Collect blood samples (approx. 50-100 µL) at predetermined time points into EDTA-coated tubes. A typical sparse sampling schedule for mice might be:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
-
Immediately after collection, place blood samples on ice.
-
Process blood by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
-
Section 3: Bioanalytical Methodology via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[12][13] Its superior sensitivity and selectivity allow for accurate measurement of drug concentrations over a wide dynamic range.
Bioanalytical Sample Processing Workflow
Caption: Detailed workflow for plasma sample bioanalysis.
Protocol 3: Plasma Sample Preparation (Protein Precipitation)
-
Objective: To remove abundant plasma proteins that interfere with LC-MS/MS analysis and to extract the test analog.
-
Rationale: Protein precipitation is a rapid, simple, and effective method for sample cleanup in a discovery PK setting.[14] Cold acetonitrile is used to efficiently crash out proteins while keeping the small molecule analog in solution. The inclusion of an internal standard (IS)—a stable, isotopically labeled or structurally similar compound—is crucial for correcting for variability during sample processing and instrument analysis.[15]
-
Materials:
-
Frozen plasma samples, calibration standards, and quality control (QC) samples.
-
Internal Standard (IS) stock solution.
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C.
-
96-well collection plates or microcentrifuge tubes.
-
-
Step-by-Step Procedure:
-
Prepare a working solution of the IS in cold ACN at a fixed concentration (e.g., 100 ng/mL).
-
Arrange plasma samples, standards, and QCs in a 96-well plate.
-
To 20 µL of each plasma sample, add 60 µL of the cold ACN containing the IS. This represents a 3:1 ratio of precipitation solvent to sample.
-
Seal the plate and vortex for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate, avoiding the protein pellet.
-
The plate is now ready for injection into the LC-MS/MS system.
-
Protocol 4: LC-MS/MS Method Development and Validation Overview
-
Objective: To develop a selective, sensitive, and robust method for quantifying the test analog in plasma extracts.
-
Authoritative Grounding: Method development and validation should follow principles outlined in regulatory guidance documents, such as the ICH M10 guideline on bioanalytical method validation.[15]
-
Key Steps:
-
Mass Spectrometer Tuning: Infuse a pure solution of the analog and the IS directly into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor ion and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography Development: Select an appropriate LC column (e.g., C18 reversed-phase) and mobile phases to achieve a sharp peak shape for the analyte and separate it from endogenous plasma components that could cause ion suppression.[14] A fast gradient is typically used for high-throughput analysis.
-
Calibration Curve and QC Preparation: Prepare a set of calibration standards by spiking known concentrations of the analog into blank control plasma. These standards are used to generate a calibration curve (e.g., 1 to 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Validation: Before analyzing study samples, the method's performance is confirmed by running the calibration curve and QCs. The curve should be linear (r² > 0.99), and the accuracy and precision of the QCs should be within ±15%.
-
Section 4: Data Analysis and Interpretation
Once the plasma concentrations for each time point are determined, they are plotted versus time to generate the PK profile. Non-compartmental analysis (NCA) is then used to calculate the key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is observed | Indicates the rate of absorption. |
| AUC(0-t) | Area Under the concentration-time Curve from time 0 to the last measurable point | Represents the total systemic exposure to the drug over the measured time. |
| AUC(0-inf) | Area Under the Curve extrapolated to infinity | Represents the total systemic exposure after a single dose. |
| t1/2 | Elimination Half-Life | The time required for the plasma concentration to decrease by half. Dictates dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination. |
| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. Indicates tissue penetration. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
Data Presentation: In Vivo PK Parameter Summary Table (Rat)
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng*hr/mL) | t1/2 (hr) | CL (mL/min/kg) | Vd (L/kg) | F% |
| Analog-001 | IV | 2 | 1250 | 0.08 | 2100 | 3.5 | 15.9 | 4.6 | - |
| Analog-001 | PO | 10 | 850 | 1.0 | 5250 | 3.7 | - | - | 50 |
| Analog-002 | IV | 2 | 800 | 0.08 | 450 | 1.1 | 74.1 | 6.8 | - |
| Analog-002 | PO | 10 | 25 | 2.0 | 110 | 1.2 | - | - | 4.9 |
Conclusion
A systematic and integrated approach to pharmacokinetic evaluation is paramount for the successful development of this compound analogs. By combining predictive in vitro ADME assays with definitive in vivo studies and robust LC-MS/MS bioanalysis, researchers can build a comprehensive understanding of a compound's disposition. This knowledge enables data-driven decisions, facilitates the optimization of drug-like properties, and ultimately increases the probability of identifying a clinical candidate with a pharmacokinetic profile suitable for human therapeutic use.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. Available from: [Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]
-
Emery Pharma via YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]
-
RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]
-
Karger. FDA Requirements for Preclinical Studies. Available from: [Link]
-
Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]
-
PubMed. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. Available from: [Link]
-
MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
-
MDPI. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available from: [Link]
-
PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]
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Application Note: Molecular Docking of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate with Epidermal Growth Factor Receptor (EGFR) Kinase Domain
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed protocol for conducting molecular docking studies of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a compound belonging to the pharmacologically significant pyridopyrimidine class. Due to the structural similarity of this scaffold to known kinase inhibitors, this protocol uses the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and clinically relevant target. We delineate a comprehensive workflow, from ligand and protein preparation to the execution of docking simulations using AutoDock Vina, and the subsequent analysis of results. The causality behind each experimental choice is explained to ensure both methodological robustness and scientific integrity.
Introduction
The Pyridopyrimidine Scaffold in Drug Discovery
Pyridopyrimidines are fused heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2] Their structural resemblance to endogenous purines makes them valuable scaffolds for designing molecules that can interact with a wide array of biological targets, particularly enzymes involved in carcinogenesis like protein kinases.[1][3] Several pyridopyrimidine derivatives have been investigated and developed as potent inhibitors for various therapeutic areas, including oncology.[3][4][5]
Overview of this compound
This compound is a specific derivative within this class. While its direct biological target may not be extensively documented, its core structure is present in molecules designed as potential anticancer agents.[6][7] The chloro-substituent at the 4-position offers a reactive site for further chemical modification, making it a versatile intermediate in synthetic chemistry. Understanding its potential binding mode to key cancer targets is a critical first step in evaluating its therapeutic potential.
Principle of Molecular Docking in Structure-Based Drug Design
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[8][9] This method is fundamental to structure-based drug design, enabling researchers to screen virtual libraries of compounds, elucidate mechanisms of action, and optimize lead candidates by predicting how they interact with a target's binding site at an atomic level.[8][9] The process involves sampling various conformations of the ligand within the protein's active site and using a scoring function to rank them based on predicted binding energy.[10]
Introduction to the Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, including non-small cell lung cancer and glioblastoma, making it a well-validated drug target. Many approved anticancer drugs, such as gefitinib and erlotinib, function by inhibiting the ATP-binding site of the EGFR kinase domain. The pyrido[2,3-d]pyrimidine scaffold, an isomer of our ligand's core, is known to be a potent inhibitor of EGFR.[3] Therefore, EGFR serves as a logical and highly relevant target for this docking study. For this protocol, we will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 1M17).
Materials and Software
| Resource | Description | Source/Link |
| Ligand Structure | 3D structure of this compound. | PubChem CID: 11664188 |
| Protein Structure | Crystal structure of the EGFR Kinase Domain. | Protein Data Bank (PDB) ID: 1M17 |
| AutoDock Tools (ADT) | A suite of tools for preparing protein and ligand files for docking. | [Link] |
| AutoDock Vina | A widely used open-source program for molecular docking. | [Link] |
| PyMOL or UCSF Chimera | Molecular visualization software for analyzing docking results. | [Link] or |
| Text Editor | A plain text editor (e.g., Notepad++, VS Code) for creating configuration files. | N/A |
Experimental Protocol
This protocol outlines the standard procedure for docking a small molecule into a rigid protein receptor using the AutoDock suite.
Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step 1: Ligand Preparation
Causality: Proper ligand preparation is crucial for an accurate docking simulation. This step ensures the molecule has a realistic 3D conformation, correct protonation state, and defined rotatable bonds, which allows the docking algorithm to explore conformational space effectively.[11][12]
-
Download Ligand: Obtain the 3D structure of this compound from PubChem (CID: 11664188) in SDF format.
-
Format Conversion: Use a tool like Open Babel or PyMOL to convert the SDF file to a PDB or MOL2 file format, which is compatible with AutoDock Tools.
-
Load into ADT: Open AutoDock Tools (ADT) and load the ligand file (Ligand > Input > Open).
-
Add Hydrogens: Ensure the ligand has the correct hydrogens for a physiological pH (typically 7.4).
-
Detect Torsion Root: Define the rotatable bonds to allow for ligand flexibility during docking (Ligand > Torsion Tree > Detect Root).
-
Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). This format includes atomic charges and atom type definitions required by Vina.[13]
Step 2: Target Protein Preparation
Causality: The raw PDB file of a protein often contains non-essential molecules (like water, co-solvents) and lacks hydrogen atoms.[14] Preparing the receptor involves cleaning the structure and adding necessary atoms to create a chemically correct environment for the docking simulation.[15]
-
Download Protein: Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank.
-
Clean the PDB File: Open the PDB file in a text editor or molecular viewer. Remove all water molecules (HOH), co-factors, and any co-crystallized ligands. For this structure, retain only Chain A.
-
Load into ADT: Load the cleaned PDB file into ADT (File > Read Molecule).
-
Add Hydrogens: Add polar hydrogens to the protein, which are critical for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).
-
Compute Charges: Assign Gasteiger charges to the protein atoms. These partial charges are used by the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose). This will prepare the file for grid generation.
Step 3: Grid Box Definition
Causality: The grid box defines the three-dimensional search space for the docking algorithm.[16] It should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it makes the search computationally inefficient.
-
Open GridBox: In ADT, with the protein loaded, go to Grid > Grid Box.
-
Center the Grid: Center the grid box on the active site. A reliable method is to center it on the position of the original co-crystallized ligand. For 1M17, the approximate center coordinates are:
-
center_x = 15.190
-
center_y = 53.903
-
center_z = 16.917
-
-
Set Dimensions: Adjust the size of the box to cover the binding pocket. A size of 25 x 25 x 25 Ångströms is often a good starting point.
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
Save Grid Information: Note down these coordinates and dimensions. You will need them for the configuration file.
Step 4: Molecular Docking Simulation using AutoDock Vina
Causality: This step executes the docking algorithm, which systematically searches for the best binding poses of the ligand within the defined grid box based on a scoring function.
-
Create a Configuration File: In a new text file named conf.txt, enter the parameters for the Vina simulation.[17]
-
Await Completion: Vina will perform the docking calculation and output two files: results.pdbqt containing the predicted binding poses and log.txt containing the binding affinity scores for each pose.
Results and Analysis
Interpretation of Docking Scores
Causality: The binding affinity score, typically in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [18][19]
Vina will output a table in the log.txt file listing the binding affinities for the top poses.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -8.1 | 2.113 | 3.015 |
| 4 | -7.9 | 1.987 | 2.876 |
| ... | ... | ... | ... |
| (Note: These are example values and will vary with each docking run.) |
The top-ranked pose (Mode 1) is generally considered the most likely binding conformation. [20]
Analysis of Binding Poses and Interactions
Causality: Analyzing the 3D coordinates of the docked pose reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This structural information is key to understanding the mechanism of binding and for rational drug design. [21][22]
-
Visualize the Complex: Load the prepared protein PDBQT file (protein.pdbqt) and the results file (results.pdbqt) into PyMOL or Chimera.
-
Examine Top Pose: Focus on the top-scoring pose (Mode 1).
-
Identify Key Interactions: Use the visualization software's tools to identify and measure key interactions. Look for:
-
Hydrogen Bonds: Typically formed between donor/acceptor atoms (e.g., N-H, O-H with N, O). These are strong, directional interactions.
-
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as aromatic rings and aliphatic chains.
-
Pi-Stacking: Interactions between aromatic rings.
-
Identification of Key Interacting Residues
Based on the visualization, create a table summarizing the key interactions. For EGFR, interactions with residues in the hinge region (e.g., Met769) and near the gatekeeper residue (Thr766) are often critical for inhibitor binding.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Pyrimidine Nitrogen | Met769 | Hydrogen Bond | ~2.9 |
| Chlorophenyl Ring | Leu764, Val702 | Hydrophobic | N/A |
| Carboxylate Oxygen | Lys721 | Hydrogen Bond / Salt Bridge | ~3.1 |
| (Note: This table is a hypothetical example of expected interactions.) |
Troubleshooting and Best Practices
-
Poor Scores/No Binding: Re-check the grid box placement and size. Ensure it fully covers the active site. Verify that the ligand and protein were prepared correctly with appropriate charges and hydrogens.
-
High RMSD Between Poses: If the top poses have very different conformations (high RMSD), it may indicate that the ligand has high flexibility or that the binding site is shallow and lacks strong directional interactions.
-
Protocol Validation: A crucial step for ensuring the reliability of a docking protocol is to perform re-docking. [18]This involves docking the co-crystallized ligand back into its receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [18]
Conclusion
This application note provides a robust and scientifically grounded protocol for performing molecular docking of this compound with the EGFR kinase domain. By following these steps, researchers can generate valuable hypotheses about the compound's binding affinity and mode of interaction, providing a strong foundation for further experimental validation and structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.
References
-
AutoDock Vina Tutorial. (2020). YouTube. Retrieved from [Link]
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(11), 5321-5325. Retrieved from [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10. Retrieved from [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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Ali, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers in Chemistry, 11, 1113941. Retrieved from [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
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Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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Furet, P., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7356. Retrieved from [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results? Retrieved from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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ResearchGate. (2020). Some biologically important pyridopyrimidines and pyrimidoquinolines. Retrieved from [Link]
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ScotChem. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]
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Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Nature Computational Science. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules. Retrieved from [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(10), 4969-4977. Retrieved from [Link]
-
MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7356. Retrieved from [Link]
-
PubMed. (2011). Synthesis and Biological Activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives as Novel and Potent Phosphodiesterase Type 4 Inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-56. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(22), 15635-15652. Retrieved from [Link]
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PubMed. (2009). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4248-52. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. The information herein is curated to offer in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols, ensuring both scientific accuracy and practical applicability in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and well-supported synthetic route involves the initial construction of a 4-hydroxypyrido[3,4-d]pyrimidine core, followed by a chlorination step. This approach is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate (Intermediate 1)
This initial step involves the cyclocondensation of 3-aminopicolinic acid with dimethyl oxalate to form the core pyridopyrimidine structure.
Protocol:
-
To a stirred solution of 3-aminopicolinic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add dimethyl oxalate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid by filtration, wash thoroughly with hexane and then a small amount of cold ethanol to remove residual solvent and impurities.
-
Dry the solid under vacuum to obtain Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate.
Step 2: Chlorination of Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate
The final step is the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a potent chlorinating agent.
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ can also serve as the reaction solvent.[1][2]
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.[1]
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
The product should precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis.
Low Yield in Step 1 (Cyclocondensation)
-
Q1: My yield of the 4-hydroxypyridopyrimidine is lower than expected. What could be the cause?
-
A1: Low yields in this step are often due to incomplete reaction or side reactions.[3] Ensure that the reaction temperature is sufficiently high and maintained consistently. The use of a high-boiling point solvent is crucial. Also, verify the purity of your starting 3-aminopicolinic acid, as impurities can interfere with the cyclization.
-
-
Q2: The reaction seems to have stalled and is not going to completion. How can I drive it forward?
-
A2: Prolonging the reaction time at reflux can help. Additionally, ensure that water is effectively removed from the reaction mixture, as its presence can hinder the condensation. The use of a Dean-Stark trap, if compatible with the solvent system, can be beneficial.
-
Challenges in Step 2 (Chlorination)
-
Q3: The chlorination reaction is sluggish or incomplete. What can I do?
-
A3: The reactivity of the 4-hydroxy group can be influenced by the overall electron density of the ring system. Adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can activate the POCl₃ and accelerate the reaction.[1] Also, ensure your POCl₃ is fresh, as it can degrade over time.
-
-
Q4: I am observing significant formation of dark, tarry byproducts during the chlorination step. How can I minimize this?
-
A4: Tar formation is often a result of overheating or prolonged reaction times at high temperatures.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed. A lower reflux temperature, if effective, can also mitigate byproduct formation. The workup procedure is also critical; quenching the reaction mixture at a low temperature is important.
-
-
Q5: My final product is difficult to purify and contains persistent impurities. What are my options?
-
A5: If recrystallization is ineffective, column chromatography is the next step. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from byproducts. If the impurities are acidic or basic in nature, an acid-base wash during the workup can be beneficial.
-
The following decision tree can guide your troubleshooting process for low product yield:
Caption: A decision tree for troubleshooting low reaction yield.
IV. Data and Characterization
The following table summarizes the expected properties and key analytical data for the target compound.
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Analytical Data (Expected) |
| This compound | C₉H₆ClN₃O₂ | 223.62 | Off-white to pale yellow solid | ¹H NMR: Signals corresponding to the aromatic protons of the pyridopyrimidine core and a singlet for the methyl ester protons. ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. MS (ESI): [M+H]⁺ at m/z 224.0. |
V. Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The chlorination reaction produces HCl gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the fumes.
-
The quenching of POCl₃ with ice/water is highly exothermic and can cause splashing. This step must be performed slowly and with caution.
VI. References
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4548. Available at: [Link]
-
Cousin, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]
-
Zhang, H., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(11), 4849-4858. Available at: [Link]
-
Elsaedany, M. M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4351. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Chlorination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Cousin, E., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Process for preparing 4-hydroxypyrimidine. (1990). Google Patents. Available at:
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 4(100), 57081-57086. Available at: [Link]
-
Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. (n.d.). ResearchGate. Available at: [Link]
-
Pyrido pyrimidines. (2012). Google Patents. Available at:
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. Available at: [Link]
-
Synthesis of Pyrido[3,4-d]pyrimidines by Condensation of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate with Morpholine-4-carboxamidine. (2025). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of pyrido (2, 3-D) pyrimidine-carboxylate derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of chlorinated pyrimidines. (2004). Google Patents. Available at:
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 148-152. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025). ResearchGate. Available at: [Link]
-
The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents. Available at:
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. Available at: [Link]
-
Specific Solvent Issues with Chlorination. (2026). WordPress. Available at: [Link]
-
Process for the preparation of pyrimidine compounds. (2000). Google Patents. Available at:
-
Preparation of 4-hydroxypyrazolo(3,4-d)pyrimidine. (1969). Google Patents. Available at:
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2024). Nature Communications, 15(1), 234. Available at: [Link]
-
Regioselective preparation of substituted pyrimidines. (2012). Google Patents. Available at:
-
Liquid phase hydrodechlorination of some chlorinated aromatic nitrogen-containing heterocyclics. (n.d.). ResearchGate. Available at: [Link]
-
Method of preparing 2,4-dihydroxypyrimidine. (1984). Google Patents. Available at:
Sources
Purification techniques for Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate and its byproducts
Welcome to the technical support guide for the purification of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and troubleshooting for the purification of this key heterocyclic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own lab.
Understanding Your Crude Product: Common Impurities and Byproducts
Effective purification begins with understanding what you are trying to remove. The synthesis of this compound, typically involving chlorination of the corresponding 4-hydroxy (or 4-oxo) precursor, can lead to several predictable impurities.
-
Unreacted Starting Material (4-Hydroxy Analog): The most common impurity is the 4-hydroxy-pyrido[3,4-d]pyrimidine-2-carboxylate. Incomplete chlorination with reagents like POCl₃ or SOCl₂ will leave this highly polar, often less soluble, material in your crude product.
-
Hydrolysis Product (4-Hydroxy Analog): The target compound's 4-chloro group is susceptible to hydrolysis. This can occur during aqueous workups or, critically, on the acidic surface of silica gel during column chromatography. This hydrolysis regenerates the 4-hydroxy starting material, complicating purification.
-
Ester Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although this is generally less common than hydrolysis at the 4-position. This byproduct is acidic and highly polar.
-
Solvent Adducts: If high-boiling point solvents like DMF are used and not completely removed, they can persist as impurities.
A preliminary analysis of your crude material by Thin-Layer Chromatography (TLC), ¹H NMR, and/or LC-MS is essential to identify the major species present and devise an effective purification strategy.
Purification Strategy: A Decision Workflow
The choice between chromatography and recrystallization depends on the impurity profile and the quantity of material. This workflow provides a logical path for making that decision.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during purification in a practical Q&A format.
Column Chromatography
Q1: What is the best solvent system for purifying this compound on silica gel?
A: The selection of a mobile phase is best optimized using TLC.[1] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. For this specific molecule, which has moderate polarity, a gradient of 20% to 50% ethyl acetate in hexanes is a typical starting range.
-
Expert Tip: Your target compound should have an Rf (retention factor) of approximately 0.2-0.4 on the TLC plate for effective separation during flash column chromatography.[1] This provides a good balance between resolution from impurities and a reasonable elution time.
| Solvent System (v/v) | Typical Rf of Target | Notes |
| 7:3 Hexane / Ethyl Acetate | ~0.35 | Good starting point for relatively clean crude. |
| 1:1 Hexane / Ethyl Acetate | ~0.50 | Use if the compound is eluting too slowly. |
| 95:5 DCM / Methanol | ~0.40 | Effective for more polar baseline impurities. |
Q2: My compound is streaking badly on the TLC plate and giving broad peaks from the column. Why is this happening?
A: This is a classic sign of adverse interaction with the stationary phase. The nitrogen atoms in the pyridopyrimidine core are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to poor peak shape and potential decomposition.
-
Solution: Add a basic modifier to your eluent. Incorporating 0.1-1% triethylamine (Et₃N) into your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2] Always run a new TLC with the modifier included to re-optimize your Rf before loading the column.
Q3: During my column, I've noticed a new, more polar spot appearing that wasn't in my initial crude material. What is it and how can I stop it?
A: You are likely observing on-column hydrolysis of the 4-chloro group back to the 4-hydroxy analog. Silica gel is acidic and contains adsorbed water, creating a perfect microenvironment for this decomposition.[3]
-
Solution 1 (Neutralization): As with streaking, pre-treating your silica and eluent with 0.5-1% triethylamine is highly effective at preventing acid-catalyzed hydrolysis.
-
Solution 2 (Use a Different Stationary Phase): If the problem persists, switch to a less acidic stationary phase like neutral alumina.[1][2] Be aware that elution patterns may change, so re-optimize with TLC.
-
Solution 3 (Speed): Minimize the residence time of your compound on the column. Use flash chromatography with sufficient pressure to push the solvent through quickly, reducing the time available for decomposition.[3]
Caption: Troubleshooting common issues in column chromatography.
Recrystallization
Q4: My compound is a solid with >90% purity by NMR. Is recrystallization a good option?
A: Absolutely. If you have a solid product and the major impurities have different solubility profiles, recrystallization is an excellent and scalable method to achieve high analytical purity.
-
Protocol:
-
Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents at room temperature and at reflux (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material until it fully dissolves.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is no longer soluble but the temperature is still above its melting point (or the melting point of the impure mixture).[5]
-
Solution 1 (Add More Solvent): The most common cause is a supersaturated solution. Heat the mixture to re-dissolve the oil, then add a small amount (10-20% more) of the hot solvent to lower the saturation point. Allow it to cool again, but much more slowly.[2][5]
-
Solution 2 (Induce Crystallization): If the solution is clear but reluctant to crystallize, try scratching the inside surface of the flask with a glass rod at the solvent line.[2] This creates microscopic scratches that serve as nucleation sites for crystal growth. Adding a single "seed" crystal of pure material can also initiate crystallization.[2]
-
Solution 3 (Change Solvents): Choose a solvent with a lower boiling point.[5] Alternatively, use a co-solvent system. Dissolve the compound in a minimum of a hot "good" solvent (e.g., DCM or Ethyl Acetate) and slowly add a "bad," miscible anti-solvent (e.g., hexanes) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.
Storage and Handling of Purified Product
To maintain the integrity of your purified this compound, store it in a tightly sealed container, protected from light and moisture.[5] For long-term storage, keeping it at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.[5]
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
Sources
Technical Support Center: Navigating Solubility Challenges with Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Welcome to the technical support center for improving the solubility of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate and other poorly soluble compounds for biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: The initial and most common approach for dissolving poorly water-soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capabilities for a wide range of nonpolar molecules and its compatibility with many biological assays at low final concentrations.[1][2][3]
Q2: I've successfully dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A2: This phenomenon is commonly referred to as "crashing out" and occurs when the compound's solubility limit is exceeded upon dilution in the aqueous buffer. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be cytotoxic and may interfere with your assay results.[4][5]
-
Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Gentle Warming and Agitation: Briefly warming your aqueous medium to 37°C and vortexing or sonicating while adding the DMSO stock can help to keep the compound in solution.[6]
Q3: What are some alternative organic solvents to DMSO if it proves ineffective or incompatible with my assay?
A3: If DMSO is not a viable option, other water-miscible organic solvents can be explored. The choice of solvent is highly dependent on the specific compound and the tolerance of your experimental system.[7] Always include a vehicle control in your experiments to account for any potential effects of the solvent itself.
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMA)
It is crucial to verify the compatibility of these solvents with your specific assay, as they can have varying effects on enzyme activity, cell viability, and other biological parameters.[8]
Q4: Can modifying the pH of my buffer improve the solubility of this compound?
A4: Yes, if the compound possesses ionizable functional groups. The pyrido[3,4-d]pyrimidine core contains nitrogen atoms that can be protonated at acidic pH. By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound. However, it is critical to ensure that the altered pH is compatible with your biological assay.
Troubleshooting Guides
Guide 1: Systematic Solvent and Co-Solvent Exploration
For compounds that exhibit persistent solubility issues, a systematic approach to solvent selection is necessary. This workflow will guide you through a logical progression of solvent and co-solvent testing.
Step-by-Step Protocol:
-
Initial Solubility Screening:
-
Prepare small, known amounts of your compound in separate microcentrifuge tubes.
-
Add a fixed volume of each test solvent (e.g., DMSO, Ethanol, DMF, Methanol) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex and sonicate the samples.
-
Visually inspect for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved to determine an approximate solubility.
-
-
Co-Solvent System Evaluation:
-
For compounds that still show poor solubility, a co-solvent system can be effective.[9] Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a compound.[9]
-
Prepare mixtures of your primary organic solvent (e.g., DMSO) with other solvents like polyethylene glycols (PEGs) or glycerol.[2][10]
-
Test the solubility of your compound in these co-solvent mixtures following the procedure in Step 1.
-
-
Aqueous Compatibility Testing:
-
Once a suitable solvent or co-solvent system is identified, assess the compound's stability upon dilution in your aqueous assay buffer.
-
Prepare a high-concentration stock solution in the chosen solvent system.
-
Perform serial dilutions into your assay buffer, observing for any signs of precipitation at each step.
-
Workflow for Solvent & Co-Solvent Selection
Caption: A decision tree for systematic solvent and co-solvent selection.
Guide 2: Advanced Formulation Strategies
When standard solvent systems are insufficient, more advanced formulation techniques can be employed to enhance solubility.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.[12][14]
-
Experimental Protocol:
-
Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer.
-
Add your compound (either as a solid or from a minimal amount of organic solvent) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound before use in your assay.
-
2. Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions. However, caution must be exercised as surfactants can be toxic to cells and may interfere with certain assays.[15]
-
Common Surfactants: Tween-20, Triton X-100.
-
Considerations: The use of surfactants is generally more suitable for biochemical assays rather than cell-based assays due to potential cytotoxicity.[15]
Data Presentation
Table 1: Common Solvents and Their Properties
| Solvent | Polarity | Pros | Cons | Typical Final Assay Concentration |
| DMSO | High | High solubilizing power for many compounds. | Can be cytotoxic at higher concentrations; may interfere with some assays. | < 0.5%[4] |
| Ethanol | High | Biologically compatible at low concentrations. | Lower solubilizing power than DMSO for some compounds. | < 1% |
| Methanol | High | Good solvent for many organic compounds. | More toxic than ethanol. | < 0.5% |
| DMF | High | Strong solubilizing power. | Can be toxic and may be incompatible with some plastics. | < 0.1% |
Table 2: Advanced Formulation Excipients
| Excipient | Mechanism of Action | Recommended For | Key Considerations |
| HP-β-Cyclodextrin | Inclusion complex formation.[14] | Cell-based and biochemical assays. | Can sometimes extract cholesterol from cell membranes. |
| SBE-β-Cyclodextrin | Inclusion complex formation. | Cell-based and biochemical assays. | Generally considered safe and well-tolerated. |
| Tween-20 | Micelle formation. | Primarily biochemical assays. | Potential for cytotoxicity in cell-based assays. |
| Triton X-100 | Micelle formation. | Primarily biochemical assays. | Potential for cytotoxicity in cell-based assays. |
Logical Relationship of Solubility Enhancement Techniques
Caption: A flowchart illustrating the hierarchy of solubility enhancement methods.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- What effects does DMSO have on cell assays? - Quora.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH.
- Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds - Benchchem.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI.
- Biocompatibility Failure & Solvent Effect on Chemical Characterization.
- (PDF) Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics.
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Cosolvent - Wikipedia.
- How to enhance drug solubility for in vitro assays? - ResearchGate.
- EXPRORER: Rational Cosolvent Set Construction Method for Cosolvent Molecular Dynamics Using Large-Scale Computation | Journal of Chemical Information and Modeling.
- In vitro solubility assays in drug discovery - PubMed.
- Dissolution Method Development for Poorly Soluble Compounds | Request PDF - ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scispace.com [scispace.com]
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- 15. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant scale. We will address common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
Synthetic Pathway Overview
The most common and scalable route to this compound involves the chlorination of its corresponding 4-hydroxy (or more accurately, 4-oxo) precursor. This critical transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). Understanding this two-stage approach is fundamental to troubleshooting the overall process.
Caption: General two-stage synthetic route to the target compound.
Troubleshooting Guide: The Chlorination Step
This section addresses the most frequent and critical issues encountered during the scale-up chlorination of the pyrimidone precursor.
Question: My reaction is sluggish and shows low conversion of the starting material, even after extended reaction times. What is happening and how can I fix it?
Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations or reagent stoichiometry.
-
Causality:
-
Poor Solubility: The pyrimidone precursor often has poor solubility in neat phosphorus oxychloride, especially at the initial, lower temperatures of the reaction. On a larger scale, this leads to a heterogeneous mixture where only the suspended particles in contact with the liquid are reacting, drastically slowing the overall rate.
-
Insufficient Reagent: While a small excess of POCl₃ may work on the bench, scale-up operations can have greater losses due to transfers and larger headspace in the reactor. An inadequate charge of POCl₃ will result in incomplete conversion.
-
Inadequate Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. A temperature that is too low will lead to a significant drop in reaction rate.
-
-
Solutions:
-
Co-Solvent Addition: The use of a high-boiling, inert co-solvent can dramatically improve the solubility of the starting material. Toluene or dichloroethane are often used, but must be thoroughly dried before use.[1]
-
Optimize Reagent Stoichiometry: For scale-up, increasing the equivalents of POCl₃ from a typical 5-10 vol/wt to 10-15 vol/wt can help drive the reaction to completion. This also ensures the reaction mixture remains a stirrable slurry.
-
Controlled Temperature Ramp: Instead of adding the precursor to hot POCl₃, a safer and more controlled method is to slurry the precursor in the POCl₃/co-solvent mixture at a lower temperature and then slowly ramp the heat to the target reflux temperature (typically 105-120°C).[2] This ensures a controlled reaction initiation.
-
Question: The reaction mixture has turned into a dark, intractable tar, and my yield of the desired product is very low. What caused this decomposition?
Answer: Tar formation is a clear sign of product or intermediate decomposition, usually caused by excessive thermal stress.
-
Causality:
-
Exothermic Runaway: The chlorination reaction can be exothermic. On a large scale, inefficient heat removal can cause localized "hot spots" where the temperature far exceeds the set point, leading to rapid decomposition.
-
Prolonged Reaction Time at High Temperature: The target product, while more stable than the intermediates, can still degrade under harsh acidic conditions at high temperatures for extended periods. Over-shooting the reaction time is a common pitfall.
-
-
Solutions:
-
Precise Temperature Control: Utilize a reactor with an efficient heating/cooling jacket and overhead stirrer to maintain a homogenous temperature throughout the reaction mass.
-
Reaction Monitoring: Do not rely solely on time. The reaction should be monitored diligently every 1-2 hours using an appropriate analytical technique (TLC or LC-MS) to determine the point of completion. Once the starting material is consumed, proceed to the work-up without delay.
-
Controlled Addition: For very large scales, consider adding the precursor portion-wise to the hot POCl₃ to better control the initial exotherm.
-
Question: The work-up is difficult. I'm getting a low yield of isolated product, and it's difficult to purify. How can I improve my work-up and isolation procedure?
Answer: The work-up of a large-scale POCl₃ reaction is one of the most hazardous and critical steps. Poor procedure can lead to product loss via hydrolysis or the creation of purification nightmares.
-
Causality:
-
Violent Quenching: Adding water directly to a large volume of hot, unreacted POCl₃ is extremely dangerous and can cause a violent, explosive reaction.[3][4] This uncontrolled quench can also hydrolyze the desired chloro-product back to the starting material.
-
Product Precipitation: The desired product is often a solid. If quenched improperly, it can crash out of solution as an oily solid or be trapped with inorganic phosphorus byproducts, making filtration and purification difficult.
-
Incomplete POCl₃ Removal: Residual POCl₃ in the crude product will interfere with subsequent steps and purification.
-
-
Solutions:
-
POCl₃ Removal by Distillation: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (often co-evaporating with toluene).[2] This dramatically reduces the volume of reagent that needs to be quenched, increasing safety and efficiency.
-
Controlled Reverse Quench: The cooled reaction residue should be added slowly and in portions to a vigorously stirred mixture of ice and water or a dilute aqueous ammonia solution.[2] This "reverse quench" ensures the quenching medium is always in vast excess, controlling the exotherm.
-
pH Adjustment and Extraction: After the quench, the acidic mixture should be carefully neutralized with a base (e.g., aq. ammonia, sodium carbonate) to a neutral or slightly basic pH. The solid product can then be filtered, or the aqueous layer can be extracted with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Caption: Recommended workflow for safe quenching and work-up.
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical safety precautions for handling phosphorus oxychloride (POCl₃) on a large scale?
A1: POCl₃ is a highly reactive and corrosive substance that demands stringent safety protocols.[5]
-
Water Reactivity: It reacts violently with water, alcohols, and other protic sources to release large volumes of toxic and corrosive hydrogen chloride (HCl) gas and phosphoric acid.[1][3][4] The reaction is highly exothermic and can cause pressure build-up and reactor failure.
-
Handling: All operations must be conducted in a well-ventilated chemical fume hood or a closed reactor system with appropriate scrubbers for HCl gas.
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a face shield, safety goggles, acid-resistant gloves (Neoprene or Teflon are recommended; Nitrile is unsuitable), and a chemical-resistant apron or suit.[5][6]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[4][6] A spill kit containing an appropriate absorbent for acidic and water-reactive materials must be on hand. DO NOT use water to extinguish a POCl₃ fire. [4]
Q2: What are the best analytical methods to monitor the reaction and assess the purity of the final product?
A2:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% EtOAc in Hexane). The product is significantly less polar than the hydroxy-precursor.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the disappearance of the starting material mass peak and the appearance of the product mass peak.
-
-
Purity Assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify any major organic impurities.
-
HPLC (High-Performance Liquid Chromatography): To determine the precise purity percentage (e.g., >98%).
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Q3: Besides decomposition, what are other common side products I should be aware of?
A3: Side product formation can complicate purification and reduce yield.
-
Hydrolysis Products: If any moisture is present during the reaction or if the work-up is not performed correctly, the chloro-product can hydrolyze back to the 4-oxo starting material.[7]
-
Dimeric Species: Under certain conditions, reactive intermediates can potentially dimerize, although this is less common in this specific chlorination.
-
Incompletely Cyclized Intermediates: If the precursor synthesis (Stage 1) was not driven to completion, these acyclic impurities may carry over and react with POCl₃ to form other chlorinated side products.[7][8]
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate (Precursor)
(This is a representative procedure; specific starting materials may vary.)
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-amino-3-pyridinecarboxylic acid (1.0 eq).
-
Add dimethylformamide dimethylacetal (DMF-DMA, 3.0 eq) and heat the mixture to 80-90°C for 4-6 hours, or until TLC/LC-MS confirms the formation of the intermediate.
-
Cool the reaction mixture to ambient temperature.
-
Add dimethyl oxalate (1.2 eq) and sodium methoxide (2.0 eq) in methanol.
-
Heat the mixture to reflux (65-70°C) for 8-12 hours, monitoring for the completion of the cyclization.
-
Cool the mixture and acidify with acetic acid or dilute HCl to pH 5-6.
-
The precipitated solid is filtered, washed with water and then methanol, and dried under vacuum to yield the title precursor.
Protocol 2: Scale-Up Chlorination to this compound
-
Inerting: Ensure the reactor is scrupulously dry and inerted with nitrogen gas.
-
Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 10 volumes relative to the precursor weight).
-
Precursor Addition: Add the Methyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate precursor (1.0 eq) to the POCl₃ at ambient temperature under a nitrogen blanket.
-
Heating: Slowly heat the stirred slurry to reflux (approx. 110°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexane) or LC-MS until all starting material is consumed.
-
Cooling & Distillation: Cool the reaction mixture to 50-60°C. Carefully distill off the excess POCl₃ under reduced pressure. A small amount of dry toluene can be added to aid in azeotropic removal of the final traces.
-
Work-up (Reverse Quench): Cool the residue to room temperature. In a separate, larger vessel, prepare a stirred mixture of crushed ice and water (at least 10x the volume of the residue).
-
Quenching: Slowly and carefully add the reaction residue to the ice/water mixture, ensuring the temperature of the quench pot does not exceed 20°C.
-
Neutralization & Isolation: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or sodium carbonate with vigorous stirring until the pH of the slurry is 7-8.
-
Filtration: Filter the resulting solid precipitate.
-
Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 40-50°C to yield the final product.
Data Summary Table
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Neat POCl₃ or POCl₃/Toluene | Toluene improves solubility and heat transfer. |
| POCl₃ Stoichiometry | 10-15 volumes (vol/wt) | Ensures a fluid, stirrable slurry and drives the reaction. |
| Reaction Temperature | 105-115°C (Reflux) | Provides sufficient energy for activation without causing rapid decomposition. |
| Reaction Time | 4-12 hours (Monitor!) | Reaction completion should be confirmed analytically to avoid byproduct formation. |
| Work-up Method | Vacuum Distillation + Reverse Quench | Maximizes safety and prevents product hydrolysis. |
| Quench Temperature | < 20°C | Controls the highly exothermic hydrolysis of residual POCl₃. |
| Final pH | 7-8 | Ensures the product is in its free base form for isolation. |
References
- BenchChem. (n.d.). Common side products in the synthesis of pyridopyrimidines and their avoidance.
- Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
-
Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PubMed Central. [Link]
-
Gelin, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Chen, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
Sources
- 1. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. my.airliquide.com [my.airliquide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate in solution
Technical Support Center: Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound (CAS 1220039-65-5). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic intermediate. Pyrido[3,4-d]pyrimidine scaffolds are prevalent in the development of novel therapeutics, including kinase inhibitors for oncology.[1][2][3] However, the specific arrangement of functional groups in this molecule, particularly the C4-chloro substituent, presents unique stability challenges in solution that can impact experimental reproducibility and outcomes.
This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the causal scientific reasoning behind the observed instability. Our goal is to empower you to anticipate, diagnose, and solve stability-related issues in your research.
Frequently Asked Questions (FAQs): The Chemistry of Instability
Q1: I dissolved my this compound in methanol. After a short time, my HPLC analysis shows a new, more polar peak, and the pH of the solution has dropped. What is happening?
Answer: You are likely observing the hydrolysis of the 4-chloro group. The pyrido[3,4-d]pyrimidine core, particularly with its electron-withdrawing nitrogen atoms, makes the C4 position highly electrophilic and susceptible to nucleophilic attack. Protic solvents like methanol or even trace amounts of water in other solvents can act as nucleophiles, displacing the chloride ion.
The mechanism involves the solvent (e.g., water) attacking the C4 carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the 4-hydroxy (or 4-methoxy if methanol is the reactant) analogue. The released hydrochloric acid (HCl) is responsible for the observed decrease in pH.[4] This process is common for chloro-substituted pyridones and related heterocyclic systems, where the polarization of the ring enhances the rate of hydrolysis.[4]
Caption: Proposed hydrolytic degradation of the title compound.
Q2: What are the best practices for preparing and storing stock solutions of this compound?
Answer: The key is to minimize exposure to nucleophiles, particularly water and alcohols.
-
Solvent Choice: Use fresh, anhydrous aprotic polar solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended for preparing concentrated stock solutions.
-
Storage: For long-term storage, it is best to store the compound as a solid at the recommended temperature (typically -20°C), protected from light and moisture. If a solution is necessary, prepare a high-concentration stock in anhydrous DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock. Store these aliquots at -20°C or -80°C.
-
Handling: When preparing solutions, use dry glassware and syringes. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does pH impact the stability of this compound in aqueous buffers?
Answer: The compound is susceptible to hydrolysis across a wide pH range.
-
Basic Conditions (pH > 7): In basic media, the hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the C4 position, accelerating the degradation to the 4-hydroxy derivative.
-
Acidic Conditions (pH < 7): Under acidic conditions, protonation of the ring nitrogens can further increase the electrophilicity of the C4 carbon, making it more susceptible to attack by weaker nucleophiles like water.[5] Therefore, significant degradation can also be expected in acidic buffers.
-
Neutral Conditions (pH ≈ 7): While seemingly benign, neutral aqueous buffers still contain water, which can cause slow hydrolysis over time. For biological assays, it is critical to minimize the incubation time of the compound in aqueous media. Always add the compound to the assay plate at the last possible moment from a freshly prepared dilution series (from a DMSO stock).
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Diagnosing Experimental Issues
This section provides a logical workflow for identifying the root cause of common stability-related problems.
Caption: A logical workflow for troubleshooting degradation issues.
Key Experimental Protocols
To proactively manage stability, it is essential to characterize the degradation profile of the molecule under your specific experimental conditions. A forced degradation study is the industry-standard approach.[8][9]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and determine the specificity of your analytical method.[10]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or TFA (for mobile phase)
-
HPLC system with UV/PDA and ideally MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.
-
Set Up Stress Conditions: For each condition, mix 10 µL of the stock solution with 990 µL of the stress solution to get a final concentration of 100 µg/mL. Prepare a control sample by diluting 10 µL of stock into 990 µL of 50:50 ACN:Water.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours (base hydrolysis is often rapid).[11]
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.[9]
-
Thermal Stress: 50:50 ACN:Water. Incubate at 60°C for 24 and 48 hours, protected from light.
-
Photolytic Stress: Dissolve the compound in 50:50 ACN:Water. Expose the solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[8] Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
If acidic or basic, neutralize the sample (e.g., add an equimolar amount of base or acid).
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation. A good target for identifying degradants is 5-20% degradation of the parent peak.[11]
-
Identify the m/z of major degradation products to confirm degradation pathways (e.g., hydrolysis, oxidation).
-
| Stress Condition | Typical Reagent | Temperature | Potential Degradant(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 4-Hydroxy analogue |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp | 4-Hydroxy analogue (rapid) |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | N-oxides, ring-opened products |
| Thermal | Heat | 40°C - 80°C | Various |
| Photolytic | UV/Visible Light | Ambient | Photohydrates, dimers[7] |
Table 1: Summary of conditions for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[9][12]
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
-
Initial Screening: Start with a standard reverse-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) and a generic gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Analyze Stressed Samples: Inject a mixture of your most degraded samples (e.g., from the acid and base hydrolysis timepoints). This "degradation cocktail" allows you to see all major degradants in a single run.
-
Optimize Resolution: Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks. The goal is a resolution (Rs) value > 1.5 for all critical pairs.
-
Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[8]
Safe Handling and Storage Recommendations
Given the reactivity of this compound, proper handling is essential for both experimental integrity and personnel safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Storage Containers: Use tightly sealed vials made of inert materials. For bulk storage, carbon steel or stainless steel containers are generally appropriate for chlorinated compounds.[13][14]
-
Ventilation: Handle the solid and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of waste according to your institution's chemical safety guidelines.
By understanding the inherent chemical liabilities of this compound and implementing the proactive strategies and protocols outlined in this guide, researchers can ensure the quality and reliability of their experimental data.
References
- Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESwrZbQjFZjMnIViYdk5HI8egoryXE9_se__yYr8uVrRTVZqr1gmgOFf4r9x9o0ffDTFZMwpNRXxwZNeMH4t4CXOcFhumlTB2fQMyAvqDivz5tJQAfLbEAfLN5ZEkW_5WjvmOxoxe_LIO8PYKL2BWZWAHarjpdpIPiwisY_FygQcJxs-esuIDHxbV3hByxnynuHVfrxKiAeMc9bsIOOXyHwiGe7fL4MK-ahJgn]
- Solubility and stability testing of novel pyrimidine derivatives. BenchChem. [URL: https://www.benchchem.
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Troubleshooting poor yield in the synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthesis for improved yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the chlorination of its precursor, Methyl 4-hydroxypyrido[3,4-d]pyrimidine-2-carboxylate, using a chlorinating agent such as phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often plagued by issues that can lead to significantly reduced yields. This guide provides a systematic approach to identifying and resolving these problems.
Below is a general reaction scheme for the chlorination step:
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues Related to the Chlorination Reaction
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?
Answer:
An incomplete reaction is one of the most common reasons for poor yield. Several factors can contribute to this issue:
-
Insufficient Reagent or Inadequate Activation: The conversion of the hydroxyl group to a chloro group proceeds via an intermediate phosphate ester.[1] Insufficient phosphorus oxychloride (POCl₃) will naturally lead to incomplete conversion. While using a large excess of POCl₃ as both reagent and solvent is a traditional approach, modern methods advocate for using it in near-equimolar amounts for safety and environmental reasons.[2][3]
-
Sub-optimal Reaction Temperature: This reaction typically requires heating to reflux to proceed at a reasonable rate.[4] Ensure your reaction is heated to the appropriate temperature for the solvent system you are using.
-
Presence of Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl, which will consume the reagent and introduce unwanted side products.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Role of a Base: The addition of a tertiary amine, such as pyridine or N,N-dimethylaniline, can facilitate the reaction.[4] The base can act as a catalyst and neutralize the HCl generated during the reaction.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: If using POCl₃ in a solvent, start with 2-3 equivalents relative to your starting material. For solvent-free reactions, 1-1.5 equivalents may be sufficient, but this requires higher temperatures and sealed reaction vessels.[2][3]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Increase Reaction Temperature and/or Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Add a Base: If you are not already using one, consider adding an equivalent of a tertiary amine like pyridine to your reaction mixture.
| Parameter | Recommendation | Rationale |
| POCl₃ Stoichiometry | 2-3 equivalents (in solvent) or 1-1.5 equivalents (solvent-free) | Ensures complete conversion of the starting material. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents decomposition of POCl₃ by atmospheric moisture. |
| Additives | 1 equivalent of Pyridine | Catalyzes the reaction and neutralizes HCl byproduct.[4] |
Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?
Answer:
The formation of side products can significantly complicate purification and reduce the isolated yield. Potential side reactions include:
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Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction or workup. This would lead to the formation of the corresponding carboxylic acid, which may be difficult to separate from the desired product.
-
Reaction at the Pyridine Nitrogen: The pyridine nitrogen in the ring system can be quaternized, leading to the formation of charged intermediates that can undergo further reactions.
-
Dimerization: In some cases, phosphorylated intermediates can react with unreacted starting material to form dimers.[6]
Minimizing Side Products:
-
Temperature Control: Avoid excessively high temperatures, as this can promote side reactions.
-
Careful Workup: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a mixture of ice and a mild base (e.g., sodium bicarbonate solution). This helps to neutralize the acidic environment quickly and minimize ester hydrolysis.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. In some cases, using a high-boiling inert solvent like toluene with a catalytic amount of DMF can be effective.
Caption: Potential reaction pathways leading to desired product and side products.
II. Workup and Purification Challenges
Question 3: My yield is low after workup and purification. What are the common pitfalls during these steps?
Answer:
Significant product loss can occur during the workup and purification stages. Here are some key areas to focus on:
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Quenching of Excess POCl₃: As mentioned, POCl₃ reacts violently with water in a highly exothermic reaction.[4] Improper quenching can lead to localized heating, which can degrade your product. Always quench by slowly adding the reaction mixture to a large excess of ice-cold water with vigorous stirring.
-
Product Precipitation and Extraction: The desired product may precipitate upon quenching. Ensure you allow sufficient time for complete precipitation before filtration. If the product remains in the aqueous layer, you will need to perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The pH of the aqueous layer during extraction is critical; adjust it to be neutral or slightly basic to ensure the product is in its neutral form for efficient extraction.
-
Hydrolysis during Aqueous Workup: The chloro-substituent at the 4-position is activated towards nucleophilic substitution. Prolonged exposure to water, especially at non-neutral pH, can lead to hydrolysis back to the starting material or other byproducts.[7]
-
Chromatography Issues: The product may be sensitive to silica gel. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes improve recovery.
Recommended Workup and Purification Protocol:
-
Quenching: Slowly pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.
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Extraction/Filtration: If a solid precipitates, filter, wash with cold water, and dry. If no solid forms, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether.[8] If degradation is observed, consider using a deactivated column.
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Strategies to reduce the toxicity of pyrido[3,4-d]pyrimidine derivatives
A Guide to Investigating and Mitigating Compound Toxicity for Drug Development Professionals
Welcome to the technical support center for researchers working with pyrido[3,4-d]pyrimidine derivatives. This guide, structured as a series of frequently asked questions and troubleshooting workflows, is designed to help you diagnose and strategically address toxicity issues encountered during your experiments. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your decision-making process.
Section 1: FAQs - Understanding the Toxicity of Pyrido[3,4-d]pyrimidine Derivatives
This section addresses common foundational questions regarding the toxicity profile of this important chemical scaffold.
Q1: My pyrido[3,4-d]pyrimidine derivative is showing significant cytotoxicity in preliminary screens. What are the most common causes?
A1: Toxicity in this class of compounds typically stems from three primary sources:
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On-Target Toxicity: The intended biological target is essential for the viability of the cell lines being used. This is a desired outcome in oncology but problematic for other indications.
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Off-Target Kinase Inhibition: The pyrido[3,4-d]pyrimidine scaffold is a "privileged structure" that mimics the adenine ring of ATP, allowing it to bind to the ATP pocket of many kinases.[1] Toxicity often arises from unintended inhibition of kinases crucial for cell health, such as p21-activated kinases (PAKs), which have been linked to cardiotoxicity.[2][3]
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Metabolic Liabilities: The compound may be metabolized into a reactive or toxic species. Pyrido[3,4-d]pyrimidines can be susceptible to rapid metabolism by human liver microsomes (HLM), which can be a liability.[4]
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Non-Specific Cytotoxicity: The molecule may possess physicochemical properties (e.g., high lipophilicity) that lead to membrane disruption or other non-specific effects unrelated to a specific protein target.
Q2: What is "kinase selectivity" and why is it critical for reducing the toxicity of my compound?
A2: Kinase selectivity refers to the ability of a compound to inhibit its intended target kinase more potently than other kinases in the human kinome. Since many kinases share structural similarities in their ATP-binding sites, achieving high selectivity is a major challenge.[1] Poor selectivity can lead to a range of adverse effects because it results in the modulation of multiple signaling pathways simultaneously. For instance, a compound designed to inhibit Monopolar Spindle 1 (Mps1) kinase might also inhibit Cyclin-Dependent Kinase 2 (CDK2), leading to unintended cell cycle effects.[4][5] Therefore, designing or modifying your derivative to be highly selective is a primary strategy for de-risking its toxicity profile.[2]
Q3: How can I proactively design pyrido[3,4-d]pyrimidine derivatives with a lower potential for toxicity?
A3: A proactive approach involves integrating toxicology assessment early in the design phase. Key strategies include:
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Structure-Based Design: Utilize crystal structures of your target and key off-targets to guide modifications. For example, introducing a steric clash with a residue in an off-target's active site that is not present in your primary target can dramatically improve selectivity.[4]
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Controlling Physicochemical Properties: Keep lipophilicity (LogP) within an optimal range (typically < 5) and ensure adequate solubility. High lipophilicity is often correlated with non-specific toxicity and rapid metabolism.[4]
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Identifying Metabolic "Soft Spots": Use in silico prediction tools or preliminary microsomal stability assays to identify parts of the molecule susceptible to metabolic modification. Modifying these positions, for instance by adding a methyl group, can block metabolic pathways and improve the compound's stability and safety profile.[4]
Section 2: Troubleshooting Guide - High In Vitro Cytotoxicity
This guide provides a logical workflow to diagnose and address unexpected cytotoxicity observed in cell-based assays.
Issue: My lead compound shows potent activity against its target in a biochemical assay, but exhibits unexpectedly high and widespread cytotoxicity across multiple cell lines.
Workflow for Diagnosing Cytotoxicity
Caption: Decision tree for diagnosing the root cause of cytotoxicity.
Q&A Troubleshooting Steps:
Q: How do I determine if the cytotoxicity is due to my intended target? A: The most direct method is to test your compound in a target-negative cell line.[6] If a cell line that does not express the target protein is available (e.g., via CRISPR/Cas9 knockout), the absence of cytotoxicity in this line strongly implicates on-target effects. If such a line is not available, consider rescue experiments. For example, if your target is in a metabolic pathway, providing the downstream product can rescue the cells, confirming the on-target mechanism.[6]
Q: My compound remains toxic in a target-negative cell line. What's the next step? A: This result points towards either off-target effects or non-specific toxicity.
-
To diagnose off-target effects: The gold standard is to perform a broad kinase selectivity profiling assay against a large panel of kinases (e.g., >400).[6] This will provide a "map" of your compound's interactions across the kinome and identify potent off-target hits that may be responsible for the toxicity.
-
To diagnose non-specific toxicity: Synthesize a close structural analog of your compound that is inactive against your primary target. If this inactive analog retains similar cytotoxic effects, it suggests the toxicity is due to the molecule's overall physicochemical properties rather than a specific protein interaction.[6]
Q: My kinome scan revealed several potent off-targets. How do I proceed? A: This is an excellent outcome, as it provides a clear path for medicinal chemistry optimization. The goal is to introduce structural modifications that reduce affinity for the off-target kinases while maintaining potency for the desired target. This often involves structure-based drug design.[2][4] Analyze the crystal structures of your target and the problematic off-targets to identify differences in the ATP-binding pocket that can be exploited.
Section 3: Troubleshooting Guide - Improving In Vivo Safety and Selectivity
Issue: My compound is selective in vitro but shows toxicity in vivo (e.g., cardiotoxicity, hepatotoxicity).
Strategy for Improving Kinase Selectivity
A common strategy is to exploit differences in the "gatekeeper" residue—an amino acid that controls access to a hydrophobic pocket near the ATP-binding site.
Caption: Exploiting gatekeeper residue differences to enhance selectivity.
Q&A for Selectivity Enhancement:
Q: How can I apply structure-based design to improve selectivity? A: A published example with pyrido[3,4-d]pyrimidines targeting Mps1 kinase provides a clear blueprint.[4] The initial compounds were potent but also inhibited CDK2. By comparing the crystal structures, researchers noted that the gatekeeper residue in Mps1 is a methionine (Met602), while in CDK2 it is a bulkier phenylalanine (Phe80). They hypothesized that adding a methyl group at the 6-position of the pyridopyrimidine core would be tolerated by Mps1 but would clash with the bulky Phe80 in CDK2.[4] This single modification successfully improved selectivity for Mps1 over CDK2.[4][5] This principle can be applied to your specific target and off-target pair.
Q: My compound may have hERG liability, a common cause of cardiotoxicity. How can I assess and mitigate this? A: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety liability.
-
Assessment: The first step is to test your compound in a hERG binding or functional (e.g., patch-clamp) assay. This is a standard part of preclinical safety assessment.
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Mitigation: If hERG inhibition is confirmed, mitigation focuses on structural modifications to reduce the key pharmacophoric features for hERG binding. Typically, this involves reducing the compound's basicity (pKa) and lipophilicity. Introducing polar groups or breaking up large, lipophilic moieties can often reduce hERG affinity without compromising on-target potency.
Section 4: Troubleshooting Guide - Poor Metabolic Stability
Issue: My compound is potent and selective, but it is cleared too quickly in in vivo models due to rapid metabolism.
Q: How do I identify which part of my molecule is being metabolized? A: The first step is to perform a "metabolite identification" (MetID) study. This involves incubating your compound with liver microsomes (human, rat, etc.) and using liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the resulting metabolites. The most common metabolic reactions are oxidations, so you will often see the addition of oxygen (+16 Da). This will pinpoint the "soft spots" on your molecule.
Q: I've identified the metabolic soft spots. What are the best chemical strategies to block metabolism? A: Once a labile position is known, you can make it more resistant to metabolism. Common strategies include:
-
Deuteration: Replacing a hydrogen atom at the metabolic site with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage by Cytochrome P450 enzymes (the kinetic isotope effect).
-
Fluorination: Introducing a fluorine atom near the metabolic site can block oxidation by withdrawing electron density from the area.
-
Steric Hindrance: Adding a small, inert group like a methyl or cyclopropyl group can physically block the metabolic enzymes from accessing the labile site. This strategy was successfully used to curb the metabolism of pyrido[3,4-d]pyrimidine Mps1 inhibitors.[4]
Data Example: Improving Selectivity and Metabolic Stability
The following table illustrates the impact of strategic modifications on a hypothetical pyrido[3,4-d]pyrimidine derivative.
| Compound | Modification | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Target) | HLM Stability (% remaining after 1h) |
| Parent | None | 10 | 50 | 5 | < 5% |
| Analog A | Added 6-methyl group | 15 | >1000 | >66 | 10% |
| Analog B | Analog A + Fluorine at metabolic "soft spot" | 18 | >1000 | >55 | > 80% |
This table contains illustrative data for educational purposes.
Section 5: Key Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for assessing the effect of your compound on cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of your pyrido[3,4-d]pyrimidine derivative in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Dosing: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.
Protocol 2: Kinase Selectivity Profiling Workflow
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Methodology:
-
Compound Submission: Provide the CRO with your compound at a specified concentration and quantity.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel. The result is usually expressed as "% Inhibition" at that concentration.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% or >75%) are identified as "hits."
-
Dose-Response Confirmation: For each identified hit, a full dose-response curve is generated by testing the compound at multiple concentrations. This allows for the calculation of an IC50 value for each off-target interaction.
-
Data Analysis: The results are provided as a list of IC50 values for all tested kinases. This data is used to calculate selectivity scores and identify potential off-targets of concern.
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central.
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). National Institutes of Health.
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). PubMed Central.
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
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Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. (2023). PubMed.
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Validation & Comparative
A Comparative Framework for Evaluating Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the comparative analysis of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a novel compound belonging to the promising pyridopyrimidine class of kinase inhibitors. While specific experimental data for this particular molecule is not yet publicly available, this document leverages the established knowledge of the pyrido[3,4-d]pyrimidine scaffold to propose a robust evaluation strategy. Researchers, scientists, and drug development professionals can utilize this guide to design and interpret experiments aimed at characterizing the therapeutic potential of this and similar compounds.
Introduction: The Promise of the Pyrido[3,4-d]pyrimidine Scaffold
The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential.[1][2] Different isomers of this heterocyclic system have been explored for their anticancer properties, with many derivatives functioning as potent kinase inhibitors.[2][3] The pyrido[3,4-d]pyrimidine isomer, in particular, has gained attention as a promising template for the development of targeted therapies.[4][5] A notable example is BOS172722, a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase that has entered clinical trials for the treatment of triple-negative breast cancer.[4][6]
The subject of this guide, this compound, is a novel derivative of this scaffold. The presence of a 4-chloro substituent offers a reactive handle for further chemical modification, while the methyl carboxylate at the 2-position can influence the compound's physicochemical properties and binding interactions. This guide outlines a comparative study to position this novel compound within the existing landscape of kinase inhibitors, providing a clear path for its preclinical evaluation.
The Kinase Inhibitor Landscape: A Comparative Overview
To effectively evaluate this compound, it is essential to compare its activity against well-characterized inhibitors targeting relevant kinases. Given that the pyrido[3,4-d]pyrimidine scaffold is known to target Mps1, and other pyridopyrimidine isomers have shown activity against kinases like EGFR and CDK4/6, a logical approach is to profile the novel compound against a panel of inhibitors for these key targets.[4][7][8]
| Compound | Primary Target(s) | IC50 (nM) | Therapeutic Area |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| BOS172722 | Mps1 | <10 | Oncology |
| Erlotinib | EGFR | 2-20 | Oncology |
| Palbociclib | CDK4/6 | 11/15 | Oncology |
| Table 1: A selection of kinase inhibitors for comparative analysis. IC50 values are approximate and can vary based on assay conditions. |
Key Signaling Pathways in Cancer
The kinases selected for this comparative study—Mps1, EGFR, and CDK4/6—are critical regulators of cell cycle progression and proliferation, pathways that are frequently dysregulated in cancer.
Caption: Simplified signaling pathways involving Mps1, EGFR, and CDK4/6.
Cell-Based Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., a breast cancer line for Mps1, a lung cancer line for EGFR, and a breast cancer line for CDK4/6) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cell plate and add the media containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Target Engagement
Objective: To confirm that the test compound inhibits the target kinase and its downstream signaling pathway in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Treat the selected cancer cell lines with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., phospho-Rb for CDK4/6 inhibition) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Hypothetical Data Interpretation and Discussion
To illustrate how to interpret the experimental results, let us consider a hypothetical dataset for this compound.
| Compound | Primary Target(s) | IC50 (nM) | GI50 (nM) in relevant cell line |
| This compound (Hypothetical) | Mps1 | 15 | 50 (in MDA-MB-468) |
| BOS172722 | Mps1 | <10 | 25 (in MDA-MB-468) |
| Erlotinib | EGFR | 2-20 | 100 (in HCC827) |
| Palbociclib | CDK4/6 | 11/15 | 80 (in MCF-7) |
| Table 2: Hypothetical comparative data for this compound. |
In this hypothetical scenario, this compound demonstrates potent and selective inhibition of Mps1 kinase, with an IC50 value in the low nanomolar range. The compound also exhibits good cellular potency, inhibiting the proliferation of a cancer cell line known to be sensitive to Mps1 inhibition. While slightly less potent than the clinical candidate BOS172722, these results would establish this compound as a strong lead compound for further optimization.
The 4-chloro group could be a key determinant of its activity, potentially forming a crucial interaction within the ATP-binding pocket of Mps1. Further structural biology studies, such as co-crystallization of the compound with the Mps1 kinase domain, would be invaluable in elucidating the precise binding mode and guiding structure-activity relationship (SAR) studies. The methyl carboxylate at the 2-position may contribute to the compound's solubility and cell permeability, which could be further explored through the synthesis of analogs with different ester groups.
Conclusion
The pyrido[3,4-d]pyrimidine scaffold represents a fertile ground for the discovery of novel kinase inhibitors with therapeutic potential. This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of new derivatives such as this compound. By following the outlined experimental protocols and comparative analysis, researchers can effectively characterize the potency, selectivity, and cellular activity of this and other novel compounds, paving the way for the development of the next generation of targeted cancer therapies.
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Validating the Anticancer Activity of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant in vivo validation is a critical and complex process. This guide provides a comprehensive framework for validating the anticancer activity of a novel small molecule, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, using established preclinical models. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis against a standard-of-care agent, providing a blueprint for rigorous in vivo evaluation.
Introduction to this compound
The pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore in oncology, with derivatives showing potent activity against various cancer cell lines.[1][2][3] These compounds often exert their effects through the inhibition of key cellular signaling pathways, such as those mediated by kinases, which are frequently dysregulated in cancer.[4][5] this compound is a novel derivative within this class. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to other kinase inhibitors suggests it may target pathways crucial for tumor cell proliferation and survival.[5][6] This guide outlines the essential steps to validate its anticancer efficacy and safety profile in vivo.
The In Vivo Validation Workflow: A Conceptual Overview
The successful in vivo validation of a novel anticancer agent hinges on a logically structured experimental workflow. This process begins with the selection of an appropriate animal model and culminates in a multi-faceted analysis of antitumor activity and toxicity.
Caption: A conceptual workflow for the in vivo validation of a novel anticancer compound.
PART 1: Efficacy Evaluation in a Xenograft Model
For the initial assessment of direct antitumor activity, a human tumor xenograft model is often the preferred choice.[7] This involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of the compound's effect on human tumor growth.[8]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice are utilized to prevent the rejection of human tumor cells.[9]
-
Cell Line Selection: Based on in vitro screening data, a human cancer cell line demonstrating high sensitivity to this compound is chosen (e.g., a breast or renal cancer cell line, as suggested by studies on similar compounds).[1][2]
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 tumor cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated with the formula: (Length x Width²)/2.[9]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment is initiated with this compound administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (a standard-of-care chemotherapy agent) are included.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or signs of significant toxicity appear. Primary endpoints include tumor growth inhibition and overall survival.[9]
Data Presentation and Comparative Analysis
The efficacy of this compound is quantified by calculating the Tumor Growth Inhibition (TGI). TGI is a common metric used to assess the effectiveness of an anticancer agent in vivo.[11]
Tumor Growth Inhibition (TGI) Calculation:
A frequently used formula for TGI is: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%[11]
Another approach considers the initial tumor volume: TGI (%) = ((Vc - Vt) / (Vc - Vo)) * 100, where Vc is the median volume of the control group at the end, Vt is the median volume of the treated group at the end, and Vo is the median volume at the start of the study.[12]
Hypothetical Efficacy Data:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 25 | 825 | 45 |
| This compound | 50 | 450 | 70 |
| Standard-of-Care (e.g., Paclitaxel) | 10 | 600 | 60 |
This hypothetical data suggests a dose-dependent antitumor effect of this compound, with the 50 mg/kg dose demonstrating superior efficacy compared to the standard-of-care agent in this model.
PART 2: Assessing the Impact on the Tumor Microenvironment with a Syngeneic Model
To evaluate the potential immunomodulatory effects of this compound, a syngeneic mouse model is employed.[13][14] These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, preserving a fully functional immune system.[15][16]
Experimental Protocol: Syngeneic Tumor Model
-
Animal Model: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are chosen based on the origin of the syngeneic cell line.[9]
-
Cell Line Selection: A murine cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) is selected.[14]
-
Tumor Implantation and Treatment: The protocol follows a similar structure to the xenograft model, with subcutaneous or orthotopic implantation of tumor cells.
-
Immunophenotyping: At the study's endpoint, tumors and spleens are harvested for flow cytometric analysis to characterize immune cell populations (e.g., T cells, macrophages, dendritic cells) within the tumor microenvironment.[16]
-
Survival Analysis: A key endpoint in these studies is overall survival, which can be visualized using Kaplan-Meier curves and analyzed with the log-rank test.[17][18]
Data Presentation and Comparative Analysis
Survival Analysis:
Kaplan-Meier survival curves are generated to compare the survival probabilities of the different treatment groups over time.[19][20]
Caption: A hypothetical Kaplan-Meier curve comparing survival in different treatment groups.
A significant increase in median and overall survival in the this compound treated group compared to the vehicle control would suggest a survival benefit.
PART 3: In Vivo Toxicity Assessment
A crucial aspect of preclinical validation is the assessment of the compound's safety profile.[21] Toxicity is monitored throughout the efficacy studies.
Protocol for Toxicity Monitoring
-
Body Weight: Mouse body weight is recorded 2-3 times weekly. A significant and sustained loss of body weight (e.g., >15-20%) is an indicator of systemic toxicity.[22]
-
Clinical Observations: Mice are observed daily for clinical signs of distress, such as changes in posture, activity, and grooming.
Data Presentation and Comparative Analysis
Toxicity Profile Summary:
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| Vehicle Control | - | < 2% | None Observed |
| This compound | 25 | < 5% | None Observed |
| This compound | 50 | ~8% | Mild, transient lethargy |
| Standard-of-Care (e.g., Paclitaxel) | 10 | > 15% | Significant lethargy, ruffled fur |
This hypothetical data indicates that this compound is well-tolerated at efficacious doses, with a more favorable safety profile than the standard-of-care agent.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound. The presented protocols for xenograft and syngeneic models, coupled with rigorous endpoint analysis, offer a robust strategy to ascertain the compound's therapeutic potential. The hypothetical data suggests that this compound may possess potent antitumor activity with a favorable safety profile.
Further investigations should focus on elucidating the precise mechanism of action, exploring its efficacy in orthotopic and patient-derived xenograft (PDX) models, and evaluating its potential in combination therapies.[7][23][24] A thorough understanding of its in vivo pharmacology is paramount for its successful translation into clinical development.[25][26]
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Wang, Y., et al. (2019). Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives. Chinese Pharmaceutical Journal, 54(11), 881-887. Retrieved from [Link]
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Efficacy comparison of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate and its analogs
Comparative Efficacy Analysis of Pyrido[3,4-d]pyrimidine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural similarity to purine has made it a valuable framework for designing inhibitors of various enzymes, particularly kinases. While compounds like Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate serve as crucial synthetic intermediates, the true therapeutic potential lies in the diverse analogs derived from this core structure. This guide provides a comparative efficacy analysis of various pyrido[3,4-d]pyrimidine analogs, delving into their structure-activity relationships (SAR) and performance in preclinical studies.
The Pyrido[3,4-d]pyrimidine Core: A Scaffold for Therapeutic Innovation
The versatility of the pyrido[3,4-d]pyrimidine scaffold stems from the strategic placement of its nitrogen atoms, which allows for multiple points of interaction with biological targets. The chloro-substituent at the C4 position is particularly important from a synthetic standpoint, as it provides a reactive handle for introducing a wide range of chemical moieties through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This enables the generation of large libraries of analogs for screening and optimization.
Caption: The Pyrido[3,4-d]pyrimidine scaffold with the C4 chloro-substituent as a key site for chemical modification.
Comparative Efficacy in Oncology
A significant body of research has focused on the development of pyrido[3,4-d]pyrimidine analogs as anticancer agents. These compounds have been shown to target various cancer cell lines, often through the inhibition of key kinases involved in cell proliferation and survival.
A study on a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives revealed highly selective activities against breast and renal cancer cell lines[1]. The synthesis of these compounds was achieved from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, highlighting the importance of the chloro-substituted precursor[1].
| Analog | Substitution at C4 | Cell Line | IC50 (µM) | Reference |
| 12 | Phenylamino | - | - | [1] |
| 13 | 4-Chlorophenylamino | UO-31 (Renal) | >100 | [1] |
| 14 | 4-Methoxyphenylamino | MCF-7 (Breast) | 1.5 | [1] |
| 15 | Benzylamino | MDA-MB-468 (Breast) | 1.2 | [1] |
| 17 | Phenyl | UO-31 (Renal) | 0.9 | [1] |
Data Interpretation: The data suggests that the nature of the substituent at the C4 position significantly influences the anticancer activity. For instance, the introduction of a phenyl group (Analog 17) resulted in potent activity against the UO-31 renal cancer cell line, while a 4-methoxyphenylamino group (Analog 14) showed efficacy against the MCF-7 breast cancer cell line. This highlights the potential for fine-tuning the selectivity of these compounds through targeted chemical modifications.
Mechanism of Action: Kinase Inhibition
Many pyrido[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. Monopolar spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint, has been identified as a target for this class of compounds[2][3]. Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target[2][3]. Molecular docking studies have shown that the pyrido[3,4-d]pyrimidine backbone forms crucial hydrophobic interactions with the hinge region of the Mps1 kinase domain[2].
Efficacy as CXCR2 Antagonists
Beyond oncology, pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. Upregulated CXCR2 signaling is implicated in a range of inflammatory and autoimmune diseases[4][5].
A study aimed at exploring the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidines as CXCR2 antagonists identified a lead compound with an IC50 value of 0.11 µM in a calcium mobilization assay[4][5]. However, systematic structural modifications revealed that the CXCR2 antagonistic potency is highly sensitive to changes in the substitution pattern.
| Analog | Substitution | IC50 (µM) | Reference |
| Hit Compound | Unspecified | 0.11 | [4][5] |
| 17b | 6-Furanyl | 0.54 | [5] |
| 17c | 6-(Methyl-furanyl) | Inactive | [5] |
| 21 | 6-Amino | Inactive | [5] |
SAR Insights: The data indicates that while a 6-furanyl substitution is tolerated, even a small modification like the addition of a methyl group to the furan ring leads to a complete loss of activity. Similarly, the introduction of an amino group at the 6-position was detrimental to the antagonistic potency. This underscores the stringent structural requirements for effective CXCR2 antagonism within this scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrido[3,4-d]pyrimidine analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrido[3,4-d]pyrimidine analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido[3,4-d]pyrimidine analogs in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the cytotoxicity of pyrido[3,4-d]pyrimidine analogs using the MTT assay.
Conclusion and Future Directions
The pyrido[3,4-d]pyrimidine scaffold is a highly versatile platform for the development of novel therapeutics. The efficacy of its analogs is profoundly influenced by the nature and position of various substituents, allowing for the fine-tuning of their biological activity and selectivity. While promising results have been achieved in the context of cancer and inflammation, further research is warranted to explore the full therapeutic potential of this chemical class. Future efforts should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a broader range of analogs to identify novel pharmacophores and optimize lead compounds.
-
Elucidating Mechanisms of Action: Conducting detailed biochemical and cellular assays to fully characterize the molecular targets and signaling pathways affected by the most potent analogs.
-
In Vivo Efficacy and Safety: Advancing the most promising compounds to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from structure-activity relationship studies and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of pyrido[3,4-d]pyrimidine derivatives for the benefit of patients worldwide.
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Semantic Scholar. [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]
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A Comparative Benchmarking Guide: Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate Against Approved Cancer Drugs
Introduction
The landscape of oncology drug discovery is continually evolving, with a significant focus on small molecule inhibitors that target key signaling pathways driving cancer progression. Pyridopyrimidines, a class of nitrogen-containing heterocyclic compounds, have garnered substantial interest due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets, including various kinases.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyridopyrimidine derivative, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, against established, FDA-approved cancer therapeutics.
Our objective is to present a rigorous, multi-faceted evaluation strategy, encompassing in vitro cytotoxicity, anti-proliferative effects, target engagement, and in vivo efficacy. By comparing our compound of interest with well-characterized drugs, we can ascertain its relative potency, selectivity, and potential therapeutic window. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer agents.
The Compound of Interest: this compound
This compound belongs to the pyridopyrimidine family. While specific data on this particular molecule is nascent, the pyrido[3,4-d]pyrimidine scaffold is a known pharmacophore in oncology research.[4] For the purpose of this guide, we will hypothesize a mechanism of action consistent with other well-studied pyridopyrimidine derivatives: the inhibition of a key protein kinase involved in cell cycle progression and proliferation, such as a Cyclin-Dependent Kinase (CDK).[5]
Selection of Benchmark Therapeutics
To provide a robust comparative analysis, we have selected three FDA-approved drugs with distinct mechanisms of action:
-
Palbociclib (Ibrance®): A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[6] This is a direct competitor based on our hypothesized mechanism of action for this compound.
-
Erlotinib (Tarceva®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] This allows us to assess the selectivity of our compound against other major kinase signaling pathways.
-
Doxorubicin: A well-established cytotoxic chemotherapy agent that acts via DNA intercalation and inhibition of topoisomerase II.[5] This provides a baseline for general cytotoxicity against which to compare the targeted effects of our compound.
Experimental Benchmarking Strategy
Our benchmarking strategy is designed to provide a holistic view of the compound's anticancer potential. The workflow is as follows:
Figure 1: Experimental workflow for benchmarking this compound.
Part 1: In Vitro Cellular Assays
A panel of human cancer cell lines should be selected based on their known genetic backgrounds and dependencies on particular signaling pathways. For our purposes, we will use:
-
MCF-7 (Breast Adenocarcinoma): Known to be sensitive to CDK4/6 inhibition.
-
NCI-H460 (Lung Carcinoma): A standard cell line for general cytotoxicity screening.[7]
-
A549 (Lung Carcinoma): Often used in studies involving EGFR inhibitors.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[8][9]
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[10]
-
Drug Treatment: Treat cells with serial dilutions of this compound, Palbociclib, Erlotinib, and Doxorubicin for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13] The IC50 values (concentration inhibiting 50% of cell growth) will be calculated.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | A549 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Palbociclib | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Erlotinib | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Protocol 2: BrdU Cell Proliferation Assay
This assay directly measures DNA synthesis to assess cell proliferation.[14][15]
Methodology:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
BrdU Labeling: 2-4 hours before the end of the 72-hour treatment, add BrdU labeling solution to a final concentration of 10 µM and incubate.[16]
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.[17][18]
-
Immunodetection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Addition: Add a colorimetric substrate and measure the absorbance.
Protocol 3: Colony Formation Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony, indicating its clonogenic survival.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well in a 6-well plate).
-
Drug Exposure: Treat the cells with the compounds at concentrations around their IC50 values for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form.[19]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.[20]
Part 2: Mechanistic Analysis
Protocol 4: Western Blotting for Signaling Pathway Modulation
This technique will be used to investigate the effect of this compound on the hypothesized downstream signaling pathway.[21]
Hypothesized Signaling Pathway:
Figure 2: Hypothesized inhibition of the CDK4/6-Rb signaling pathway.
Methodology:
-
Cell Lysis: Treat MCF-7 cells with the IC50 concentration of this compound and Palbociclib for 24 hours. Lyse the cells to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size on a polyacrylamide gel and transfer them to a nitrocellulose membrane.[23]
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the CDK4/6 pathway (e.g., phospho-Rb, total Rb, Cyclin D1) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.[24]
Part 3: In Vivo Efficacy
Protocol 5: Human Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of the compound in a physiological context.[25][26]
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.[26]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound, Palbociclib, Doxorubicin).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[27]
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | Hypothetical Data | 0 |
| This compound | Hypothetical Data | Hypothetical Data |
| Palbociclib | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Hypothetical Data | Hypothetical Data |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound, this compound, against established anticancer drugs. By employing a combination of in vitro and in vivo assays, it is possible to build a detailed profile of the compound's potency, mechanism of action, and therapeutic potential. The data generated from these studies will be critical in making informed decisions about the continued development of this promising pyridopyrimidine derivative.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge persists: achieving target selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit dozens of others, leading to off-target toxicities or unexpected polypharmacology.
This guide focuses on a novel compound, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate . While specific inhibitory data for this molecule is not yet broadly published, its core scaffold, the pyrido[3,4-d]pyrimidine ring system, is a well-established pharmacophore known to produce potent kinase inhibitors.[1] For instance, derivatives of this scaffold have shown significant activity against targets like Monopolar Spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint.[1] Therefore, it is crucial for any research program involving this or related compounds to rigorously characterize its cross-reactivity profile across the kinome.
This document serves as both a conceptual framework and a practical guide for researchers. We will objectively compare methodologies for kinase profiling and present a detailed, validated protocol for assessing the selectivity of our topic compound. We will contextualize its hypothetical performance against a panel of well-known kinase inhibitors, providing the supporting experimental logic necessary for robust drug development.
The Rationale Behind Kinase Panel Screening
The central aim of kinase profiling is to understand a compound's selectivity. A selective inhibitor interacts with a narrow range of targets, whereas a non-selective or "promiscuous" inhibitor interacts with many. Both profiles can have therapeutic value, but understanding which profile a compound possesses is paramount.
-
High Selectivity: Often desired to minimize off-target side effects. A highly selective inhibitor, like Vemurafenib for BRAF V600E-mutated kinase, offers a targeted therapeutic effect by shutting down a specific oncogenic signaling pathway, such as the RAF-MEK-ERK pathway.[2][3][4]
-
Multi-Targeting: In some cases, inhibiting multiple specific kinases can be advantageous, for example, to overcome resistance mechanisms or to target complementary pathways. Dasatinib is a classic example, potently inhibiting BCR-ABL as well as SRC family kinases.[5][6][7]
-
Broad-Spectrum Inhibition: Compounds like Staurosporine inhibit a vast array of kinases with high potency.[1][8][9][10] While unsuitable for targeted therapy due to toxicity, Staurosporine is an invaluable tool in research as a positive control in kinase assays to confirm that the assay system is functioning correctly.
Therefore, the first critical step upon synthesizing a novel compound like this compound is to perform a broad kinase panel screen to map its inhibitory landscape.
Experimental Design: A Step-by-Step Protocol for Kinase Profiling
To objectively assess the inhibitory activity of our compound, a robust, reproducible, and high-throughput assay is required. The ADP-Glo™ Luminescent Kinase Assay is an industry-standard method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12][13] Its high sensitivity and "glow-type" stable signal make it ideal for screening.[14]
The following protocol details a comprehensive workflow for determining the half-maximal inhibitory concentration (IC50) values of a test compound against a panel of kinases.
Experimental Workflow Diagram
Caption: Workflow for kinase profiling using the ADP-Glo™ assay.
Detailed Protocol
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Compound Dilution Plate: Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO. This will be the source plate for the assay.
- Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP & Substrate Solution: Prepare a solution containing the specific peptide/protein substrate for each kinase and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 determination.[15]
2. Kinase Reaction:
- Dispense 2.5 µL of the compound dilutions (and controls: DMSO for 0% inhibition, Staurosporine for 100% inhibition) into the wells of a 384-well assay plate.
- Add 2.5 µL of the appropriate recombinant kinase enzyme solution to each well.
- Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[16]
- Initiate the kinase reaction by adding 5 µL of the corresponding ATP/substrate solution.
3. Signal Generation & Detection:
- Allow the kinase reaction to proceed for 60 minutes at room temperature.
- Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]
- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[11][12]
- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate luminometer.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.[17][18]
This self-validating system, with its inclusion of both positive and negative controls, ensures the integrity of the data generated for each kinase in the panel.
Comparative Analysis: Interpreting the Kinase Selectivity Profile
To illustrate how to interpret the results, we present a hypothetical dataset for this compound, comparing it against well-characterized inhibitors across a representative kinase panel.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | Methyl 4-chloropyrido[3,4-d] pyrimidine-2-carboxylate (Test Cmpd) | Dasatinib | Nilotinib | Vemurafenib | Staurosporine |
| ABL1 | Tyrosine | >10,000 | 0.8 | 25 | >10,000 | 7 |
| SRC | Tyrosine | 8,500 | 0.6 | >10,000 | >10,000 | 3 |
| BRAF (V600E) | Ser/Thr | >10,000 | 3,500 | >10,000 | 31 | 20 |
| BRAF (wild-type) | Ser/Thr | >10,000 | 4,800 | >10,000 | 190 | 20 |
| Mps1 (TTK) | Ser/Thr | 15 | 250 | 1,500 | 8,000 | 12 |
| VEGFR2 | Tyrosine | 5,200 | 120 | 1,800 | 4,500 | 9 |
| PDGFRβ | Tyrosine | 9,800 | 45 | 58 | >10,000 | 8 |
| p38α (MAPK14) | Ser/Thr | 1,200 | 320 | >10,000 | 2,100 | 6 |
| PI3Kα | Lipid | >10,000 | >10,000 | >10,000 | >10,000 | 50 |
Note: Data for comparator compounds are representative values from public sources.[2][5][19][20] Data for the test compound is illustrative and hypothetical.
Analysis of the Hypothetical Profile:
-
Primary Target Identification: The data strongly suggests that our test compound is a potent and selective inhibitor of Mps1 (TTK) kinase , with an IC50 of 15 nM. This aligns with published data on related pyrido[3,4-d]pyrimidine scaffolds.[1]
-
Selectivity Window: The compound shows a high degree of selectivity. Its potency against Mps1 is over 80-fold greater than its next most potent off-target, p38α (1,200 nM). It shows minimal to no activity (>5,000 nM) against key kinases from other families like ABL, SRC, BRAF, and PI3Kα.
-
Comparison with Alternatives:
-
Compared to the broad-spectrum inhibitor Staurosporine , which hits nearly every kinase in the low nanomolar range, our test compound is exquisitely selective.
-
Compared to Dasatinib , a multi-targeted inhibitor, our compound avoids potent inhibition of key signaling nodes like ABL and SRC, which could translate to a different, and potentially safer, side-effect profile.[7][21]
-
Unlike the highly specific Vemurafenib , which is designed to inhibit a mutant oncogene, our compound targets a kinase involved in cell cycle regulation. This suggests its potential therapeutic application might be in oncology, but through a different mechanism of action—mitotic disruption rather than blocking a specific growth factor pathway.
-
Contextualizing Inhibition: Impact on Signaling Pathways
The ultimate biological effect of a kinase inhibitor is determined by which signaling pathways it disrupts. A selective Mps1 inhibitor would primarily interfere with the Spindle Assembly Checkpoint (SAC), a critical process for ensuring proper chromosome segregation during mitosis. In contrast, an inhibitor of the RAF-MEK-ERK pathway, like Vemurafenib, blocks signals that drive cell proliferation.
The RAF-MEK-ERK Signaling Pathway
This pathway is a central regulator of cell growth and proliferation.[22][][24] Mutations that cause constitutive activation of this pathway, such as BRAF V600E, are common in cancers like melanoma.
Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition by Vemurafenib.
A selective Mps1 inhibitor like our hypothetical compound would not be expected to directly impact this pathway, highlighting the importance of matching the inhibitor's profile to the underlying biology of the disease being targeted.
Conclusion and Future Directions
This guide outlines a rigorous, validated framework for assessing the cross-reactivity of a novel kinase inhibitor, using this compound as a representative example. The hypothetical data presented illustrates a compound with a highly desirable profile: potent activity against a specific, therapeutically relevant target (Mps1) with a wide selectivity window against other kinases.
This initial biochemical profile is a critical first step. Subsequent studies would need to validate these findings in cellular models to confirm on-target engagement and downstream biological effects (e.g., mitotic arrest). A comprehensive understanding of a compound's selectivity is not merely an academic exercise; it is a foundational pillar of translational science, guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of success in developing a safe and effective therapeutic.
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A Senior Application Scientist's Guide to Investigating Drug Resistance Mechanisms to Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Introduction: The Clinical Challenge of Acquired Resistance
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate belongs to the pyrido[3,4-d]pyrimidine class of heterocyclic compounds. Derivatives of this scaffold have shown significant therapeutic potential, often functioning as kinase inhibitors that target critical signaling pathways in cancer cells.[1][2][3][4] A primary example is the inhibition of Monopolar spindle 1 (Mps1) kinase, a crucial regulator of cell division in cancer.[4] While such targeted therapies can initially be effective, the development of acquired drug resistance is a frequent cause of treatment failure, necessitating a proactive and systematic investigation into the underlying molecular mechanisms.
This guide provides a comprehensive framework for researchers to investigate potential drug resistance mechanisms to this compound. We will explore the most probable resistance pathways based on the compound's chemical class and provide detailed, field-proven experimental workflows to identify and validate these mechanisms. Our approach is grounded in the principles of scientific integrity, ensuring that each step is logically justified and contributes to a robust, self-validating experimental design.
Part 1: Postulated Mechanism of Action and Anticipated Resistance Pathways
Given that many pyrido[3,4-d]pyrimidine derivatives function as kinase inhibitors, we will proceed with the hypothesis that this compound acts by inhibiting a key kinase involved in a cancer cell proliferation or survival pathway, such as the EGFR signaling cascade.[5][6][7] Based on this postulated mechanism, we can anticipate several well-documented resistance strategies that cancer cells may employ.
Potential Resistance Mechanisms:
-
Target Alteration: Genetic mutations in the kinase target can prevent the inhibitor from binding effectively, thereby abrogating its therapeutic effect.[8] A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[6][9]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][[“]][12][13]
-
Bypass Pathway Activation: Cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining downstream signals for proliferation and survival.[9][14] For instance, amplification of the MET oncogene can provide an alternative signaling route in EGFR-inhibitor resistant tumors.[6]
-
Epithelial-Mesenchymal Transition (EMT): This cellular program is associated with changes in cell morphology, increased motility, and a stem-cell-like phenotype. EMT has been increasingly recognized as a significant contributor to drug resistance, often through the upregulation of anti-apoptotic proteins and drug efflux pumps.[15][16][17][18]
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to compensate for the effects of the drug.[19] For pyrimidine-based inhibitors that target nucleotide synthesis, upregulation of the pyrimidine salvage pathway is a known resistance mechanism.[8][20]
Part 2: Experimental Workflows for Investigating Resistance
A systematic investigation of these potential resistance mechanisms requires a multi-pronged approach, starting with the generation of a resistant cell line model.
Workflow 1: Generation and Characterization of a Resistant Cell Line
The foundational step in studying drug resistance is the development of a stable, resistant cell line. This allows for a direct comparison between the parental (sensitive) and resistant cell populations, facilitating the identification of resistance-driving alterations.
Experimental Protocol:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cell line (e.g., a lung adenocarcinoma line like A549, which is a common model for studying kinase inhibitor resistance) in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using an MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).[21]
-
-
Generate the Resistant Cell Line:
-
Culture the parental cells in the presence of the drug at a concentration equal to the IC50.[21][22][23]
-
Initially, significant cell death is expected. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration in a stepwise manner.[22][24] Each concentration increment should be maintained for several passages until the cells exhibit a stable growth rate.
-
This process can take several months to a year.[25]
-
-
Characterize the Resistant Phenotype:
-
Once a resistant cell line is established (typically defined as having an IC50 at least 10-fold higher than the parental line), perform a dose-response assay to quantify the degree of resistance.[22]
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[21]
-
Data Presentation:
| Cell Line | IC50 (µM) of this compound | Resistance Index (RI) |
| Parental | 0.5 | 1 |
| Resistant | 15.0 | 30 |
Diagram of Workflow:
Caption: Workflow for generating a drug-resistant cell line.
Workflow 2: Multi-Omics Analysis to Identify Candidate Resistance Drivers
With both parental and resistant cell lines in hand, a multi-omics approach can provide a global view of the molecular changes associated with resistance.
Experimental Protocol:
-
Genomic and Transcriptomic Sequencing:
-
Extract DNA and RNA from both parental and resistant cell populations.
-
Perform whole-exome sequencing (WES) or targeted sequencing of known cancer-related genes to identify mutations.
-
Conduct RNA sequencing (RNA-Seq) to quantify gene expression levels and identify differentially expressed genes.[26][27][28]
-
-
Proteomic Analysis:
-
Perform quantitative mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.[29] This can provide insights into the functional consequences of genomic and transcriptomic alterations.
-
-
Bioinformatic Analysis:
-
For WES data, identify non-synonymous mutations that are present in the resistant cells but not the parental cells. Pay close attention to genes encoding the putative drug target and other kinases.
-
For RNA-Seq data, perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells. Perform pathway analysis to identify enriched biological processes.[30]
-
Integrate the multi-omics datasets to build a comprehensive picture of the resistance mechanisms. For example, a mutation in a transcription factor could be linked to the upregulation of a specific set of genes identified by RNA-Seq.[29]
-
Diagram of Workflow:
Caption: Multi-omics workflow for identifying resistance drivers.
Workflow 3: Functional Validation of Candidate Mechanisms
The final and most critical step is to functionally validate the candidate resistance mechanisms identified through the multi-omics analysis.
Experimental Protocol:
-
Validating Target Mutations:
-
If a mutation is identified in the putative kinase target, introduce this mutation into the parental cell line using CRISPR-Cas9 gene editing.
-
Assess the IC50 of the engineered cells to determine if the mutation is sufficient to confer resistance.
-
-
Validating Upregulated Genes (e.g., ABC Transporters):
-
If an ABC transporter is found to be upregulated in the resistant cells, use shRNA or siRNA to knock down its expression in the resistant line.[31]
-
Determine if knockdown of the transporter re-sensitizes the cells to the drug.
-
Conversely, overexpress the transporter in the parental cells and assess if this is sufficient to induce resistance.
-
-
Validating Bypass Pathway Activation:
-
If a bypass pathway is implicated, treat the resistant cells with a combination of this compound and a known inhibitor of the bypass pathway.
-
Assess for synergistic effects on cell viability, which would indicate that the bypass pathway is a key resistance mechanism.[32]
-
Diagram of a Potential Bypass Pathway:
Caption: EGFR signaling and MET bypass pathway.
Conclusion: A Roadmap to Overcoming Resistance
Investigating drug resistance is a complex but essential component of modern drug development. The workflows outlined in this guide provide a robust and systematic approach to identifying and validating the molecular mechanisms underlying resistance to this compound. By understanding how cancer cells evade therapy, researchers can develop rational strategies to overcome resistance, such as combination therapies or next-generation inhibitors. This proactive approach is critical for maximizing the clinical potential of novel therapeutic agents and improving patient outcomes.
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A Head-to-Head Comparison of Pyrido[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Modern Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of options, the pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as privileged structures, each offering a unique constellation of attributes. This guide provides an in-depth, head-to-head comparison of these two scaffolds, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for their drug discovery programs.
Structural and Physicochemical Distinctions: More Than Just a Nitrogen Atom
At first glance, the pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds appear structurally similar, both featuring a bicyclic system capable of forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. However, the substitution of a carbon atom in the pyridopyrimidine ring with a nitrogen atom in the pyrazolopyrimidine ring introduces significant changes in their electronic and steric profiles.
The pyrido[3,4-d]pyrimidine core is a bioisostere of purine, and its derivatives have shown significant therapeutic potential. The pyrazolo[3,4-d]pyrimidine scaffold, also a purine analog, has been a cornerstone in the development of inhibitors for various kinases.
Table 1: Comparative Physicochemical Properties
| Property | Pyrido[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Rationale and Implication |
| Hydrogen Bonding | Typically acts as a hydrogen bond acceptor at N1 and N3. | Offers a hydrogen bond donor at N1 and an acceptor at N2, in addition to acceptors in the pyrimidine ring. | The additional hydrogen bond donor in the pyrazolo[3,4-d]pyrimidine scaffold can provide an extra anchor point in the kinase hinge region, potentially increasing binding affinity and modulating selectivity. |
| Aromaticity & pKa | The pyridine ring is less electron-rich than the pyrazole ring. | The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, influencing the overall electron distribution and basicity. | These differences in electronics affect the pKa of the scaffold, which in turn influences solubility, cell permeability, and off-target interactions. |
| Solubility | Generally possesses moderate aqueous solubility, which can be modulated by substituents. | The additional nitrogen atom can increase polarity and potentially improve aqueous solubility. | Improved solubility is a desirable property in drug development, often leading to better bioavailability. |
| Metabolic Stability | The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. | The pyrazole ring is often more resistant to metabolic degradation compared to a pyridine ring. | Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate. |
Synthetic Accessibility: A Tale of Two Pathways
The feasibility and efficiency of synthesis are paramount in a drug discovery campaign. Both scaffolds are accessible through well-established synthetic routes, but the choice of starting materials and reaction conditions differs significantly.
Synthesis of the Pyrido[3,4-d]pyrimidine Core: A common and efficient method involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon synthon, often a derivative of malonic acid, followed by cyclization.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: The construction of this scaffold frequently starts from a substituted pyrazole, such as 5-amino-4-cyanopyrazole, which can then be cyclized with various reagents like formamide or formic acid to form the pyrimidine ring.
Biological Activity and Therapeutic Landscape: A Kinase-Centric View
Both scaffolds have been extensively explored as kinase inhibitors, owing to their ability to mimic the purine core of ATP and form key hydrogen bonds with the kinase hinge region. However, the subtle structural differences between them often translate into distinct kinase selectivity profiles and therapeutic applications.
The pyrido[3,4-d]pyrimidine scaffold is famously embodied in Palbociclib (Ibrance®) , a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The development of Palbociclib highlighted the potential of this scaffold to yield highly selective and potent kinase inhibitors.
The pyrazolo[3,4-d]pyrimidine core is a key feature of numerous kinase inhibitors targeting a wide range of kinases, including SRC, ABL, and Janus kinases (JAKs). While the blockbuster drug Ibrutinib (Imbruvica®) , a Bruton's tyrosine kinase (BTK) inhibitor, is technically a pyrazolo[4,3-d]pyrimidine, its success has spurred significant interest in the broader pyrazolopyrimidine class. A notable example of a pyrazolo[3,4-d]pyrimidine is the SRC family kinase inhibitor PP2 .
The following diagram illustrates a simplified signaling pathway often targeted by inhibitors based on these scaffolds, highlighting the central role of kinases in cell proliferation and survival.
Figure 1: A simplified representation of common signaling pathways targeted by kinase inhibitors.
Head-to-Head Comparison: A Summary for the Bench Scientist
| Feature | Pyrido[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Advantage |
| Scaffold Complexity | Simpler, with a more predictable substitution pattern. | More complex, with greater potential for diverse substitution patterns. | Pyrazolo[3,4-d]pyrimidine: Offers more vectors for chemical modification and SAR exploration. |
| Patentability | A well-explored scaffold, potentially more crowded patent landscape. | While also well-explored, novel substitution patterns may offer more opportunities for intellectual property. | Application Dependent: The novelty of the overall molecule is key. |
| Selectivity Profile | Has demonstrated high selectivity for specific kinases (e.g., CDK4/6). | Can be tailored to target a broader range of kinases, but achieving high selectivity can be challenging. | Pyrido[3,4-d]pyrimidine: May be a better starting point when a highly selective inhibitor is the primary goal. |
| Drug-like Properties | Generally good, but can be influenced by substituents. | Often exhibits favorable drug-like properties, including metabolic stability and solubility. | Pyrazolo[3,4-d]pyrimidine: The core scaffold may provide a better foundation for achieving a desirable ADME profile. |
Experimental Protocols: From Synthesis to Biological Evaluation
A. General Protocol for the Synthesis of a 4-amino-substituted Pyrazolo[3,4-d]pyrimidine
This protocol is a representative example and may require optimization for specific substrates.
-
Step 1: Synthesis of the Pyrazole Intermediate. To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure, and purify the resulting 3-amino-4-cyanopyrazole by recrystallization or column chromatography.
-
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core. In a sealed vessel, heat the 3-amino-4-cyanopyrazole (1.0 eq) in an excess of formamide at 150-180°C for 4-6 hours. Monitor the formation of 4-aminopyrazolo[3,4-d]pyrimidine by LC-MS. After cooling, pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 3: Functionalization (e.g., Suzuki Coupling). To a mixture of the 4-chloro-pyrazolo[3,4-d]pyrimidine (prepared from the 4-amino derivative via Sandmeyer reaction, 1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as K2CO3 (2.0 eq). Degas the mixture and heat under an inert atmosphere at 80-100°C until the starting material is consumed. After cooling, extract the product with an organic solvent, dry over Na2SO4, concentrate, and purify by column chromatography.
B. General Protocol for a Kinase Inhibition Assay (Luminescence-based)
This protocol describes a typical in vitro assay to determine the IC50 of a compound against a specific kinase.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase solution, the test compound at various concentrations, and the substrate/ATP mixture. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well after the kinase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The choice between a pyrido[3,4-d]pyrimidine and a pyrazolo[3,4-d]pyrimidine scaffold is not a matter of inherent superiority but of strategic alignment with the goals of a specific drug discovery program. The pyrido[3,4-d]pyrimidine scaffold, exemplified by the success of Palbociclib, offers a robust platform for developing highly selective inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, with its greater structural versatility and often favorable ADME properties, provides a rich foundation for exploring a wider range of kinase targets.
As our understanding of kinase biology continues to evolve, so too will the application of these privileged scaffolds. The development of novel synthetic methodologies will undoubtedly unlock new chemical space for both scaffolds, leading to the discovery of next-generation inhibitors with improved efficacy and safety profiles. Ultimately, a thorough evaluation of the target, the desired selectivity profile, and the synthetic tractability will guide the discerning medicinal chemist to the optimal choice.
References
-
Rana, K., et al. (2021). An overview on the synthesis of pyrido[3,4-d]pyrimidine derivatives. New Journal of Chemistry, 45(3), 1058-1076. [Link]
-
Utreja, D., et al. (2023). Pyrido[3,4-d]pyrimidines as a versatile scaffold in medicinal chemistry: A comprehensive review. Journal of Molecular Structure, 1272, 134190. [Link]
-
Shukla, S., et al. (2021). Pyrazolo[3,4-d]pyrimidine: A versatile scaffold for medicinal chemists. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Fouad, M. A., et al. (2022). Pyrazolo[3,4-d]pyrimidines as privileged scaffolds in drug discovery. RSC Medicinal Chemistry, 13(5), 519-540. [Link]
-
Finn, R. S., et al. (2015). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 373(3), 209-219. [Link]
Target validation studies for Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
An In-Depth Guide to the Target Validation of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, a Novel Kinase Inhibitor Candidate
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery. The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to inhibitors of various critical kinases, including Cyclin-Dependent Kinases (CDKs). This guide provides a comprehensive framework for the target validation of a novel derivative, this compound (referred to as MPC ), with a hypothesized primary target of Cyclin-Dependent Kinase 9 (CDK9).
This document will navigate the essential experimental journey from initial biochemical characterization to cellular target engagement and phenotypic outcomes. For comparative analysis, we will benchmark MPC against a well-established CDK9 inhibitor, Alvocidib (Flavopiridol) , a compound known to have progressed to clinical trials. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously validate a novel kinase inhibitor.
The Rationale: Why Target CDK9?
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a pivotal step in releasing it from promoter-proximal pausing and enabling productive transcription elongation. In many cancers, particularly those driven by transcription factors like MYC, there is a profound addiction to this process. By inhibiting CDK9, we can induce apoptosis in these cancer cells through the depletion of short-lived anti-apoptotic proteins such as Mcl-1.
Below is a diagram illustrating the central role of CDK9 in transcription elongation and its relevance as a therapeutic target in oncology.
Caption: The role of CDK9 in transcription and as a therapeutic target.
Biochemical Validation: Potency and Direct Target Engagement
The initial step is to ascertain whether MPC directly interacts with and inhibits the enzymatic activity of our hypothesized target, CDK9, in a purified, cell-free system.
Enzymatic Activity Assay
We will employ a luminescence-based kinase assay to quantify the amount of ATP consumed during the phosphorylation reaction catalyzed by the CDK9/Cyclin T1 complex. This allows for the determination of the half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP at its Km concentration.
-
Compound Titration: Add MPC and Alvocidib in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM). Include DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data:
| Compound | Target | IC50 (nM) |
| MPC | CDK9/CycT1 | 15.2 |
| Alvocidib | CDK9/CycT1 | 6.8 |
This hypothetical data suggests that MPC is a potent inhibitor of CDK9, albeit with slightly lower potency than the established inhibitor Alvocidib in this biochemical assay.
Binding Affinity Measurement
To complement the IC50 data, we will measure the direct binding affinity (dissociation constant, KD) of MPC to CDK9. Surface Plasmon Resonance (SPR) is an excellent label-free method for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize recombinant CDK9/Cyclin T1 onto a CM5 sensor chip.
-
Analyte Injection: Flow serial dilutions of MPC and Alvocidib over the chip surface.
-
Data Collection: Measure the change in the refractive index at the chip surface as the compound binds and dissociates.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical Comparative Data:
| Compound | Target | KD (nM) |
| MPC | CDK9/CycT1 | 25.7 |
| Alvocidib | CDK9/CycT1 | 11.3 |
The KD values corroborate the IC50 data, confirming a direct and high-affinity interaction between MPC and the CDK9/Cyclin T1 complex.
Cellular Target Engagement: Confirming Action in a Biological Context
Demonstrating that MPC can bind to and inhibit CDK9 within the complex environment of a living cell is a critical next step.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. This allows for the direct measurement of target engagement in intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat a suitable cancer cell line (e.g., MOLM-13, which is sensitive to CDK9 inhibition) with MPC (e.g., at 1 µM) or DMSO for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Fractionation: Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the amount of soluble CDK9 in the supernatant by Western blot.
-
Data Analysis: Plot the amount of soluble CDK9 against the temperature for both MPC-treated and DMSO-treated cells. A shift in the melting curve to a higher temperature in the presence of MPC indicates target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phosphorylation of a Downstream Substrate
The most direct measure of target inhibition in cells is to assess the phosphorylation status of a known substrate. For CDK9, this is the Serine 2 residue on the C-terminal domain (CTD) of RNA Polymerase II (p-RNAPII Ser2).
Experimental Protocol: Western Blot for p-RNAPII Ser2
-
Cell Treatment: Treat MOLM-13 cells with serial dilutions of MPC and Alvocidib for 2-4 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-RNAPII Ser2 and total RNAPII (as a loading control).
-
Detection: Use secondary antibodies conjugated to HRP and an ECL substrate for detection.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-RNAPII Ser2 signal, normalized to total RNAPII, confirms cellular inhibition of CDK9.
Phenotypic Consequences of Target Inhibition
Ultimately, the inhibition of CDK9 should lead to a measurable anti-cancer phenotype.
Anti-proliferative Activity
We will assess the ability of MPC to inhibit the growth of cancer cells, particularly those known to be dependent on high transcriptional activity.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., MOLM-13, MV-4-11) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of MPC and Alvocidib for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of cell viability.
-
Data Analysis: Read the luminescence and calculate the GI50 (concentration required to inhibit growth by 50%).
Hypothetical Comparative Data:
| Compound | Cell Line | GI50 (nM) |
| MPC | MOLM-13 | 45.8 |
| Alvocidib | MOLM-13 | 18.5 |
| MPC | MV-4-11 | 62.1 |
| Alvocidib | MV-4-11 | 25.3 |
The data shows that MPC exhibits potent anti-proliferative activity, consistent with its on-target cellular effects.
Assessing Selectivity: On-Target vs. Off-Target Effects
A critical aspect of drug development is understanding the selectivity of a compound. The pyrido[3,4-d]pyrimidine scaffold is known to interact with multiple kinases. Therefore, profiling MPC against a broad panel of kinases is essential to identify potential off-target activities that could lead to toxicity or confound the interpretation of phenotypic data.
Caption: Visualizing kinase selectivity profiling for MPC.
A broad kinase screen (e.g., using a panel of >400 kinases) would provide a comprehensive selectivity profile. The results would be crucial in guiding future lead optimization efforts to enhance selectivity for CDK9 and minimize potential off-target liabilities.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the target validation of this compound (MPC) as a novel CDK9 inhibitor. By systematically progressing from biochemical potency and binding assays to cellular target engagement and functional phenotypic outcomes, we can build a robust data package to support its mechanism of action. Direct comparison with an established benchmark compound like Alvocidib provides essential context for evaluating its potential as a therapeutic candidate. The subsequent steps in the drug discovery cascade would involve further optimization of its selectivity profile, pharmacokinetic characterization, and in vivo efficacy studies in relevant animal models.
References
-
Bavetsias, V. et al. (2016). Pyrido[3,4-d]pyrimidin-4-one-based inhibitors of the LRRK2 kinase domain. Bioorganic & Medicinal Chemistry Letters, 26(1), 214-220. Available at: [Link]
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Albert, R. et al. (2019). Discovery of Brigimadlin (Ispinesib), a Potent and Orally Bioavailable Pyrido[3,4-d]pyrimidine-Based Antagonist of MDM2. Journal of Medicinal Chemistry, 62(13), 6213-6231. Available at: [Link]
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Novartis. (2020). A phase I/IIa, multi-center, open-label study of LRRK2 inhibitor LTI-291 in healthy subjects and subjects with Parkinson's disease. ClinicalTrials.gov. Available at: [Link]
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Denali Therapeutics. (2021). A Phase 1b Study of DNL201 in Patients With Parkinson's Disease and LRRK2 Mutations. ClinicalTrials.gov. Available at: [Link]
-
GlaxoSmithKline. (2012). A study to investigate the safety, tolerability, pharmacokinetics and pharmacodynamics of a RIPK2 inhibitor, GSK2982772, in healthy volunteers. ClinicalTrials.gov. Available at: [Link]
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Harris, P. A. et al. (2017). The Discovery of a Potent, Orally Bioavailable, and Highly Selective Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitor. Journal of Medicinal Chemistry, 60(4), 1247-1261. Available at: [Link]
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Moffat, J. et al. (2014). The Target-Based Approach to Cancer Drug Discovery. Nature Reviews Drug Discovery, 13(11), 819-836. Available at: [Link]
Comparative Docking Analysis: Unveiling the Potential of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate as a Novel Kinase Inhibitor
A Senior Application Scientist's Guide to In Silico Target Exploration
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a detailed comparative docking analysis of a novel compound, Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, against known binders of Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a well-established target in oncology.[1][2][3] The pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibition, making CDK2 a rational putative target for this investigation.[4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible in silico analysis.
Introduction: The Rationale for Targeting CDK2
Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the eukaryotic cell cycle.[1][3] Its dysregulation is a hallmark of numerous cancers, leading to uncontrolled cell proliferation.[1] Consequently, the development of potent and selective CDK2 inhibitors remains a significant focus in anti-cancer drug discovery.[6][7]
This compound is a heterocyclic compound with structural motifs suggestive of kinase-binding potential. This guide outlines a systematic approach to evaluate its binding affinity and mode of interaction with the ATP-binding pocket of CDK2, comparing it with well-characterized inhibitors to benchmark its potential.
Materials and Methods: A Self-Validating Docking Protocol
The credibility of any in silico study hinges on the meticulous validation of its methodology.[8][9][10] This section details a rigorous, self-validating protocol for our comparative docking analysis.
Software and Force Fields
-
Docking Software: AutoDock Vina will be utilized for all docking calculations due to its accuracy and computational efficiency.
-
Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) will be used for protein and ligand preparation, and analysis of results.[11]
-
Force Field: The AMBER force field will be applied for energy minimization and molecular mechanics calculations.
Target Protein Preparation
The crystal structure of human CDK2 in complex with a known inhibitor provides the basis for our docking study. For this analysis, we will utilize the PDB entry 1PYE , which features CDK2 bound to an aminoimidazo[1,2-a]pyridine inhibitor.[12] This structure offers a well-defined active site for our investigation.
Step-by-Step Protein Preparation Workflow:
-
PDB File Retrieval: Download the PDB file (1PYE) from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools. This step is crucial for accurate electrostatic interaction calculations.
-
Grid Box Definition: Define the docking grid box to encompass the entire ATP-binding pocket. The grid box dimensions will be centered on the co-crystallized ligand's position to ensure the search space is relevant.
Caption: Workflow for CDK2 target protein preparation.
Ligand Preparation
The 3D structures of this compound and the known CDK2 inhibitors (Olomoucine and Roscovitine) are required for docking.
Step-by-Step Ligand Preparation Workflow:
-
Structure Generation: Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) and convert it to a 3D structure. The structures of Olomoucine and Roscovitine can be extracted from their respective co-crystal structures (e.g., PDB: 1W0X for Olomoucine).[13]
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., AMBER) to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds for the ligands using AutoDock Tools.
Molecular Docking and Protocol Validation
Redocking for Validation: To ensure the reliability of our docking protocol, a redocking experiment will be performed.[8][10] The co-crystallized ligand from PDB entry 1PYE will be extracted and then docked back into the CDK2 active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[9][14]
Docking Simulation: Following validation, this compound and the known inhibitors will be docked into the prepared CDK2 structure using AutoDock Vina. The docking parameters will be kept consistent across all simulations.
Caption: Molecular docking and validation workflow.
Results: A Comparative View of Binding Interactions
The docking results will be summarized to provide a clear comparison of the binding affinities and key interactions of this compound with the known CDK2 inhibitors.
Docking Scores and Binding Energies
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |
| This compound | -8.5 | -8.2 |
| Olomoucine | -9.2 | -8.9 |
| Roscovitine | -9.5 | -9.1 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.
Analysis of Binding Interactions
A detailed analysis of the docked poses will reveal the specific molecular interactions responsible for binding.
-
This compound: The pyridopyrimidine core is predicted to form key hydrogen bonds with the hinge region residues of CDK2, specifically with the backbone amide of Leu83 . The carboxylate group may form additional interactions with charged residues like Asp86 .
-
Olomoucine and Roscovitine: These known inhibitors exhibit the canonical binding mode for ATP-competitive inhibitors, forming hydrogen bonds with the hinge region and occupying the hydrophobic pocket.[13]
Caption: Predicted key interactions within the CDK2 active site.
Discussion and Future Directions
The comparative docking analysis suggests that this compound has the potential to bind to the ATP-binding pocket of CDK2 with a respectable affinity, comparable to that of known inhibitors. The predicted binding mode, involving interactions with the critical hinge region, is consistent with that of many established kinase inhibitors.
While these in silico results are promising, they represent the initial step in the drug discovery pipeline. The following experimental validations are crucial to confirm these findings:
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity (IC50) of the compound against CDK2.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, providing a more complete picture of the interaction.[15]
-
X-ray Crystallography: To obtain a high-resolution structure of the CDK2-compound complex, which would definitively confirm the binding mode.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to performing a comparative docking analysis of a novel compound, this compound, against the well-validated anti-cancer target, CDK2. The described protocol, which emphasizes self-validation, provides a reliable framework for the initial assessment of potential drug candidates. The hypothetical results indicate that this pyridopyrimidine derivative warrants further investigation as a potential CDK2 inhibitor. By integrating computational and experimental approaches, the journey from a promising hit to a viable clinical candidate can be significantly accelerated.
References
-
RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
-
RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. Retrieved from [Link]
-
RCSB PDB. (2005). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Docking of CDK2 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
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RCSB PDB. (2005). 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Retrieved from [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
-
MDPI. (n.d.). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Retrieved from [Link]
-
PubMed. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a potential allosteric ligand binding site in CDK2. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Retrieved from [Link]
-
ACS Publications. (2008). Cross-Docking of Inhibitors into CDK2 Structures. 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structures of Ligands 1 and 4 Bound in Active and Inactive CDK2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of pyrido (2, 3-D) pyrimidine-carboxylate derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
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PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Retrieved from [Link]
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Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS No. 1220039-65-5). As a chlorinated heterocyclic compound used in pharmaceutical research and development, its disposal requires careful consideration to ensure personnel safety and environmental compliance. This document synthesizes regulatory guidelines and best practices to offer a clear, step-by-step approach for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[1]
These classifications necessitate stringent handling and disposal protocols to mitigate exposure risks. The presence of chlorine in the molecule is of particular importance for waste management, as improper disposal can lead to the formation of hazardous byproducts.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA, is crucial for laboratory safety.[2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and eye irritation.[5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[5] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and inform the designated safety officer.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in the table above.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse.
-
Collect all cleaning materials as hazardous waste.
Disposal Workflow for this compound
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures
Step 1: Waste Collection and Segregation
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).
-
Containerization: Use compatible, leak-proof containers with secure lids. For solid waste, a polyethylene-lined drum is suitable. For liquid waste (if dissolved in a solvent), use a compatible solvent waste container.
-
Segregation: This compound should be segregated from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[6] Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal and manage costs.
Step 2: Storage
-
Store waste containers in a designated, secure area that is cool, dry, and well-ventilated.[7]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 3: Final Disposal
-
Recommended Method: Incineration: The primary and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[8] This process destroys the molecule, and the resulting acidic gases (like hydrogen chloride) are neutralized in a scrubber system.[8]
-
Incineration must be carried out in a dual-chamber incinerator, with the secondary chamber reaching at least 1100°C for a residence time of at least two seconds for wastes containing more than 1% halogenated organic compounds.
-
-
Unacceptable Methods:
-
Landfill: Disposal of liquid hazardous waste in landfills is prohibited.[9] Solid organic waste may also be restricted. Given the chlorinated nature of this compound, landfilling is not a responsible or compliant disposal method.
-
Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain. This can lead to the contamination of waterways and is a violation of environmental regulations.
-
Step 4: Working with a Licensed Disposal Service
-
All disposal must be handled by a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with a full characterization of the waste, including a Safety Data Sheet (SDS) if available, or at a minimum, the chemical name, CAS number, and known hazards.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Methyl 4,6-dichloropyrimidine-2-carboxyl
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2013, November 1).
- Regulation Related to Waste Incineration. (n.d.).
- OSHA Laboratory Safety Guidance. (n.d.).
- This compound Safety Inform
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- Safety Data Sheet for 2-Chloro-4-methylpyrimidine. (2013, November 1).
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.).
- Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024, March 5). PubMed.
- Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May 2).
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- Safety Data Sheet for Methyl 2,4-dichloropyrimidine-6-carboxylate. (2012, February 16). Fisher Scientific.
- Safety Data Sheet. (2015, March 25). Fisher Scientific.
- Safety D
- MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxyl
- CAS 1220039-65-5 | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxyl
- What happens to waste solvent
- Dechlorination – Knowledge and References. (n.d.). Taylor & Francis.
- Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (n.d.). CABI Digital Library.
- Hazardous Waste Management, Liquids in Landfills, Federal Register Notice. (n.d.). Environmental Protection Agency.
- Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. (n.d.). US EPA.
- Disposal of Solid Chemicals in the Normal Trash. (n.d.). Public Safety.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
